cr4056
Description
Properties
IUPAC Name |
6-imidazol-1-yl-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZGXYBGYFNSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274308 | |
| Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004997-71-0 | |
| Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004997-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CR-4056 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004997710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CR-4056 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9SQ1X2NPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CR4056: A Novel Imidazoline I2 Ligand for the Management of Neuropathic Pain
An In-depth Technical Guide on the Mechanism of Action
Introduction
CR4056 is a novel, orally active small molecule that has demonstrated significant analgesic properties in a variety of preclinical models of inflammatory and neuropathic pain.[1][2] As a ligand for the imidazoline (B1206853) I2 receptors, this compound represents a promising therapeutic agent with a distinct mechanism of action compared to traditional analgesics.[3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound's efficacy in neuropathic pain, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Imidazoline I2 Receptor Modulation
The primary mechanism of action of this compound is its activity as a ligand at imidazoline I2 (I2) binding sites.[1][4] While the precise nature of I2 receptors is still under investigation, they are known to be distinct from classical adrenergic and imidazoline I1 receptors.[2][5] The analgesic effects of this compound are consistently antagonized by idazoxan, a non-selective I2/α2-adrenoceptor antagonist, confirming the essential role of I2 site interaction.[1][2][4] In contrast, antagonists for α1, α2, or I1 receptors do not significantly block this compound's analgesic activity.[1]
Signaling Pathways
The binding of this compound to I2 receptors initiates a cascade of downstream effects contributing to its analgesic properties. The key identified pathways include:
-
Modulation of Monoamine Oxidase A (MAO-A): this compound selectively inhibits the activity of human recombinant MAO-A in a concentration-dependent manner.[1][2][6] This inhibition leads to an increase in norepinephrine (B1679862) (NE) levels in the cerebral cortex and lumbar spinal cord.[1][2][6] Elevated norepinephrine in these regions is known to play a crucial role in descending inhibitory pain pathways.
-
Inhibition of PKCε Translocation: In sensory neurons, this compound has been shown to be a potent and rapidly acting inhibitor of Protein Kinase C epsilon (PKCε) translocation.[5][7] The activation and translocation of PKCε are critical cellular events involved in peripheral sensitization and the amplification of pain signals.[7][8] This inhibitory effect of this compound on PKCε is blocked by pertussis toxin (PTX), suggesting the involvement of a Gi/o protein-coupled receptor.[7]
-
Modulation of NMDA Receptor Activity: Recent studies have revealed that this compound can modulate the activity of N-methyl-D-aspartate (NMDA) receptors.[7][8] In spinal cord slices, this compound inhibits NMDA-mediated currents and depresses high-frequency firing activity in lamina II neurons.[7] This suggests that this compound may also exert its analgesic effects by dampening central sensitization, a key feature of neuropathic pain driven by NMDA receptor hyperactivity.[7][8]
Quantitative Preclinical Efficacy
This compound has demonstrated dose-dependent efficacy in reversing mechanical hyperalgesia and allodynia in multiple rat models of neuropathic and inflammatory pain.
| Pain Model | Species | Effect | Effective Dose (ED50) | Route | Citation |
| Capsaicin-Induced Neurogenic Pain | Rat | Reversal of mechanical hyperalgesia | 4.1 mg/kg | p.o. | [1][2] |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Rat | Reversal of mechanical hyperalgesia | 5.8 mg/kg | p.o. | [1][2] |
| Streptozotocin-Induced Diabetic Neuropathic Pain | Rat | Reversal of mechanical hyperalgesia | Not explicitly stated, but 60 mg/kg completely reversed hyperalgesia | p.o. | [1] |
| Bortezomib-Induced Painful Neuropathy | Rat | Reversal of allodynia | Minimum effective dose of 0.6 mg/kg | Not specified | [9] |
| Acid-Induced Muscle Allodynia | Rat | Reversal of allodynia | 6 mg/kg showed similar efficacy to 30 mg/kg gabapentin | p.o. | [1] |
| Postoperative Pain (Plantar Incision) | Rat | Reversal of mechanical hyperalgesia | 4.9 mg/kg | p.o. | [10] |
Experimental Protocols and Visualizations
Animal Models of Neuropathic Pain
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model is induced by a single intraperitoneal injection of STZ, which selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia. The resulting diabetic state leads to the development of peripheral neuropathy, characterized by mechanical hyperalgesia.[1]
-
Bortezomib-Induced Painful Neuropathy: This model mimics the painful peripheral neuropathy experienced by patients undergoing chemotherapy with the proteasome inhibitor bortezomib. Rats are chronically administered bortezomib, leading to the development of allodynia.[9]
-
Capsaicin-Induced Neurogenic Pain: An intraplantar injection of capsaicin (B1668287) is used to induce acute neurogenic inflammation and mechanical hyperalgesia. This model is useful for studying the peripheral mechanisms of pain.[1]
-
Acid-Induced Muscle Allodynia: This model involves the injection of acidic saline into the gastrocnemius muscle, leading to the development of mechanical allodynia in the ipsilateral and contralateral hind paws. It is a model of widespread muscle pain.[1]
Behavioral Assays
-
Randall-Selitto Test: This test is used to assess mechanical hyperalgesia. An increasing pressure is applied to the animal's paw, and the pressure at which the animal withdraws its paw is recorded as the paw withdrawal threshold.[1]
-
Von Frey Test: This test is used to measure mechanical allodynia. Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the stimulus intensity required to elicit a withdrawal response.[11]
Signaling Pathway Diagrams
Caption: Proposed mechanism of action of this compound in neuropathic pain.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of this compound.
Synergistic Effects and Clinical Development
This compound has been shown to have a synergistic interaction with morphine, suggesting that combination therapy could be a viable strategy to achieve optimal analgesia with lower doses of each drug, potentially reducing side effects.[1][4] this compound has successfully completed Phase I studies for tolerability and pharmacokinetics in healthy volunteers and has entered Phase II clinical trials for osteoarthritis pain.[4][10][12] While initially under development for neuropathic pain and fibromyalgia, the current focus appears to be on osteoarthritis and post-operative pain.[12]
Conclusion
This compound is a promising analgesic agent with a novel mechanism of action centered on the imidazoline I2 receptor. Its ability to modulate multiple key pathways involved in pain processing, including MAO-A, PKCε, and NMDA receptors, underscores its potential as a broad-spectrum analgesic. The robust preclinical data in various models of neuropathic pain, coupled with a favorable safety profile in early clinical trials, positions this compound as a significant candidate for the treatment of chronic pain conditions. Further research into the intricate molecular interactions of this compound will continue to elucidate its full therapeutic potential.
References
- 1. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 9. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CR-4056 by Rottapharm Biotech for Osteoarthritis Pain: Likelihood of Approval [pharmaceutical-technology.com]
CR4056: A Technical Overview of its Interaction with the Imidazoline I2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR4056 is a novel, first-in-class analgesic agent that primarily exerts its effects through interaction with the imidazoline (B1206853) I2 (I2) receptor.[1][2] This technical guide provides an in-depth analysis of the binding affinity of this compound for the I2 receptor, explores its mechanism of action, and details the experimental protocols used to characterize this interaction. This compound has demonstrated significant analgesic properties in various animal models of inflammatory and neuropathic pain and has undergone Phase II clinical trials for the treatment of pain associated with knee osteoarthritis.[3][4][5][6]
Core Interaction: Binding Affinity for the I2 Imidazoline Receptor
This compound interacts competitively with imidazoline I2 binding sites.[7] The affinity of this compound for the I2 receptor has been quantified through radioligand binding assays. These studies are crucial for understanding the potency and selectivity of the compound.
Quantitative Binding Data
The following table summarizes the key binding affinity data for this compound.
| Compound | Radioligand | Preparation | Affinity (IC50) | Reference |
| This compound | [3H]2-BFI | Not Specified | 596 ± 76 nM | [8] |
IC50 (half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the binding of the radioligand [3H]2-BFI to the I2 receptor.
Mechanism of Action and Signaling Pathways
The precise signaling pathway of the I2 imidazoline receptor is still under investigation, making it a subject of ongoing research.[3] However, studies involving this compound have provided significant insights into its downstream effects.
One of the key mechanisms identified is the inhibition of Protein Kinase C epsilon (PKCε) translocation.[1][2] This effect is rapid, long-lasting, and has been observed both in vitro in sensory neurons and in vivo in animal models of inflammatory pain.[2] The inhibition of PKCε translocation by this compound is blocked by pertussis toxin, which strongly suggests the involvement of Gi proteins in the signaling cascade.[1][2]
Interestingly, the analgesic effect of this compound appears to be independent of α2-adrenergic receptors, but its effect on capsaicin-induced mechanical hyperalgesia is antagonized by idazoxan (B1206943), a non-selective I2 and α2-adrenergic antagonist.[8] This suggests that the primary analgesic action is mediated through the I2 receptor.
Furthermore, this compound has been shown to allosterically inhibit the activity of human recombinant monoamine oxidase-A (MAO-A) and can increase norepinephrine (B1679862) levels in the cerebral cortex and spinal cord.[9] This modulation of the monoaminergic system is another potential contributor to its analgesic effects.[4][10]
Some research also indicates that this compound can modulate NMDA receptor activity, suggesting a broader mechanism of action that may contribute to its analgesic and neuroprotective properties.[11]
Signaling Pathway Diagram
Caption: Proposed signaling pathways for this compound's analgesic effects.
Experimental Protocols
The characterization of this compound's binding affinity for the I2 imidazoline receptor is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard pharmacological practices and the information available.
Radioligand Binding Assay for I2 Receptor Affinity
Objective: To determine the binding affinity (IC50) of this compound for the imidazoline I2 receptor by measuring its ability to displace a known I2-selective radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]2-(2-benzofuranyl)-2-imidazoline ([3H]2-BFI)
-
Tissue Preparation: Homogenates from a tissue source rich in I2 receptors (e.g., rat brain cortex or liver).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled I2 ligand (e.g., idazoxan or 2-BFI) to determine non-specific binding.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Liquid Scintillation Counter
Procedure:
-
Tissue Homogenization: The selected tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet containing the membrane fraction is resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Incubation: In test tubes, the following are added in order:
-
Assay buffer
-
A fixed concentration of [3H]2-BFI.
-
Increasing concentrations of the test compound, this compound (for the competition curve).
-
For total binding tubes, only buffer and radioligand are added.
-
For non-specific binding tubes, buffer, radioligand, and a high concentration of a non-labeled I2 ligand are added.
-
The reaction is initiated by adding the membrane homogenate.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition assay (specific binding at different concentrations of this compound) are plotted as a percentage of specific binding versus the log concentration of this compound.
-
A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a promising analgesic compound that exerts its effects primarily through the imidazoline I2 receptor. Its binding affinity in the sub-micromolar range, coupled with its unique mechanism of action involving the inhibition of PKCε translocation and modulation of the monoaminergic system, distinguishes it from conventional analgesics. Further research into the intricacies of the I2 receptor signaling pathway will undoubtedly provide a more complete understanding of this compound's therapeutic potential and may pave the way for the development of a new class of pain therapeutics.
References
- 1. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Placebo-Controlled, Double-Blind, Phase II Clinical Trial of the First-in-Class Imidazoline-2 Receptor Ligand this compound in Pain from Knee Osteoarthritis and Disease Phenotypes - ACR Meeting Abstracts [acrabstracts.org]
- 5. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 11. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
CR4056: An In-Depth Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR4056 is a first-in-class, orally active, non-opioid analgesic agent that has demonstrated significant efficacy in a range of preclinical pain models and has shown promise in clinical trials for osteoarthritis pain.[1][2] Its unique mechanism of action, targeting multiple key nodes in pain signaling pathways, distinguishes it from conventional analgesics. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Downstream Signaling Pathways of this compound
This compound exerts its analgesic effects through a multi-faceted mechanism involving at least three primary downstream signaling pathways:
-
Modulation of the Monoaminergic System via MAO-A Inhibition: this compound acts as a selective, allosteric inhibitor of Monoamine Oxidase A (MAO-A).[1][3][4] This inhibition leads to a significant increase in the levels of norepinephrine (B1679862) in key areas of the central nervous system, such as the cerebral cortex and spinal cord.[1][3] The elevated norepinephrine levels enhance the descending noradrenergic inhibitory pain pathway, a crucial endogenous mechanism for pain control.
-
Inhibition of Protein Kinase C Epsilon (PKCε) Translocation: In sensory neurons, this compound potently inhibits the translocation of PKCε from the cytosol to the cell membrane, a critical step in the sensitization of nociceptors during inflammation.[5][6] This effect is rapid, long-lasting, and mediated through a Gi protein-coupled pathway, independent of α2-adrenoceptors and idazoxan-sensitive I2 binding sites.[5]
-
Negative Allosteric Modulation of NMDA Receptors: this compound functions as a non-competitive, voltage-independent antagonist of N-methyl-D-aspartate (NMDA) receptors.[7][8][9] It displays a higher potency for NMDA receptors containing the GluN2B subunit.[7][8] By dampening NMDA receptor activity, this compound reduces the hyperexcitability of dorsal horn neurons, a key contributor to central sensitization and chronic pain states.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.
| Parameter | Value | Species/Model | Reference |
| MAO-A Inhibition | |||
| Norepinephrine Increase (Cerebral Cortex) | 63.1% ± 4.2% | Rat | [1][3] |
| Norepinephrine Increase (Lumbar Spinal Cord) | 51.3% ± 6.7% | Rat | [1][3] |
| Analgesic Efficacy | |||
| ED50 (CFA-induced inflammatory pain) | 5.8 mg/kg (p.o.) | Rat | [3] |
| ED50 (Capsaicin-induced hyperalgesia) | 4.1 mg/kg (p.o.) | Rat | [1][3] |
| ED100 (Capsaicin-induced hyperalgesia) | 17.9 mg/kg (p.o.) | Rat | [3] |
| NMDA Receptor Modulation | |||
| IC50 (NMDA-evoked current reduction) | 5.3 ± 0.1 µM | Rat cortical neurons | [7][8] |
Signaling Pathway Diagrams
References
- 1. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 8. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Profile of CR4056 in Preclinical Models of Alzheimer's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CR4056, a novel I2-imidazoline ligand, has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease (AD). This technical guide synthesizes the available data on this compound, focusing on its efficacy in the 5xFAD mouse model. Key findings indicate that this compound ameliorates cognitive deficits, modulates neuroinflammation, and restores blood-brain barrier integrity. Notably, these effects appear to be independent of direct amyloid-beta plaque reduction. The proposed mechanism of action involves the modulation of NMDA receptor activity. This document provides a detailed examination of the experimental protocols, quantitative outcomes, and putative signaling pathways associated with this compound's neuroprotective effects.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug candidates with distinct mechanisms of action. This compound has emerged as a promising compound, demonstrating therapeutic potential beyond its established analgesic properties. This guide provides an in-depth analysis of the preclinical evidence supporting the neuroprotective role of this compound in the context of AD.
In Vivo Efficacy in the 5xFAD Mouse Model
The primary evidence for the neuroprotective effects of this compound in an AD model comes from studies utilizing the 5xFAD transgenic mouse. This model is characterized by the rapid accumulation of Aβ plaques and associated cognitive deficits.
Amelioration of Cognitive Deficits
Sub-chronic oral administration of this compound (30 mg/kg for 10 days) to 6-month-old 5xFAD mice resulted in a significant improvement in recognition memory, as assessed by the Novel Object Recognition (NOR) test.[1][2][3] This cognitive enhancement was observed in the transgenic mice but not in their wild-type littermates, suggesting that the beneficial effects of this compound are specific to the pathological context of AD.[1][2][3]
Modulation of Neuroinflammation
Neuroinflammation is a key component of AD pathology, involving the activation of microglia and astrocytes. This compound treatment demonstrated a significant modulatory effect on these glial cells.
-
Microglia: Treatment with this compound led to a suppression of pro-inflammatory activated microglia in the cortex of 5xFAD mice.[1][3]
-
Astrocytes: An increased density of astrocytes was observed in this compound-treated 5xFAD mice.[1][3] Furthermore, the expression of Apolipoprotein E (ApoE), which is primarily produced by astrocytes and plays a role in Aβ clearance, was also increased.[1][3]
Restoration of Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is often compromised in AD, leading to the extravasation of blood components into the brain parenchyma. In 5xFAD mice, this compound treatment restored BBB integrity by reducing the extravasation of fibrinogen.[1][2]
Effect on Amyloid-Beta Pathology
Interestingly, the neuroprotective effects of this compound were not associated with a reduction in Aβ plaque burden. Immunohistochemical analysis revealed no significant changes in the levels or deposition of Aβ in the brains of this compound-treated 5xFAD mice compared to vehicle-treated controls.[1]
Effect on Tau Pathology
Current literature available through comprehensive searches does not provide any data on the direct effects of this compound on tau pathology, including the phosphorylation or aggregation of tau protein, in any Alzheimer's disease models. This represents a significant gap in the understanding of its full neuroprotective profile.
Mechanism of Action
While the complete picture of this compound's mechanism of action is still under investigation, evidence points towards the modulation of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and excitotoxicity.
NMDA Receptor Modulation
In primary cultures of cortical neurons, this compound has been shown to decrease NMDA-elicited currents in a dose-dependent manner, with an IC50 of 5.3 ± 0.1 µM.[4][5] This antagonism is reversible, non-competitive, and voltage-independent.[4][5] The effect of this compound is dependent on the concentration of the NMDAR co-agonist glycine (B1666218), suggesting an interaction with the glycine binding site.[1][6] This modulation of NMDAR activity may contribute to its neuroprotective effects by preventing excitotoxicity, a major contributor to neuronal damage in AD.
I2-Imidazoline and Sigma-1 Receptor Binding
This compound is classified as an I2-imidazoline ligand. While the precise role of I2 receptors in the central nervous system is not fully elucidated, ligands for these receptors have been shown to possess neuroprotective properties. There is currently no direct evidence from the reviewed literature detailing the specific binding affinity and functional activity of this compound at the sigma-1 receptor in the context of Alzheimer's disease models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the 5xFAD mouse model.
Table 1: Effects of this compound on Cognitive Function
| Parameter | Animal Model | Treatment Group | Outcome | Statistical Significance | Reference |
| Recognition Memory (NOR Test) | 6-month-old 5xFAD mice | Vehicle | Impaired | - | [1][3] |
| This compound (30 mg/kg) | Improved | p < 0.05 | [1][3] |
Table 2: Effects of this compound on Neuroinflammation
| Parameter | Brain Region | Treatment Group | Outcome | Statistical Significance | Reference |
| Pro-inflammatory Microglia | Cortex | Vehicle vs. This compound | Suppression | Not specified | [1][3] |
| Astrocyte Density | Cortex | Vehicle vs. This compound | Increased | Not specified | [1][3] |
| ApoE Expression | Not specified | Vehicle vs. This compound | Increased | Not specified | [1][3] |
Table 3: Effects of this compound on Blood-Brain Barrier Integrity
| Parameter | Brain Region | Treatment Group | Outcome | Statistical Significance | Reference |
| Fibrinogen Extravasation | Cortex | Vehicle vs. This compound | Reduced | Not specified | [1][2] |
Table 4: Effects of this compound on Amyloid-Beta Pathology
| Parameter | Brain Region | Treatment Group | Outcome | Statistical Significance | Reference |
| Aβ Plaque Burden | Cortex & Hippocampus | Vehicle vs. This compound | No significant change | Not significant | [1] |
| Aβ Levels | Cortex & Hippocampus | Vehicle vs. This compound | No significant change | Not significant | [1] |
Experimental Protocols
Animal Model
-
Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations.[7]
-
Age: 6 months, an age at which these mice exhibit significant Aβ deposition and cognitive deficits.[1][3]
Drug Administration
-
Compound: this compound
-
Dosage: 30 mg/kg
-
Route of Administration: Oral gavage
Behavioral Assessment
-
Test: Novel Object Recognition (NOR) test.
-
Procedure: Mice were habituated to an open-field arena. During the training phase, two identical objects were placed in the arena, and the time spent exploring each object was recorded. In the testing phase, one of the objects was replaced with a novel object, and the exploration time for both the familiar and novel objects was measured. An increased exploration time of the novel object is indicative of intact recognition memory.[8]
Immunohistochemistry
-
Tissue Preparation: Brains were fixed, sectioned, and stained with specific antibodies.
-
Markers:
-
Quantification: Stained sections were imaged, and the area of immunoreactivity was quantified using image analysis software.[3]
Electrophysiology
-
Preparation: Primary cortical neuron cultures.
-
Technique: Whole-cell patch-clamp recordings.
-
Procedure: NMDA-evoked currents were elicited by the application of NMDA and glycine. The effect of this compound on these currents was measured at various concentrations.[5][6]
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound via NMDA receptor modulation.
Caption: this compound's modulation of microglia and astrocytes.
Caption: Experimental workflow for in vivo studies of this compound.
Conclusion and Future Directions
This compound demonstrates a compelling neuroprotective profile in a preclinical model of Alzheimer's disease. Its ability to improve cognitive function, reduce neuroinflammation, and restore BBB integrity, all without directly targeting amyloid-beta plaques, suggests a novel and potentially valuable therapeutic mechanism. The modulation of NMDA receptor activity provides a plausible explanation for these beneficial effects.
However, several key areas require further investigation. The absence of data on the effect of this compound on tau pathology is a critical knowledge gap that needs to be addressed to fully understand its disease-modifying potential. Furthermore, a more detailed characterization of its interaction with I2-imidazoline and sigma-1 receptors in the context of neurodegeneration would provide a more complete mechanistic understanding. Future studies should aim to elucidate the downstream signaling cascades affected by this compound and explore its efficacy in other AD models that recapitulate different aspects of the disease, including tau pathology. Continued research into this compound is warranted to determine its potential as a novel therapeutic agent for Alzheimer's disease.
References
- 1. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Cell Cycle Inhibitors on Tau Phosphorylation in N2aTau3R Cells - PMC [pmc.ncbi.nlm.nih.gov]
CR4056 and the Inhibition of PKCε Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C epsilon (PKCε) is a critical signaling molecule implicated in a variety of cellular processes, most notably in the sensitization of nociceptors, which contributes to inflammatory and neuropathic pain states.[1] The translocation of PKCε from the cytoplasm to the cell membrane is a key step in its activation. CR4056, a novel imidazoline-2 (I2) receptor ligand, has emerged as a potent analgesic that exerts its effects through the inhibition of this translocation process.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for studying PKCε translocation, and a summary of the relevant quantitative data.
Mechanism of Action: this compound Inhibition of PKCε Translocation
Inflammatory mediators, such as bradykinin (B550075) and prokineticin 2 (PK2), bind to their respective G-protein coupled receptors (GPCRs), primarily Gq-coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG directly activates PKCε, causing its translocation to the plasma membrane where it can phosphorylate downstream targets, leading to neuronal sensitization and the perception of pain.[4]
This compound inhibits this cascade by acting on a distinct signaling pathway. As an I2 imidazoline (B1206853) receptor ligand, this compound is proposed to activate a Gi/o-protein coupled receptor.[2][3] The activation of this Gi/o pathway leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequently the activity of Protein Kinase A (PKA). This ultimately interferes with the signaling cascade that promotes PKCε translocation. The inhibitory effect of this compound on PKCε translocation is completely blocked by pertussis toxin, a specific inhibitor of Gi/o proteins, confirming this mechanism.[2][3] Notably, the action of this compound is independent of α2-adrenoceptors.[2][3]
Signaling Pathway Diagrams
References
- 1. Neurokinin-1 Receptor Enhances TRPV1 Activity in Primary Sensory Neurons via PKCε: A Novel Pathway for Heat Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
CR4056: A Novel Modulator of Microglial Activation in Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
CR4056, an I2-imidazoline receptor ligand, has emerged as a promising therapeutic candidate with potent analgesic and neuroprotective properties.[1][2][3][4] Recent studies have elucidated its significant impact on microglial activation, a key process in the neuroinflammatory cascade associated with neurodegenerative diseases such as Alzheimer's disease (AD).[5][6][7] This technical guide provides a comprehensive overview of the effects of this compound on microglia, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols utilized in these seminal studies.
Core Mechanism of Action: Suppression of Pro-inflammatory Microglia
This compound exerts its effects on microglia primarily by suppressing their pro-inflammatory activation.[5][6][7] This is characterized by a reduction in the density of activated microglia and a decrease in the production of pro-inflammatory cytokines.[5][7] Morphological analysis of microglia in preclinical models has shown that this compound promotes a shift from an amoeboid, activated state to a more ramified, resting state.[5] Furthermore, this compound has been observed to influence the phagocytic profile of microglia, as indicated by changes in the expression of the marker CD68.[5][7]
Quantitative Data on the Effects of this compound on Microglial Activation
The anti-inflammatory effects of this compound on microglia have been quantified in the 5xFAD mouse model of Alzheimer's disease. Sub-chronic oral administration of this compound (30 mg/kg for 10 days) resulted in significant changes in key markers of neuroinflammation.
| Parameter | Brain Region | Treatment Group | Result | Percentage Change | p-value | Reference |
| Iba-1 positive area coverage | Cortex | This compound | Reduced | Data not specified | < 0.05 | [5] |
| TNFα levels | Cortex | This compound | Reduced | ~25% reduction | < 0.05 | [5] |
| TNFα levels | Hippocampus | This compound | Reduced | ~30% reduction | < 0.05 | [5] |
| IL-1β levels | Cortex | This compound | No significant change | - | - | [5] |
| IL-1β levels | Hippocampus | This compound | No significant change | - | - | [5] |
| IL-6 levels | Cortex | This compound | No significant change | - | - | [5] |
| IL-6 levels | Hippocampus | This compound | No significant change | - | - | [5] |
Signaling Pathways Modulated by this compound
The mechanism of action of this compound involves the modulation of at least two key signaling pathways implicated in neuroinflammation and microglial activation.
NMDA Receptor Inhibition
This compound has been shown to inhibit NMDA receptor (NMDAR) activity.[1][2] NMDARs are present on microglia and their activation can contribute to a pro-inflammatory response.[1] By inhibiting microglial NMDARs, this compound may suppress downstream signaling cascades that lead to the production of inflammatory mediators.[1]
Caption: this compound-mediated inhibition of microglial NMDA receptors.
PKCε Translocation Inhibition
This compound also inhibits the translocation of Protein Kinase C epsilon (PKCε), a key event in inflammatory pain signaling.[8][9] This action is dependent on Gi proteins, suggesting the involvement of a G-protein coupled receptor.[8][9] While this mechanism has been primarily studied in sensory neurons, its potential role in modulating microglial function warrants further investigation.
Caption: this compound signaling via Gi protein to inhibit PKCε translocation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and microglial activation.
Animal Model and Drug Administration
-
Animal Model: 6-month-old 5xFAD transgenic mice, a model for Alzheimer's disease.[5][6]
-
Drug Administration: Sub-chronic oral administration of this compound at a dose of 30 mg/kg for 10 consecutive days.[5][6] A vehicle control group is run in parallel.
Immunohistochemistry for Microglial Markers
-
Objective: To visualize and quantify the density and morphology of microglia.
-
Tissue Preparation:
-
Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are dissected and post-fixed in 4% PFA overnight at 4°C.
-
Brains are then cryoprotected by immersion in a 30% sucrose (B13894) solution in PBS until they sink.
-
Coronal sections (e.g., 30 µm thick) are cut using a cryostat.
-
-
Immunostaining:
-
Sections are washed in PBS.
-
Permeabilization and blocking are performed using a solution of PBS containing 0.3% Triton X-100 and 5% normal goat serum for 1 hour at room temperature.
-
Sections are incubated with primary antibodies against Iba-1 (a pan-microglial marker) and CD68 (a marker for phagocytic microglia) overnight at 4°C.
-
After washing in PBS, sections are incubated with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
Sections are mounted on slides and coverslipped with mounting medium.
-
-
Image Analysis:
-
Images are acquired using a confocal microscope.
-
The area covered by Iba-1 positive staining is quantified using image analysis software (e.g., ImageJ, HALO).
-
Morphological analysis of microglia can be performed to assess process length and cell body area.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Objective: To quantify the levels of pro-inflammatory cytokines in brain tissue.
-
Sample Preparation:
-
Cortex and hippocampus are dissected from fresh, non-perfused brains.
-
Tissues are homogenized in a lysis buffer containing protease inhibitors.
-
Homogenates are centrifuged, and the supernatant (protein lysate) is collected.
-
Total protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
Commercial ELISA kits for TNFα, IL-1β, and IL-6 are used according to the manufacturer's instructions.
-
Briefly, protein lysates are added to antibody-coated plates and incubated.
-
After washing, a detection antibody is added, followed by a substrate solution.
-
The colorimetric reaction is stopped, and the absorbance is read using a microplate reader.
-
Cytokine concentrations are calculated based on a standard curve and normalized to the total protein concentration of the sample.
-
References
- 1. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 2. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of CR4056: A Technical Guide
CR4056 is a novel, orally active analgesic drug candidate that has demonstrated significant efficacy in a wide range of preclinical pain models. Its primary mechanism of action is as a ligand for the imidazoline (B1206853) I2 receptor.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, efficacy in various animal models, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound's analgesic properties are primarily mediated through its interaction with I2 imidazoline binding sites.[2] This interaction leads to a cascade of downstream effects, including the modulation of monoamine oxidase A (MAO-A) activity and the enhancement of the noradrenergic descending pain pathway.
Interaction with Imidazoline I2 Receptors and MAO-A
This compound is a selective ligand for the imidazoline I2 receptor.[3][4][5] It has been shown to competitively interact with I2 binding sites and allosterically inhibit the activity of human recombinant MAO-A.[6] This selective inhibition of MAO-A leads to an increase in the synaptic levels of norepinephrine (B1679862) in the central nervous system.[3][4][5][7]
A sub-chronic, four-day oral treatment with this compound in rats resulted in a significant increase in norepinephrine (NE) tissue levels in both the cerebral cortex (63.1% ± 4.2%) and the lumbar spinal cord (51.3% ± 6.7%).[3][4][7][8]
Interaction with the Opioid System
While this compound has no direct affinity for opioid receptors, it exhibits a significant synergistic interaction with morphine in various pain models.[2][7][9] This synergy suggests a potential for combination therapy to enhance analgesic efficacy while potentially reducing the required dose of opioids and their associated side effects.[9] The analgesic effects of this compound are not blocked by the opioid antagonist naloxone, indicating that its primary mechanism is independent of the opioid system.[7][9]
In Vivo Efficacy
This compound has demonstrated broad-spectrum analgesic activity in multiple well-established animal models of pain, including inflammatory, neuropathic, and osteoarthritis pain.
Inflammatory Pain Models
Complete Freund's Adjuvant (CFA) Model: In the CFA-induced inflammatory pain model in rats, oral administration of this compound produced a dose-dependent reduction in mechanical hyperalgesia.[3][4][5][7][8]
Capsaicin-Induced Neurogenic Pain Model: In a model of acute neurogenic inflammation induced by capsaicin (B1668287) injection in the rat hind paw, this compound completely blocked mechanical hyperalgesia.[3][4][5][7][8] The analgesic effect in this model was dose-dependently antagonized by idazoxan, a non-selective I2/α2 antagonist, further supporting the role of I2 receptors in its mechanism of action.[3][4][5][7][8]
Neuropathic Pain Models
This compound has shown significant efficacy in attenuating mechanical hyperalgesia and allodynia in rat models of neuropathic pain.[3][4][5][7][8] This includes models of diabetic neuropathy and chemotherapy-induced neuropathic pain.[6][10]
Osteoarthritis (OA) Pain Models
In two distinct rat models of osteoarthritis, the monosodium iodoacetate (MIA) model and the medial meniscal tear (MMT) model, this compound demonstrated significant and dose-dependent analgesic effects.[2][11] In the MIA model, both acute and repeated administration of this compound reduced allodynia and hyperalgesia.[2] In the MMT model, repeated treatment with this compound significantly reduced the progression of pain behavior, an effect not observed with the NSAID naproxen (B1676952).[2]
Postoperative Pain Model
In a rat model of postoperative pain, oral administration of this compound dose-dependently reversed mechanical hyperalgesia in both male and female rats.[9]
Quantitative Efficacy Data
The following tables summarize the key quantitative efficacy data for this compound in various preclinical pain models.
| Model | Species | Endpoint | ED50 (mg/kg, p.o.) | ED100 (mg/kg, p.o.) | Reference |
| Inflammatory Pain | |||||
| Complete Freund's Adjuvant (CFA) | Rat | Mechanical Hyperalgesia | 5.8 | 22.3 | [3][4][7][8] |
| Acute Capsaicin | Rat | Mechanical Hyperalgesia | 4.1 | 17.9 | [3][4][7][8] |
| Postoperative Pain | |||||
| Incisional Pain (Male) | Rat | Mechanical Hyperalgesia | 1.63 | - | [9] |
| Incisional Pain (Female) | Rat | Mechanical Hyperalgesia | 0.93 | - | [9] |
| Model | Species | Dosing Regimen | Outcome | Reference |
| Osteoarthritis Pain | ||||
| MIA Model (Acute) | Rat | 2 and 6 mg/kg, p.o. | Significant reduction in allodynia and hyperalgesia | [2] |
| MIA Model (Repeated) | Rat | Daily for 7 days | Significant anti-allodynic and anti-hyperalgesic effects | [2] |
| MMT Model (Repeated) | Rat | Daily for 14 days | Significantly reduced progression of pain behavior | [2] |
| Neuropathic Pain | ||||
| Bortezomib-induced | Rat | 0.6 mg/kg, p.o. | Minimum effective dose to reverse allodynia | [10] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Assays
Binding to Imidazoline I2 Receptors:
-
Tissue Preparation: Whole brains from male Wistar rats (minus cerebellum) were homogenized. The membrane fraction was isolated through a series of centrifugations.
-
Binding Assay: Aliquots of the membrane suspension were incubated with 2.5 nM [3H]2-BFI (a specific I2 radioligand) in the presence or absence of varying concentrations of this compound.
-
Detection: The amount of bound radioligand was measured to determine the inhibitory concentration (IC50) of this compound.[7]
MAO Functional Assays:
-
Enzyme Source: Human recombinant MAO-A and MAO-B enzymes were used.
-
Assay Principle: A luminogenic substrate is oxidized by MAO, and the resulting product is measured via a coupled reaction that produces light.
-
Measurement: Luminescence was measured to determine the IC50 values of this compound for MAO-A and MAO-B inhibition.[7]
References
- 1. CR-4056 - Wikipedia [en.wikipedia.org]
- 2. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
CR4056 for Inflammatory Pain: A Technical Review of Preclinical and Clinical Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CR4056 is a novel, first-in-class imidazoline-2 (I2) receptor ligand with demonstrated analgesic properties in a range of preclinical models of inflammatory and neuropathic pain. Its mechanism of action is multifactorial, involving the modulation of key signaling pathways implicated in pain transmission and sensitization. This technical guide provides a comprehensive review of the existing preclinical and clinical data on this compound, with a focus on its potential as a therapeutic for inflammatory pain. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough understanding of the compound's pharmacological profile for the scientific community.
Introduction
Inflammatory pain remains a significant clinical challenge, with a substantial need for novel non-opioid analgesics with improved efficacy and safety profiles. This compound (2-phenyl-6-(1H-imidazol-1yl) quinazoline) has emerged as a promising candidate, demonstrating potent analgesic effects in various animal models.[1][2] The primary mechanism of action is believed to be mediated through its interaction with imidazoline-2 (I2) receptors, leading to the modulation of descending noradrenergic inhibitory pain pathways.[3] Additionally, this compound exhibits inhibitory effects on monoamine oxidase-A (MAO-A), Protein Kinase C epsilon (PKCε) translocation, and N-methyl-D-aspartate (NMDA) receptor activity, all of which are pertinent to the pathophysiology of inflammatory pain.[1][4][5] This document synthesizes the available data to provide a detailed technical overview of this compound.
Preclinical Efficacy in Inflammatory Pain Models
This compound has demonstrated significant efficacy in rodent models of inflammatory pain, most notably the Complete Freund's Adjuvant (CFA) and capsaicin-induced pain models.
Data Presentation: Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies.
| Inflammatory Pain Model | Species | Route of Administration | Efficacy Endpoint | ED50 | ED100 | Reference |
| Complete Freund's Adjuvant (CFA) | Rat | Oral (p.o.) | Mechanical Hyperalgesia | 5.8 mg/kg | 22.3 mg/kg | [1] |
| Capsaicin-Induced Neurogenic Pain | Rat | Oral (p.o.) | Mechanical Hyperalgesia | 4.1 mg/kg | 17.9 mg/kg | [1] |
| Postoperative Pain | Rat | Oral (p.o.) | Mechanical Hyperalgesia | 4.9 mg/kg | Not Reported |
Mechanism of Action
The analgesic effect of this compound is attributed to its interaction with multiple targets within the pain signaling cascade.
Imidazoline-2 (I2) Receptor Agonism and MAO-A Inhibition
This compound is a selective ligand for the imidazoline-2 (I2) receptor.[1] A key downstream effect of this interaction is the selective inhibition of monoamine oxidase-A (MAO-A).[1] This inhibition leads to an increase in norepinephrine (B1679862) levels in the cerebral cortex and lumbar spinal cord.[1] The enhancement of noradrenergic transmission is thought to bolster the descending inhibitory pain pathways, a crucial endogenous mechanism for pain control.[3]
Inhibition of PKCε Translocation
In sensory neurons, this compound has been shown to inhibit the inflammation-induced phosphorylation and membrane translocation of Protein Kinase C epsilon (PKCε).[4] This effect is rapid, long-lasting, and mediated through a Gi protein-coupled pathway.[4] The inhibition of PKCε translocation is a significant finding, as this kinase plays a pivotal role in the sensitization of peripheral nociceptors.
Modulation of NMDA Receptor Activity
This compound also modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and chronic pain.[5] It has been shown to decrease NMDA-elicited currents in cortical neurons in a dose-dependent, reversible, and non-competitive manner.[5]
Data Presentation: In Vitro Mechanistic Data
| Target | Assay | System | Parameter | Value | Reference |
| NMDA Receptor | Whole-Cell Patch-Clamp | Primary Culture of Cortical Neurons | IC50 | 5.3 ± 0.1 µM | [5] |
Clinical Evidence in Inflammatory Pain
A Phase II clinical trial (EudraCT: 2015-001136-37) has investigated the efficacy and safety of this compound in patients with pain from knee osteoarthritis, a condition with a significant inflammatory component.[1][6]
Data Presentation: Phase II Clinical Trial in Knee Osteoarthritis
| Parameter | Placebo (n=69) | This compound (Women, 100 mg b.i.d; n=92) | This compound (Men, 200 mg b.i.d; n=52) | This compound (Pooled; n=144) | Reference |
| Baseline WOMAC Pain Score (Median) | 58 | 61 | 58 | 60 | [6] |
| Change in WOMAC Pain Score at 14 Days (Median) | -10 | -14 | -20 | -16 | [1] |
| P-value vs Placebo | - | 0.184 | 0.030 | 0.070 | [1] |
In a pre-specified subgroup analysis of patients with a metabolic phenotype (BMI ≥ 27.5 kg/m2 ), this compound showed a statistically significant and clinically relevant reduction in WOMAC pain scores compared to placebo.[1][6] The most common adverse event reported was mild headache.[1]
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
-
Induction: A single intraplantar injection of CFA is administered into the right hind paw of the rat.
-
Assessment of Hyperalgesia: Mechanical hyperalgesia is assessed using a pressure application measurement device (e.g., Randall-Selitto test). A uniformly increasing pressure is applied to the plantar surface of the paw, and the pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold (PWT).
-
Treatment: this compound or vehicle is administered orally at various doses 24 hours after CFA injection.
-
Data Analysis: The ED50 (the dose required to produce 50% of the maximum effect) is calculated from the dose-response curve.
Capsaicin-Induced Neurogenic Pain in Rats
-
Induction: A single intraplantar injection of capsaicin (B1668287) is administered into the hind paw to induce acute neurogenic inflammation and hyperalgesia.
-
Assessment of Hyperalgesia: Mechanical hyperalgesia is measured using the Randall-Selitto test, as described above, at various time points after capsaicin injection.
-
Treatment: this compound or vehicle is administered orally prior to capsaicin injection.
-
Data Analysis: The dose-dependent reversal of mechanical hyperalgesia is evaluated, and the ED50 is determined.
PKCε Translocation Assay
-
Cell Culture: Dorsal root ganglion (DRG) neurons are cultured.
-
Treatment: Cells are pre-treated with this compound or vehicle, followed by stimulation with an inflammatory mediator (e.g., bradykinin) to induce PKCε translocation.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for phospho-PKCε. A secondary antibody conjugated to a fluorescent probe is then used for visualization.
-
Imaging and Analysis: Confocal microscopy is used to visualize the subcellular localization of phospho-PKCε. The degree of membrane translocation is quantified by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.
NMDA Receptor Activity Assay (Whole-Cell Patch-Clamp)
-
Cell Preparation: Primary cultures of cortical neurons or acute spinal cord slices are prepared.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on individual neurons. The neuron is voltage-clamped, and currents are recorded in response to the application of NMDA and its co-agonist glycine.
-
Drug Application: this compound is applied at various concentrations to the bath solution, and the effect on the NMDA-evoked current is measured.
-
Data Analysis: The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of this compound, and an IC50 (the concentration required to inhibit 50% of the response) is determined.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Inflammatory Pain
Caption: Proposed multifactorial mechanism of action of this compound.
Experimental Workflow for Preclinical Inflammatory Pain Studies
References
- 1. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randall Selitto test [panlab.com]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized, Placebo-Controlled, Double-Blind, Phase II Clinical Trial of the First-in-Class Imidazoline-2 Receptor Ligand this compound in Pain from Knee Osteoarthritis and Disease Phenotypes - ACR Meeting Abstracts [acrabstracts.org]
The Imidazoline I2 Receptor Ligand CR4056: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CR4056 is a novel, first-in-class small molecule that acts as a selective ligand for the imidazoline-2 (I2) receptor.[1] It has demonstrated potent analgesic properties in a wide array of preclinical models of pain, including inflammatory, neuropathic, and postoperative pain.[2][3] Furthermore, emerging evidence suggests neuroprotective effects in models of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.
Introduction
This compound, chemically identified as 2-phenyl-6-(1H-imidazol-1yl)quinazoline, is a synthetic compound developed by Rottapharm Biotech.[3][4] It is an orally administered capsule that has been investigated for the treatment of moderate to severe chronic pain in patients with osteoarthritis and for post-operative pain.[4] The compound's primary pharmacological target is the imidazoline-2 (I2) receptor, a protein whose functions are still being fully elucidated but is known to be involved in pain modulation.[3][5] this compound has progressed to Phase II clinical trials for osteoarthritis pain.[4][6]
Mechanism of Action
The analgesic and neuroprotective effects of this compound are believed to be multifactorial, stemming from its interaction with several key signaling pathways.
-
Imidazoline-2 (I2) Receptor Ligand: this compound is a potent I2 receptor ligand.[7] The analgesic effects of this compound are thought to be related to its interaction with the I2 binding site.[2] Growing evidence suggests that I2 ligands facilitate the noradrenergic inhibitory (descending) pain pathways through an innovative, allosteric molecular mechanism.[1] The analgesic action of this compound in a capsaicin-induced pain model was dose-dependently antagonized by idazoxan (B1206943), a non-selective imidazoline (B1206853) I2/α2 antagonist.[3][8]
-
Modulation of NMDA Receptor Activity: this compound has been shown to inhibit N-methyl-D-aspartate (NMDA) receptor activity.[9] In primary cultures of cortical neurons, this compound decreased NMDA- and glycine-elicited currents in a dose-dependent, reversible, and non-competitive manner.[9] This antagonism is voltage-independent and appears to involve a competitive interaction with the glycine (B1666218) co-agonist site.[9] The inhibitory effect is more potent on GluN1-GluN2B receptors compared to GluN1-GluN2A receptors.[9]
-
Inhibition of PKCε Translocation: this compound inhibits the translocation of protein kinase C epsilon (PKCε) in sensory neurons, a cellular event implicated in peripheral pain sensitization.[7][9] This effect is rapid, long-lasting, and blocked by pertussis toxin, suggesting the involvement of Gi proteins.[7] Interestingly, this inhibition of PKCε translocation appears to be independent of idazoxan-sensitive I2 binding sites.[7]
-
Anti-inflammatory and Neuroprotective Effects: In a mouse model of Alzheimer's disease (5xFAD), sub-chronic oral administration of this compound resulted in a suppression of pro-inflammatory activated microglia. The treatment also led to a reduction in the levels of TNFα in the cortex and hippocampus. Furthermore, this compound was found to increase the density of astrocytes and the expression of Apolipoprotein E (ApoE), which is involved in amyloid clearance and regulation of the microglia response.[10] The compound also restored blood-brain barrier (BBB) integrity by reducing fibrinogen extravasation.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Analgesic Efficacy of this compound
| Pain Model | Species | Route of Administration | Efficacy Endpoint | ED50 / Effective Dose | Citation |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Rat | Oral (p.o.) | Reversal of inflammatory pain | 5.8 mg/kg | [3][11] |
| Acute Capsaicin-Induced Neurogenic Pain | Rat | Oral (p.o.) | Blockade of mechanical hyperalgesia | 4.1 mg/kg (ED100 = 17.9 mg/kg) | [3][11] |
| Postoperative Pain (Plantar Incision) | Rat | Oral (p.o.) | Blockade of hyperalgesic response | 4.9 mg/kg | [2] |
| Bortezomib-Induced Neuropathic Pain | Rat | Oral (p.o.) | Antiallodynic effect | 0.6, 2, and 6 mg/kg (dose-related) | [12] |
| Monoiodoacetate (MIA)-Induced Osteoarthritis Pain | Rat | Oral (p.o.) | Reduction of allodynia and hyperalgesia | 2 and 6 mg/kg | [13][14] |
| Acid-Induced Muscle Allodynia | Rat | Oral (p.o.) | Reversal of allodynia | 20 and 60 mg/kg (complete reversal) | [11] |
Table 2: In Vitro Activity of this compound
| Assay | System | Parameter | Value | Citation |
| NMDA Receptor Current Inhibition | Primary cortical neurons | IC50 | 5.3 ± 0.1 µM | [9] |
| MAO-A Specific Binding Inhibition | Human recombinant | IC50 | 358 ± 12 nM | [8] |
| MAO-A Enzymatic Activity Inhibition | Human recombinant | IC50 | 202.7 ± 10.3 nM | [8] |
Table 3: Phase II Clinical Trial Results in Knee Osteoarthritis (14-day treatment)
| Patient Group | Treatment | N | Baseline WOMAC Pain (median) | Change in WOMAC Pain (median) | P-value vs. Placebo | Citation |
| Overall | Placebo | 69 | 58 | -10 | - | [6][15] |
| Overall | This compound (pooled) | 144 | 59.5 | -16 | 0.070 | [15][16] |
| Women | This compound 100 mg b.i.d. | 92 | 61 | -14 | 0.184 | [15][16] |
| Men | This compound 200 mg b.i.d. | 52 | 58 | -20 | 0.030 | [15][16] |
| Metabolic Phenotype (BMI ≥ 27.5 kg/m ²) | Placebo | 51 | - | 0 | - | [6] |
| Metabolic Phenotype (BMI ≥ 27.5 kg/m ²) | This compound (pooled) | 105 | - | -14 | 0.011 | [6] |
Experimental Protocols
In Vitro NMDA Receptor Electrophysiology
-
Cell Culture: Primary cultures of cortical neurons were prepared from rat embryos. Fibroblasts expressing different recombinant NMDA receptors (GluN1-GluN2A or GluN1-GluN2B) were also used.[9]
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed. NMDA-evoked currents were elicited by the application of NMDA and glycine.[9]
-
Drug Application: this compound and other drugs were applied via a Y-tube perfusion system.[9]
-
Data Analysis: The reduction of NMDA-evoked current by this compound was measured to determine the IC50 value. The voltage dependence and the effect of varying glycine concentrations were also assessed.[9]
Capsaicin-Induced Mechanical Hyperalgesia in Rats
-
Animals: Male Wistar rats were used.[8]
-
Induction of Hyperalgesia: A baseline pain threshold was measured using the Randall-Selitto test. Capsaicin (B1668287) (10 μL of a 1 mg/mL solution) was injected into the plantar surface of the right hind paw.[8]
-
Drug Administration: Sixty minutes after capsaicin injection, animals were orally dosed with this compound (3–30 mg/kg) or its vehicle. In mechanistic studies, antagonists like idazoxan were administered 15 minutes before this compound.[8]
-
Pain Threshold Measurement: The mechanical withdrawal threshold was measured at various time points after drug administration to assess the anti-hyperalgesic effect.[8]
Phase II Clinical Trial in Knee Osteoarthritis
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial was conducted.[15]
-
Patient Population: Patients with knee osteoarthritis and moderate to severe pain were enrolled.[15]
-
Treatment: Patients received either this compound (100 mg b.i.d. for women, 200 mg b.i.d. for men) or a placebo for 14 days.[15]
-
Primary Outcome: The primary endpoint was the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score (on a 0-100 scale) from baseline compared to placebo.[15]
-
Phenotyping: Patients were also categorized into different osteoarthritis phenotypes, including a metabolic phenotype (BMI ≥ 27.5 kg/m ²).[15]
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for preclinical pain models.
References
- 1. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 2. | BioWorld [bioworld.com]
- 3. dovepress.com [dovepress.com]
- 4. CR-4056 by Rottapharm Biotech for Osteoarthritis Pain: Likelihood of Approval [pharmaceutical-technology.com]
- 5. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Placebo-Controlled, Double-Blind, Phase II Clinical Trial of the First-in-Class Imidazoline-2 Receptor Ligand this compound in Pain from Knee Osteoarthritis and Disease Phenotypes - ACR Meeting Abstracts [acrabstracts.org]
- 7. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rottapharm Biotech: POC in osteoarthritis pain - European Biotechnology Magazine [european-biotechnology.com]
CR4056: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Therapeutic Potential of a Novel I2-Imidazoline Receptor Ligand
Abstract
CR4056 is a novel, orally active analgesic drug candidate that acts as a selective ligand for the imidazoline (B1206853) I2 receptor.[1] It has demonstrated significant efficacy in a variety of animal models of inflammatory, neuropathic, and postoperative pain.[1][2] Furthermore, emerging research suggests its potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 6-(1H-imidazol-1-yl)-2-phenylquinazoline, is a small molecule with a distinct heterocyclic structure.[1][5] Its chemical identity and fundamental properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 6-(1H-imidazol-1-yl)-2-phenylquinazoline | [1][5] |
| Molecular Formula | C17H12N4 | [1] |
| CAS Number | 1004997-71-0 | [1] |
| PubChem CID | 24898732 | [1] |
| SMILES | C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4 | [1][5] |
| InChI | InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H | [1] |
| InChIKey | CSZGXYBGYFNSCO-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 272.311 g·mol−1 | [1] |
| Molecular Weight | 272.30 g/mol | [5] |
| Solubility | In DMSO: 45 mg/mL (165.26 mM) | [6] |
Pharmacological Profile and Mechanism of Action
This compound's primary mechanism of action is as a ligand for the imidazoline I2 receptor.[1] This interaction is central to its analgesic effects observed in various pain models. Additionally, this compound exhibits inhibitory activity against monoamine oxidase-A (MAO-A) and modulates N-methyl-D-aspartate (NMDA) receptor activity.[6][7]
Imidazoline I2 Receptor Ligand Activity
This compound binds to I2 imidazoline receptors, which are implicated in the modulation of pain signaling pathways.[8] The analgesic effects of this compound are believed to be mediated through the facilitation of the noradrenergic descending inhibitory pain pathways.[9]
Monoamine Oxidase-A (MAO-A) Inhibition
This compound is a selective inhibitor of MAO-A with an IC50 of 202.7 nM.[6] This inhibition leads to an increase in the levels of norepinephrine (B1679862) in the central nervous system, which is thought to contribute to its analgesic properties.[10] A sub-chronic four-day oral treatment with this compound was shown to significantly increase norepinephrine levels in both the rat cerebral cortex and the lumbar spinal cord.[11]
NMDA Receptor Modulation
Recent studies have revealed that this compound can also modulate NMDA receptor activity. It acts as a non-competitive antagonist of NMDA receptors, with a higher potency for receptors containing the GluN2B subunit.[7] This action is believed to contribute to its efficacy in neuropathic pain states and may also underlie its potential neuroprotective effects.[7]
Below is a diagram illustrating the proposed signaling pathways influenced by this compound.
Preclinical and Clinical Efficacy
This compound has demonstrated significant analgesic efficacy in a range of preclinical models and has undergone Phase II clinical trials for osteoarthritis pain.[1][12]
Table 3: Preclinical Analgesic Efficacy of this compound in Rat Models
| Pain Model | Effect | Effective Dose (ED50/ED100) | Reference |
| Inflammatory Pain (CFA) | Orally active | ED50 = 5.8 mg/kg | [10][13] |
| Neuropathic Pain (Capsaicin) | Completely blocked mechanical hyperalgesia | ED50 = 4.1 mg/kg; ED100 = 17.9 mg/kg | [10][13] |
| Postoperative Pain | Completely blocked hyperalgesic response | ED50 = 4.9 mg/kg (p.o.) | [2] |
| Osteoarthritis (MIA model) | Significantly reduced allodynia and hyperalgesia | - | [14] |
| Bortezomib-induced Neuropathy | Dose-dependently reversed allodynia | Minimum effective dose = 0.6 mg/kg | [15] |
Clinical Trials
A Phase II clinical trial of this compound was conducted in patients with pain from knee osteoarthritis.[12][16] The study provided proof-of-concept for its analgesic activity in humans, with the compound being generally well-tolerated.[12] Notably, this compound showed particular efficacy in overweight and obese patients, a group often associated with a metabolic phenotype of osteoarthritis.[9][16]
Neuroprotective Effects in Alzheimer's Disease Model
In a 5xFAD mouse model of Alzheimer's disease, sub-chronic oral administration of this compound (30 mg/kg for 10 days) led to improved recognition memory.[3][4] The compound also demonstrated anti-inflammatory properties, reducing pro-inflammatory activated microglia and increasing the expression of ApoE.[3][17]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are summaries of protocols from significant studies on this compound.
Monoamine Oxidase (MAO) Activity Assay
Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.
Methodology:
-
Human recombinant MAO-A and MAO-B enzymes were used.
-
The enzymatic activity was measured using a chemiluminescent assay.
-
This compound was incubated with the enzymes at various concentrations.
-
The IC50 values were calculated from the concentration-response curves.
A detailed protocol can be found in Ferrari et al., 2011.[10]
In Vivo Analgesia Assessment in Rat Models
Objective: To evaluate the analgesic efficacy of this compound in models of inflammatory and neuropathic pain.
Models:
-
Complete Freund's Adjuvant (CFA) model of inflammatory pain: CFA is injected into the paw to induce inflammation and hyperalgesia.
-
Capsaicin-induced neurogenic pain: Capsaicin is injected into the paw to induce acute neurogenic inflammation and hyperalgesia.
-
Chronic Constriction Injury (CCI) model of neuropathic pain: The sciatic nerve is loosely ligated to induce neuropathic pain symptoms.
General Protocol:
-
Male Sprague-Dawley or Wistar rats were used.
-
Baseline pain thresholds (mechanical allodynia and thermal hyperalgesia) were measured before induction of the pain model.
-
This compound was administered orally at various doses.
-
Pain thresholds were reassessed at different time points after drug administration.
-
ED50 values were calculated based on the dose-response data.
Specific protocols for each model are detailed in Ferrari et al., 2011 and Comi et al., 2017.[10][18]
NMDA Receptor Activity Assay
Objective: To investigate the effect of this compound on NMDA-evoked currents in primary cortical neurons.
Methodology:
-
Primary cultures of cortical neurons were prepared from rat embryos.
-
Whole-cell patch-clamp recordings were performed to measure NMDA-evoked currents.
-
NMDA and glycine (B1666218) were applied to elicit a current.
-
This compound was applied at different concentrations, and the reduction in the NMDA-evoked current was measured.
-
The IC50 value was determined from the dose-dependent inhibition.
A detailed description of this electrophysiological protocol can be found in the study by Di Angelantonio et al., 2022.[7]
Conclusion
This compound represents a promising first-in-class analgesic with a novel mechanism of action centered on the I2 imidazoline receptor. Its multifaceted pharmacological profile, including MAO-A inhibition and NMDA receptor modulation, contributes to its broad efficacy in preclinical models of pain. The positive results from a Phase II clinical trial in osteoarthritis patients further underscore its therapeutic potential. Ongoing research into its neuroprotective effects in Alzheimer's disease models opens up new avenues for its clinical application. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core characteristics of this compound and to guide future investigations into this intriguing molecule.
References
- 1. CR-4056 - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice [mdpi.com]
- 4. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CR-4056 | C17H12N4 | CID 24898732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | MAO | Imidazoline Receptor | TargetMol [targetmol.com]
- 7. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 10. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized, Placebo-Controlled, Double-Blind, Phase II Clinical Trial of the First-in-Class Imidazoline-2 Receptor Ligand this compound in Pain from Knee Osteoarthritis and Disease Phenotypes - ACR Meeting Abstracts [acrabstracts.org]
- 13. dovepress.com [dovepress.com]
- 14. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. boa.unimib.it [boa.unimib.it]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of CR4056 in Rat Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo assessment of CR4056, a novel imidazoline-2 (I2) receptor ligand, in various rat models of pain. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the analgesic efficacy of this compound.
Introduction
This compound is a first-in-class, orally active small molecule that has demonstrated significant analgesic properties in a broad spectrum of preclinical pain models, including those for inflammatory, neuropathic, and osteoarthritis pain.[1][2][3] Its primary mechanism of action is believed to involve the modulation of imidazoline (B1206853) I2 receptors, leading to a cascade of downstream effects that ultimately result in pain relief.[1][4] This document outlines detailed experimental protocols for evaluating this compound in established rat models of pain, summarizes key quantitative data from published studies, and provides visual representations of its proposed signaling pathway and experimental workflows.
Mechanism of Action
This compound's analgesic effects are attributed to its interaction with the imidazoline I2 binding sites.[5] While the complete molecular picture is still under investigation, current evidence points to a multi-faceted mechanism:
-
Imidazoline I2 Receptor Ligand: this compound acts as a ligand for I2 receptors.[1]
-
Monoamine Oxidase A (MAO-A) Inhibition: It selectively inhibits the activity of human recombinant MAO-A in a concentration-dependent manner.[3][4][6] This inhibition leads to an increase in norepinephrine (B1679862) levels in the cerebral cortex and lumbar spinal cord of rats.[3][4][7] The enhanced noradrenergic signaling is thought to facilitate descending inhibitory pain pathways.[1]
-
PKCε Translocation Inhibition: In sensory neurons, this compound has been shown to inhibit the translocation of protein kinase C epsilon (PKCε), a key event in peripheral sensitization and pain signaling.[8][9][10] This effect appears to be mediated through a Gi protein-coupled pathway.[9][10]
-
NMDA Receptor Modulation: Recent studies suggest that this compound can also modulate the activity of NMDA receptors, which play a crucial role in central sensitization and chronic pain.[8]
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the analgesic effects of this compound.
Quantitative Data Summary
The following tables summarize the effective doses (ED50) and other key quantitative findings for this compound in various rat pain models.
Table 1: Efficacy of this compound in Inflammatory Pain Models
| Pain Model | Behavioral Assay | Route of Administration | ED50 (mg/kg) | Key Findings |
| Complete Freund's Adjuvant (CFA) | Mechanical Hyperalgesia | Oral (p.o.) | 5.8 | Dose-dependently reduced mechanical hyperalgesia.[4][7] |
| Acute Capsaicin | Mechanical Hyperalgesia | Oral (p.o.) | 4.1 | Completely blocked mechanical hyperalgesia; effect antagonized by idazoxan.[4][7] |
Table 2: Efficacy of this compound in Neuropathic Pain Models
| Pain Model | Behavioral Assay | Route of Administration | Effective Dose Range (mg/kg) | Key Findings |
| Bortezomib-Induced Neuropathy | Mechanical Allodynia | Oral (p.o.) | 0.6 - 60 | Dose-dependently reversed allodynia; 6 mg/kg provided sustained pain relief.[5] |
| Streptozotocin-Induced Diabetic Neuropathy | Mechanical Hyperalgesia | Oral (p.o.) | 60 (complete reversal) | Dose-dependently decreased diabetic pain.[4][7] |
| Acid-Induced Muscle Allodynia | Mechanical Withdrawal Threshold | Oral (p.o.) | 6 - 60 | 6 mg/kg showed similar efficacy to 30 mg/kg gabapentin (B195806); higher doses completely reversed allodynia.[4][7] |
Table 3: Efficacy of this compound in Osteoarthritis (OA) and Postoperative Pain Models
| Pain Model | Behavioral Assay | Route of Administration | Effective Dose (mg/kg) | Key Findings |
| Monoiodoacetate (MIA)-Induced OA | Mechanical Allodynia & Hyperalgesia | Oral (p.o.) | 2 and 6 | Significantly reduced allodynia and hyperalgesia after acute and repeated administration.[2][11] |
| Medial Meniscal Tear (MMT)-Induced OA | Hind Paw Weight Distribution | Oral (p.o.) | 6 | Significantly reduced the progression of pain behavior with repeated treatment.[2][11] |
| Postoperative Pain | Mechanical Hyperalgesia | Oral (p.o.) | ED50 = 1.63 (males) | Dose-dependently reversed hyperalgesia; showed synergistic effects with morphine.[12] |
Detailed Experimental Protocols
The following are detailed protocols for inducing and assessing pain in rat models where this compound has been shown to be effective.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a robust and long-lasting inflammatory response, characterized by thermal and mechanical hyperalgesia.
Protocol:
-
Animal Model: Male Wistar rats (200-300 g) are used.[7]
-
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.
-
Pain Assessment:
-
Mechanical Hyperalgesia: The paw withdrawal threshold (PWT) is measured using a Randall-Selitto analgesiometer or von Frey filaments. Baseline measurements are taken before CFA injection.
-
Assessment Timeline: Pain behaviors are typically assessed 24 hours after CFA injection and at various time points post-drug administration.[7]
-
-
Drug Administration:
-
This compound is administered orally (p.o.) at doses ranging from 6 to 60 mg/kg.[7]
-
A vehicle control group should be included.
-
A positive control, such as piroxicam (B610120) (10 mg/kg, p.o.), can also be used.[7]
-
Bortezomib-Induced Neuropathic Pain
This model mimics the painful peripheral neuropathy often experienced by patients undergoing chemotherapy with bortezomib (B1684674).
Protocol:
-
Animal Model: Female Wistar rats are typically used.[5]
-
Induction of Neuropathy: Bortezomib is administered intravenously (i.v.) at a dose of 0.20 mg/kg, three times a week, for 8 weeks.[5]
-
Pain Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold is measured using von Frey filaments.
-
Assessment Timeline: Allodynia develops over the course of bortezomib treatment and can be assessed weekly.
-
-
Drug Administration:
Monoiodoacetate (MIA) Model of Osteoarthritis Pain
This model involves the chemical induction of cartilage degradation and subsequent pain, mimicking human osteoarthritis.
Protocol:
-
Induction of Osteoarthritis: A single intra-articular injection of 1 mg/50 µL of monoiodoacetate (MIA) is administered into the right knee joint.[2][13]
-
Pain Assessment:
-
Mechanical Allodynia and Hyperalgesia: Paw withdrawal threshold to mechanical stimulation is measured using a Dynamic Plantar Aesthesiometer (for allodynia) and a PAM device (for hyperalgesia).[13]
-
Assessment Timeline: Pain is assessed at baseline and then at regular intervals (e.g., 7, 14, and 21 days) after MIA injection.[2][13]
-
-
Drug Administration:
Experimental Workflow Diagrams
General Workflow for In Vivo Pain Model Studies
Caption: A generalized experimental workflow for evaluating this compound in rat pain models.
Logical Flow for Data Interpretation
Caption: Logical flow for interpreting the results from this compound in vivo experiments.
Conclusion
This compound represents a promising non-opioid analgesic with a novel mechanism of action. The protocols and data presented in these application notes provide a solid foundation for the preclinical evaluation of this compound and similar compounds in relevant rat models of pain. Adherence to these detailed methodologies will facilitate the generation of reproducible and comparable data, ultimately advancing our understanding of this new class of analgesics and their therapeutic potential.
References
- 1. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain | Semantic Scholar [semanticscholar.org]
- 7. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 9. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. boa.unimib.it [boa.unimib.it]
Application Notes and Protocols for Oral Gavage Administration of CR4056 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR4056 is a novel, first-in-class imidazoline-2 (I2) receptor ligand with demonstrated analgesic properties in various preclinical models of pain, including inflammatory, neuropathic, and osteoarthritis pain.[1][2][3] It has also shown potential neuroprotective effects in models of Alzheimer's disease.[4] This document provides detailed application notes and standardized protocols for the preparation and oral gavage administration of this compound in mice, intended to ensure consistency and reproducibility in preclinical research.
Mechanism of Action
This compound is a selective inhibitor of monoamine oxidase-A (MAO-A) and a ligand of the I2-imidazoline receptor.[5] Its analgesic effects are believed to be mediated through the modulation of central pain pathways.[6] Oral administration of this compound has been shown to increase norepinephrine (B1679862) levels in the cerebral cortex and spinal cord.[6][7] Furthermore, this compound may exert its effects through the inhibition of PKCε translocation and modulation of NMDA receptor activity.
Signaling Pathway of this compound (Proposed)
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the effective doses (ED50) and other relevant quantitative data for this compound administered orally in various rodent models.
Table 1: Analgesic Efficacy of Oral this compound in Rat Models of Pain
| Pain Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Inflammatory Pain (CFA) | Rat | Mechanical Hyperalgesia | 5.8 | [6][7] |
| Neuropathic Pain (Capsaicin) | Rat | Mechanical Hyperalgesia | 4.1 | [6][7] |
| Postoperative Pain | Rat | Mechanical Hyperalgesia | 4.9 | [8] |
| Osteoarthritis (MIA) | Rat | Allodynia & Hyperalgesia | Effective at 2 and 6 | [9] |
CFA: Complete Freund's Adjuvant; MIA: Monoiodoacetate; p.o.: per os (by mouth)
Table 2: Neuroprotective Effects of Oral this compound in a Mouse Model of Alzheimer's Disease
| Mouse Model | Dosage Regimen | Outcome | Reference |
| 5xFAD | 30 mg/kg for 10 days | Improved recognition memory, reduced neuroinflammation | [4][10] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) (MC) solution in sterile water
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Solubility:
Procedure for Suspension in 0.5% Methylcellulose:
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Suspension:
-
Place the weighed this compound powder in a clean mortar or a suitable homogenization vessel.
-
Add a small volume of the 0.5% methylcellulose solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating with the pestle or homogenizing to ensure a uniform suspension.
-
Alternatively, for larger volumes, the powder can be placed in a beaker with a magnetic stir bar, and the 0.5% methylcellulose solution can be added gradually while stirring.
-
-
Ensure Homogeneity: Continue to stir the suspension for at least 15-30 minutes before administration to ensure it is well-mixed. The suspension should be stirred continuously during the dosing procedure to prevent settling of the compound.
Note: For difficult-to-suspend batches, a small amount of DMSO can be used to initially dissolve the this compound, which is then added to the 0.5% methylcellulose solution. However, the final concentration of DMSO should be kept to a minimum and a vehicle control group with the same DMSO concentration should be included in the study.
Protocol for Oral Gavage Administration in Mice
Materials:
-
Mouse oral gavage needles (18-20 gauge, 1.5-2 inches with a rounded ball tip)
-
1 mL syringes
-
Prepared this compound suspension
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse by grasping the loose skin over the neck and back (scruffing) to immobilize the head and prevent biting. The body of the mouse should be supported.
-
-
Dosage Calculation:
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe containing the calculated dose of this compound suspension.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse will typically swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw the needle and repeat the insertion.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the this compound suspension.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, leakage of the substance from the mouth or nose, or changes in behavior.
-
Experimental Workflow for Oral Gavage
Caption: Step-by-step workflow for oral gavage of this compound.
Safety Precautions
-
Proper training in animal handling and oral gavage techniques is essential to prevent injury to the animal, such as esophageal perforation.
-
Always use appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
By following these detailed application notes and protocols, researchers can ensure the accurate and safe oral administration of this compound in mice, leading to more reliable and reproducible preclinical data.
References
- 1. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MAO | Imidazoline Receptor | TargetMol [targetmol.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
CR4056 for Analgesia in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR4056 is a novel, first-in-class imidazoline-2 (I2) receptor ligand with potent analgesic properties demonstrated across a broad spectrum of preclinical animal models of pain.[1][2][3] Unlike traditional analgesics such as opioids or NSAIDs, this compound presents a unique mechanism of action, offering a promising alternative for the treatment of various pain states, including inflammatory, neuropathic, and postoperative pain.[4][5][6] These application notes provide a comprehensive overview of the effective dosages, experimental protocols, and underlying mechanisms of this compound-mediated analgesia in relevant animal models.
Mechanism of Action
This compound exerts its analgesic effects through a multi-faceted mechanism primarily centered on its interaction with I2 receptors.[1][2] This interaction leads to the allosteric inhibition of monoamine oxidase-A (MAO-A), which in turn increases the synaptic availability of noradrenaline and serotonin, key neurotransmitters in the descending pain inhibitory pathways.[1][4] Additionally, this compound has been shown to inhibit the translocation of protein kinase C epsilon (PKCε) in sensory neurons and modulate N-methyl-D-aspartate (NMDA) receptor activity, both of which are critical processes in the sensitization of pain pathways.[2][3][7]
Effective Dosages in Animal Models
This compound has demonstrated dose-dependent analgesic efficacy across various rat models of pain. The effective oral dosages are summarized in the table below.
| Pain Model | Animal Species | Route of Administration | Effective Dose Range (mg/kg) | ED50 (mg/kg) | ED100 (mg/kg) | Key Findings |
| Inflammatory Pain | ||||||
| Complete Freund's Adjuvant (CFA) | Wistar Rat | Oral (p.o.) | 6 - 60 | 5.8 | 22.3 | Dose-dependently reduced mechanical hyperalgesia.[8] |
| Capsaicin-Induced Neurogenic/Inflammatory Pain | Wistar Rat | Oral (p.o.) | 3 - 30 | 4.1 | 17.9 | Completely blocked mechanical hyperalgesia.[8] |
| Neuropathic Pain | ||||||
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Wistar Rat | Oral (p.o.) | 6 - 60 | - | ~60 | A dose of 60 mg/kg completely reversed mechanical hyperalgesia.[8] |
| Bortezomib-Induced Painful Neuropathy | Wistar Rat | Oral (p.o.) | 0.6 - 60 | - | 6 | A dose of 6 mg/kg fully abrogated allodynia throughout the treatment period.[4] |
| Acid-Induced Muscle Allodynia (Fibromyalgia Model) | Wistar Rat | Oral (p.o.) | - | - | - | Significantly increased mechanical withdrawal thresholds.[8] |
| Osteoarthritic Pain | ||||||
| Monoiodoacetate (MIA)-Induced Osteoarthritis | Wistar Rat | Oral (p.o.) | 2 - 20 | - | - | Doses of 6 and 20 mg/kg showed significant anti-allodynic and anti-hyperalgesic effects.[9] |
| Medial Meniscal Tear (MMT)-Induced Osteoarthritis | Wistar Rat | Oral (p.o.) | - | - | - | Repeated treatment significantly reduced the progression of pain behavior.[10][11] |
| Postoperative Pain | ||||||
| Incisional Postoperative Pain | Wistar Rat | Oral (p.o.) | - | - | - | Dose-dependently reversed hyperalgesia.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain.
Workflow:
Materials:
-
Male Wistar rats (200-300g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Randall-Selitto analgesy-meter or similar paw pressure test apparatus
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) to mechanical stimulation for each rat.
-
Induction of Inflammation: Induce inflammation by a single intraplantar injection of CFA into the hind paw.
-
Pain Assessment: 24 hours post-CFA injection, confirm the development of mechanical hyperalgesia by measuring the PWT.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 6, 20, or 60 mg/kg).[8] A vehicle control group should be included.
-
Post-treatment Assessment: Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the analgesic effect.
Neuropathic Pain: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
Objective: To evaluate the efficacy of this compound in a model of diabetic neuropathic pain.
Workflow:
Materials:
-
Male Wistar rats
-
Streptozotocin (STZ)
-
This compound
-
Vehicle
-
Blood glucose meter
-
Randall-Selitto analgesy-meter
Procedure:
-
Induction of Diabetes: Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (75 mg/kg).[8]
-
Confirmation of Diabetes: Confirm diabetes by measuring blood glucose levels 12 and 24 days after STZ injection. Animals with glucose levels above 250 mg/dL are considered diabetic.[8]
-
Development of Neuropathy: Allow four weeks for the development of diabetic neuropathy.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 6, 20, or 60 mg/kg).[8]
-
Pain Assessment: Measure the paw withdrawal threshold to mechanical pressure to assess the analgesic effect of this compound.
Neuropathic Pain: Bortezomib-Induced Neuropathy Model
Objective: To assess the efficacy of this compound in a chemotherapy-induced peripheral neuropathy model.
Materials:
-
Female Wistar rats
-
This compound
-
Vehicle
-
Von Frey filaments or electronic Von Frey apparatus
Procedure:
-
Induction of Neuropathy: Administer bortezomib intravenously (0.20 mg/kg) three times a week for 8 weeks to induce peripheral neuropathy.[4]
-
Pain Assessment: Monitor the development of mechanical allodynia using Von Frey filaments.
-
Drug Administration: Once allodynia is established, administer this compound orally daily at the desired doses (e.g., 0.6, 2, 6, 20, or 60 mg/kg) for 2-3 weeks.[4]
-
Post-treatment Assessment: Measure the mechanical withdrawal threshold regularly throughout the treatment period to evaluate the efficacy and potential tolerance development.
Conclusion
This compound has consistently demonstrated significant analgesic activity in a variety of preclinical pain models. Its novel mechanism of action, targeting the imidazoline-2 receptor and modulating key pain signaling pathways, positions it as a promising candidate for the treatment of a broad range of pain conditions. The data and protocols presented here provide a solid foundation for further investigation and development of this compound as a non-opioid analgesic.
References
- 1. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 2. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 4. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boa.unimib.it [boa.unimib.it]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CR4056 Efficacy in Postoperative Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the behavioral assessment of CR4056, a novel imidazoline-2 (I2) receptor ligand, for the management of postoperative pain. This document details the established animal models, specific behavioral testing protocols, and summarizes the quantitative data supporting the analgesic efficacy of this compound. Furthermore, it elucidates the current understanding of the signaling pathways involved in its mechanism of action.
Introduction to this compound and Postoperative Pain
Postoperative pain is a significant clinical challenge, and the development of novel non-opioid analgesics is a critical area of research. This compound has emerged as a promising candidate, demonstrating potent analgesic effects in various preclinical pain models.[1][2] It is a first-in-class imidazoline-2 (I2) receptor ligand that has shown efficacy in reducing pain behaviors associated with surgical incision.[3] Understanding the methodologies to evaluate its efficacy is paramount for further development and clinical translation.
Data Presentation: Efficacy of this compound in Postoperative Pain Models
The analgesic properties of this compound have been quantified in rodent models of postoperative pain, primarily assessing mechanical hyperalgesia. The following tables summarize the key findings.
Table 1: Efficacy of this compound in a Rat Model of Postoperative Pain (Plantar Incision)
| Behavioral Test | Animal Model | This compound Dose (p.o.) | Outcome | Reference |
| Mechanical Hyperalgesia | Male Rats | ED50: 4.9 mg/kg | Complete blockade of hyperalgesic response 90 minutes after administration. | [3] |
Table 2: Anti-Hyperalgesic Effect of this compound in the Randall-Selitto Test Following Plantar Incision in Rats
| Sex | This compound Dose (p.o.) | Administration Time | Mean Withdrawal Threshold (g) ± SEM | Reference |
| Male | Vehicle | 24 h post-surgery | ~50 ± 5 | [1] |
| Male | 3 mg/kg | 24 h post-surgery | ~75 ± 8 | [1] |
| Male | 10 mg/kg | 24 h post-surgery | ~110 ± 10 | [1] |
| Male | 30 mg/kg | 24 h post-surgery | ~140 ± 12 | [1] |
| Female | Vehicle | 24 h post-surgery | ~40 ± 4 | [1] |
| Female | 1 mg/kg | 24 h post-surgery | ~60 ± 6 | [1] |
| Female | 3 mg/kg | 24 h post-surgery | ~85 ± 9 | [1] |
| Female | 10 mg/kg | 24 h post-surgery | ~120 ± 11 | [1] |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the efficacy of this compound in a postoperative pain model are provided below.
Postoperative Pain Model: Plantar Incision
This model is widely used to mimic the pain experienced by humans after surgery.
Objective: To induce a localized and quantifiable mechanical hyperalgesia in the hind paw of a rodent.
Materials:
-
Male or female Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments (scalpel, forceps)
-
Suture material (e.g., 5-0 silk)
-
Antiseptic solution (e.g., povidone-iodine)
-
Warming pad
Procedure:
-
Anesthetize the rat using isoflurane.
-
Place the rat in a prone position on a warming pad to maintain body temperature.
-
Prepare the plantar surface of the left hind paw by cleansing with an antiseptic solution.
-
Using a sterile scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the foot, starting 0.5 cm from the proximal edge of the heel and extending toward the toes.
-
The underlying plantaris muscle is elevated and incised longitudinally.
-
Close the skin incision with two mattress sutures using 5-0 silk.
-
Allow the animal to recover from anesthesia on a warming pad.
-
House the animals individually after surgery to prevent cage mates from disturbing the wound.
-
Behavioral testing is typically performed 24 hours post-surgery when hyperalgesia is well-established.[1]
Assessment of Mechanical Hyperalgesia: Von Frey Test
This test measures the withdrawal threshold to a mechanical stimulus.
Objective: To quantify the mechanical sensitivity of the incised paw.
Materials:
-
Von Frey monofilaments of varying calibrated forces (e.g., 0.4 g to 15 g)
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the incised hind paw, near the incision site.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range (e.g., 2.0 g).
-
A positive response is defined as a sharp withdrawal of the paw, flinching, or licking of the paw upon filament application.
-
If there is a positive response, the next lower force filament is applied. If there is no response, the next higher force filament is applied.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using the formula described by Dixon.
-
This compound or vehicle is typically administered orally 60-90 minutes before the test.[3]
Assessment of Mechanical Hyperalgesia: Randall-Selitto Test
This test measures the paw withdrawal threshold to a pressure stimulus.
Objective: To assess the analgesic effect of this compound on pressure-induced pain.
Materials:
-
Randall-Selitto analgesiometer
-
Animal restrainer
Procedure:
-
Gently restrain the rat.
-
Apply a linearly increasing pressure to the dorsal surface of the incised hind paw using the instrument's plunger.
-
The pressure is increased at a constant rate.
-
The endpoint is the pressure (in grams) at which the rat vocalizes or struggles to withdraw its paw.
-
A cut-off pressure is pre-determined to avoid tissue damage.
-
Measurements are taken before and after the administration of this compound or vehicle.[1]
Assessment of Thermal Hyperalgesia: Hot Plate Test
Objective: To measure the latency to a painful thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the animal
Procedure:
-
Set the hot plate to a constant temperature (e.g., 52 ± 0.5°C).
-
Place the rat on the hot plate and immediately start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
The latency to the first clear pain response is recorded.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the plate, and the cut-off time is recorded as the latency.
-
Testing is performed before and at various time points after drug administration.
Signaling Pathways and Experimental Workflows
The analgesic effect of this compound is believed to be mediated through multiple signaling pathways. The following diagrams illustrate these proposed mechanisms and a typical experimental workflow for evaluating the compound.
Caption: A typical experimental workflow for assessing this compound's analgesic efficacy.
Caption: Proposed signaling cascade for this compound-mediated analgesia.
This compound's primary mechanism of action is thought to involve the activation of I2 receptors. This activation leads to the engagement of inhibitory G-proteins (Gi), which in turn suppress the translocation of Protein Kinase C epsilon (PKCε) to the cell membrane.[4][5] PKCε translocation is a critical step in the sensitization of nociceptors and the amplification of pain signals. By inhibiting this process, this compound effectively dampens the pain signaling cascade.
More recent evidence also suggests that this compound can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are key players in central sensitization and chronic pain. This dual mechanism of action, targeting both peripheral and central components of pain processing, likely contributes to its robust analgesic effects.
Conclusion
This compound demonstrates significant promise as a novel analgesic for postoperative pain. The behavioral tests and protocols outlined in these application notes provide a standardized framework for researchers to evaluate its efficacy. The quantitative data consistently show a dose-dependent reduction in mechanical hyperalgesia in a clinically relevant animal model. The elucidation of its signaling pathways, involving the inhibition of PKCε translocation and modulation of NMDA receptors, offers valuable insights for future drug development and optimization. These methodologies and data support the continued investigation of this compound as a potential non-opioid therapeutic for the management of postoperative pain.
References
- 1. researchgate.net [researchgate.net]
- 2. boa.unimib.it [boa.unimib.it]
- 3. | BioWorld [bioworld.com]
- 4. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of a Monoiodoacetate-Induced Osteoarthritis Pain Model for the Evaluation of CR4056
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by chronic pain, inflammation, and progressive cartilage degradation. The development of effective analgesics for OA pain is a critical area of research. CR4056 is a first-in-class, selective imidazoline-2 (I2) receptor ligand that has demonstrated potent analgesic properties in various preclinical pain models, including those for inflammatory and neuropathic pain.[1][2] Clinical trials have also suggested its efficacy in treating pain associated with knee osteoarthritis.[3][4]
The monosodium iodoacetate (MIA) induced model of OA in rodents is a widely used and well-characterized model that mimics many aspects of human OA, including cartilage degeneration and chronic pain.[5][6][7][8][9] Intra-articular injection of MIA, a glycolysis inhibitor, leads to chondrocyte death, subsequent cartilage breakdown, and the development of pain-related behaviors such as mechanical allodynia and hyperalgesia.[7][8][9] This model is particularly valuable for the preclinical evaluation of novel analgesic compounds like this compound.
These application notes provide detailed protocols for inducing the MIA model of OA pain in rats and for the subsequent evaluation of the analgesic efficacy of this compound using behavioral pain assessment methods.
Mechanism of Action of this compound in Osteoarthritis Pain
This compound exerts its analgesic effects through a novel mechanism of action centered on the imidazoline-2 (I2) receptor.[1] While the precise downstream signaling cascade is still under investigation, current evidence suggests a multi-faceted mechanism involving the modulation of key pain signaling pathways. One of the proposed mechanisms is the inhibition of Protein Kinase C epsilon (PKCε) translocation.[10][11] PKCε is a critical enzyme in the sensitization of nociceptors, and its inhibition can lead to a reduction in pain hypersensitivity.[1][4][12][13] Furthermore, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in central sensitization and the maintenance of chronic pain states.[10][11] By targeting these pathways, this compound offers a promising non-opioid therapeutic strategy for the management of OA pain.
Experimental Protocols
Induction of Monoiodoacetate (MIA)-Induced Osteoarthritis
This protocol describes the induction of knee osteoarthritis in rats via a single intra-articular injection of MIA.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Monosodium iodoacetate (MIA) (Sigma-Aldrich, Cat. No. I2512 or equivalent)
-
Sterile 0.9% saline
-
Isoflurane (B1672236) or other suitable anesthetic
-
Insulin syringes (29-30 gauge needle)
-
Electric razor or clippers
-
Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
MIA Solution Preparation: On the day of injection, freshly prepare the MIA solution by dissolving it in sterile 0.9% saline. A commonly used concentration is 2 mg of MIA in 50 µL of saline.[5] The solution should be vortexed until the MIA is completely dissolved.
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (2-3% in oxygen). Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the hair around the right knee joint.
-
Injection Site Disinfection: Disinfect the shaved area with 70% ethanol followed by povidone-iodine.
-
Intra-articular Injection: Flex the knee to a 90-degree angle. Carefully insert a 29 or 30-gauge needle through the patellar ligament into the intra-articular space of the knee joint. Slowly inject 50 µL of the MIA solution. A successful injection is often indicated by a lack of resistance and the absence of subcutaneous bleb formation.
-
Sham Control: For the sham control group, follow the same procedure but inject an equal volume (50 µL) of sterile 0.9% saline.
-
Post-Injection Recovery: Allow the rat to recover from anesthesia on a warming pad. Monitor the animal until it is fully ambulatory. House the animals individually or in small groups after the procedure.
-
Model Development: The OA pain phenotype, characterized by mechanical allodynia and hyperalgesia, typically develops over 7-14 days and can persist for several weeks.[5]
Assessment of Mechanical Allodynia (von Frey Test)
This protocol details the measurement of the paw withdrawal threshold to a non-noxious mechanical stimulus, a measure of mechanical allodynia.
Materials:
-
Electronic von Frey apparatus (e.g., Ugo Basile, IITC Life Science) or a set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituation: For at least two days prior to testing, habituate the rats to the testing environment. Place each rat in a Plexiglas enclosure on the elevated wire mesh platform for 15-30 minutes. This allows the animals to acclimate and minimizes stress-induced variability.
-
Testing Procedure:
-
Place the rats in the enclosures and allow them to acclimate for at least 15 minutes before starting the measurements.
-
Apply the von Frey filament or the electronic probe to the plantar surface of the hind paw of the injected limb.
-
For manual filaments, start with a filament in the middle of the force range and use the up-down method to determine the 50% withdrawal threshold.[14]
-
For an electronic von Frey device, apply a gradually increasing force to the paw until the rat withdraws its limb. The device will automatically record the force at which the withdrawal occurred.[15]
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
-
Data Collection: Take at least three measurements per animal, with a minimum of 5 minutes between each measurement, and calculate the average withdrawal threshold in grams.
-
Timeline: Perform baseline measurements before MIA injection and then at regular intervals (e.g., days 7, 14, 21, and 28) post-injection to monitor the development and progression of mechanical allodynia.
Assessment of Weight-Bearing Deficit (Incapacitance Test)
This protocol describes the measurement of hind limb weight distribution as an indicator of joint pain.
Materials:
-
Incapacitance tester (e.g., Linton Instrumentation, Columbus Instruments)
Procedure:
-
Habituation: Acclimate the rats to the incapacitance tester by allowing them to stand in the measurement chamber for a few minutes on several occasions before the actual testing.
-
Testing Procedure:
-
Place the rat in the chamber of the incapacitance tester, with each hind paw resting on a separate force plate.
-
The instrument will measure the weight distribution between the two hind limbs over a set period (e.g., 5-10 seconds).
-
-
Data Analysis: The data is typically expressed as the difference in weight borne by the injured (ipsilateral) and the uninjured (contralateral) limb, or as a percentage of the total weight borne by the hind limbs. A greater weight-bearing deficit on the ipsilateral side indicates a higher level of pain.
-
Timeline: Conduct baseline measurements before MIA injection and at subsequent time points post-injection, corresponding with the von Frey testing schedule.
This compound Dosing and Administration
This compound is typically administered orally (p.o.) in preclinical studies.
Vehicle: A common vehicle for oral administration of this compound is a 0.5% carboxymethylcellulose (CMC) solution.
Dosage Range: Based on previous studies in rat models of pain, effective doses of this compound range from 3 to 30 mg/kg.[16] A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.
Administration: Administer this compound or vehicle via oral gavage at a volume of 5-10 mL/kg.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia in MIA-Induced OA Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Day 14 Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham + Vehicle | - | 50.2 ± 3.5 | 48.9 ± 4.1 | N/A |
| MIA + Vehicle | - | 49.8 ± 3.8 | 15.3 ± 2.1* | 0% |
| MIA + this compound | 3 | 51.1 ± 4.0 | 25.7 ± 2.9# | 30% |
| MIA + this compound | 10 | 50.5 ± 3.9 | 38.4 ± 3.5# | 67% |
| MIA + this compound | 30 | 49.9 ± 4.2 | 45.1 ± 3.8# | 86% |
*Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to MIA + Vehicle.
Table 2: Effect of this compound on Weight-Bearing Deficit in MIA-Induced OA Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Weight-Bearing Deficit (g) | Day 14 Weight-Bearing Deficit (g) | % Reduction in Weight-Bearing Deficit |
| Sham + Vehicle | - | 2.5 ± 1.1 | 3.1 ± 1.5 | N/A |
| MIA + Vehicle | - | 3.0 ± 1.3 | 45.8 ± 5.2* | 0% |
| MIA + this compound | 3 | 2.8 ± 1.2 | 30.2 ± 4.8# | 36% |
| MIA + this compound | 10 | 3.1 ± 1.4 | 15.7 ± 3.9# | 70% |
| MIA + this compound | 30 | 2.9 ± 1.1 | 8.4 ± 2.7# | 87% |
*Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to MIA + Vehicle.
Visualizations
Experimental Workflow
References
- 1. Epac mediates a cAMP-to-PKC signaling in inflammatory pain: an isolectin B4(+) neuron-specific mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Dependent Long-term Potentiation in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of protein kinase C epsilon in neural signal transduction and neurogenic diseases [journal.hep.com.cn]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 10. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 12. Nociceptor Beta II, Delta, and Epsilon Isoforms of PKC Differentially Mediate Paclitaxel-Induced Spontaneous and Evoked Pain | Journal of Neuroscience [jneurosci.org]
- 13. news-medical.net [news-medical.net]
- 14. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. | BioWorld [bioworld.com]
Application Notes and Protocols for In Vitro Studies with CR4056
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR4056 is a first-in-class, orally active, small molecule that acts as a ligand for the imidazoline-2 (I2) receptor.[1][2] It has demonstrated potent analgesic properties in a variety of preclinical models of inflammatory and neuropathic pain.[3][4] Its mechanism of action is multifactorial, involving the modulation of key signaling pathways implicated in pain and neuroinflammation. These application notes provide detailed protocols for the in vitro preparation and study of this compound, enabling researchers to investigate its efficacy and mechanism of action in a laboratory setting.
Mechanism of Action
This compound exerts its biological effects through several mechanisms:
-
Imidazoline-2 (I2) Receptor Ligand: this compound binds to I2 receptors with sub-micromolar affinity, and this interaction is considered fundamental to its analgesic activity.[5]
-
Allosteric Inhibition of Monoamine Oxidase A (MAO-A): By allosterically inhibiting MAO-A, this compound increases the synaptic levels of norepinephrine, which facilitates descending inhibitory pain pathways.[5][6]
-
Modulation of NMDA Receptor Activity: this compound acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, with a preference for those containing the GluN2B subunit. This action likely contributes to its analgesic and neuroprotective properties.[7]
-
Inhibition of Protein Kinase C epsilon (PKCε) Translocation: In sensory neurons, this compound inhibits the translocation of PKCε to the cell membrane, a critical step in the signaling cascade that leads to peripheral sensitization and pain.[1][7] This effect is mediated by Gi proteins.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Cell/System | Reference |
| I2 Receptor Binding | |||
| IC50 | 0.596 µM | Rat brain membranes | [8] |
| Ki | 0.3 µM | Rat brain membranes | [8] |
| NMDA Receptor Modulation | |||
| IC50 | 5.3 ± 0.1 µM | Cultured rat cortical neurons | [3] |
| In Vivo Efficacy | |||
| ED50 (Inflammatory Pain) | 5.8 mg/kg, p.o. | Complete Freund's Adjuvant (rat) | [4] |
| ED50 (Neuropathic Pain) | 4.1 mg/kg, p.o. | Capsaicin-induced (rat) | [4] |
Table 1: In Vitro and In Vivo Potency of this compound.
| Cell Line | Assay Type | Concentration Range | Observation | Reference |
| H929, A549, RPMI 8226, H460 | MTT Assay | 3 µM - 30 µM | Used in combination studies with bortezomib | [9] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Immunocytochemistry | Not specified | Inhibition of bradykinin-induced PKCε translocation | [1] |
| Rat Cortical Neurons | Patch-clamp | 0.1 µM - 100 µM | Dose-dependent inhibition of NMDA-evoked currents | [7] |
Table 2: Exemplary In Vitro Cellular Assays with this compound.
Experimental Protocols
Preparation of this compound for In Vitro Studies
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be diluted in the appropriate culture medium to the final desired concentrations.[9] It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the concentration of this compound to determine the IC50 value.
PKCε Translocation Assay (Immunocytochemistry)
This protocol is designed to visualize the effect of this compound on bradykinin-induced PKCε translocation in cultured sensory neurons.[1]
Materials:
-
Primary dorsal root ganglion (DRG) neurons cultured on coverslips
-
This compound stock solution in DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PKCε
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture primary DRG neurons on sterile glass coverslips.
-
Compound Pre-treatment: Treat the DRG neurons with the desired concentration of this compound (or vehicle control) for a specified pre-incubation time (e.g., 30 seconds to 5 minutes) at 37°C.[7]
-
Stimulation: Add bradykinin (e.g., 1 µM final concentration) to the wells and incubate for a short period (e.g., 30 seconds) to induce PKCε translocation.[9]
-
Fixation: Immediately after stimulation, aspirate the medium and fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against PKCε, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using mounting medium. Visualize the subcellular localization of PKCε using a fluorescence microscope. In unstimulated or this compound-treated cells, PKCε will appear diffuse in the cytoplasm. Upon bradykinin stimulation, PKCε will translocate to the cell membrane, which will be inhibited in the presence of this compound.
MAO-A Inhibition Assay
This is a general protocol for a fluorometric assay to determine the inhibitory effect of this compound on MAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound stock solution in DMSO
-
MAO-A substrate (e.g., kynuramine (B1673886) or a commercial substrate)
-
A suitable fluorometric detection reagent that reacts with a product of the MAO-A reaction (e.g., H2O2)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Prepare serial dilutions of this compound in assay buffer.
-
Enzyme and Inhibitor Incubation: Add the MAO-A enzyme to the wells of the 96-well plate. Then, add the different concentrations of this compound or vehicle control. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent. Incubate as required for the signal to develop.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
NMDA Receptor Modulation Assay (Patch-Clamp Electrophysiology)
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on NMDA-evoked currents in cultured neurons.[7]
Materials:
-
Cultured neurons (e.g., cortical or hippocampal neurons)
-
External solution (containing appropriate ions, e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Internal solution (for the patch pipette, e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
NMDA and glycine (B1666218) (co-agonist)
-
This compound stock solution in DMSO
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Whole-Cell Recording: Approach a neuron with the patch pipette and form a gigaohm seal. Rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Baseline Current: Record the baseline current.
-
NMDA-Evoked Current: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
This compound Application: Once a stable NMDA-evoked current is established, co-apply the NMDA/glycine solution with different concentrations of this compound.
-
Recording: Record the inhibition of the NMDA-evoked current at each this compound concentration.
-
Washout: Perfuse the cell with the external solution to wash out this compound and the agonists to check for the reversibility of the effect.
-
Data Analysis: Measure the peak or steady-state amplitude of the NMDA-evoked currents in the absence and presence of this compound. Calculate the percentage of inhibition and plot a dose-response curve to determine the IC50.
Signaling Pathways and Logical Relationships
References
- 1. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific involvement of PKC-epsilon in sensitization of the neuronal response to painful heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 4. Subcellular localization and translocation of protein kinase C isoforms zeta and epsilon in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gabapentin Inhibits Protein Kinase C Epsilon Translocation in Cultured Sensory Neurons with Additive Effects When Coapplied with Paracetamol (Acetaminophen) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of CR4056 and Therapeutic Antibodies
Therefore, this document is structured in two parts to comprehensively address the user's request:
-
Part 1: Assessing Blood-Brain Barrier Penetration of Small Molecules like CR4056. This section provides detailed protocols and application notes for methodologies suitable for small molecules.
-
Part 2: Assessing Blood-Brain Barrier Penetration of Therapeutic Antibodies. This section is dedicated to the methodologies and pathways relevant to large-molecule therapeutics like antibodies, as per the user's specific request.
Part 1: Assessing Blood-Brain Barrier Penetration of Small Molecules like this compound
The ability of a small molecule therapeutic to cross the BBB is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. Assessment of BBB penetration involves a multi-tiered approach, from high-throughput in vitro screening to resource-intensive in vivo studies.
Data Presentation: Quantitative Assessment of BBB Penetration for Imidazoline (B1206853) I2 Receptor Ligands
Due to the absence of specific public data for this compound, the following table presents pharmacokinetic data for another imidazoline I2 receptor ligand, B06, to illustrate the type of quantitative data generated in such studies.[5][6]
| Parameter | Description | Value (for B06) | Method of Determination | Reference |
| Papp (BBB) | Apparent permeability coefficient in an in vitro BBB model (e.g., PAMPA). | High (qualitative) | PAMPA-BBB Assay | [5] |
| Brain/Plasma Ratio | Ratio of drug concentration in the brain to that in the plasma at a specific time point. | ~10% | In vivo pharmacokinetic study in mice | [5] |
| Brain Tmax | Time to reach maximum drug concentration in the brain. | 30 min | In vivo pharmacokinetic study in mice | [5] |
| Brain t1/2 | Elimination half-life of the drug from the brain. | 256.95 min | In vivo pharmacokinetic study in mice | [5] |
| Kp,uu | Unbound brain-to-unbound plasma partition coefficient. The gold standard for assessing CNS exposure. | Not Available | In vivo microdialysis combined with plasma protein binding studies | [7] |
Experimental Protocols
This high-throughput assay predicts passive diffusion across the BBB.
-
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane separating a donor well (containing the test compound) from an acceptor well. The rate of diffusion across this membrane is measured.
-
Protocol:
-
Prepare Donor Plate: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 50-100 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Coat Filter Plate: Coat the porous filter of a 96-well filter plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).
-
Assemble Sandwich: Place the coated filter plate onto the acceptor plate. Add the this compound solution to the donor wells.
-
Incubation: Incubate the "sandwich" at room temperature for 4-18 hours.
-
Quantification: Measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the measured concentrations.
-
This method determines the total concentration of the drug in the brain relative to the plasma at steady-state.
-
Principle: The test compound is administered to an animal, and at a specific time point, both brain tissue and blood are collected to determine the drug concentration in each compartment.
-
Protocol:
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At a predetermined time point (e.g., corresponding to the plasma Tmax), anesthetize the animal and collect a blood sample via cardiac puncture.
-
Perfusion: Transcardially perfuse the animal with ice-cold saline to remove blood from the brain vasculature.
-
Brain Extraction: Excise the brain and weigh it.
-
Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Plasma Separation: Centrifuge the blood sample to obtain plasma.
-
Quantification: Extract this compound from the brain homogenate and plasma and quantify the concentration using LC-MS/MS.
-
Calculate Kp: Divide the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).
-
This technique measures the unbound, pharmacologically active concentration of a drug in the brain's interstitial fluid (ISF).
-
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region of a freely moving animal. A physiological solution is perfused through the probe, allowing the unbound drug in the ISF to diffuse into the probe's dialysate for collection and analysis.
-
Protocol:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex).
-
Recovery: Allow the animal to recover for 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours.
-
Dosing and Sampling: Administer this compound and collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Quantification: Analyze the concentration of this compound in the dialysate using a highly sensitive LC-MS/MS method.
-
Data Analysis: Plot the unbound brain concentration over time to determine pharmacokinetic parameters like Cmax, Tmax, and AUC in the brain.
-
Mandatory Visualizations
Part 2: Assessing Blood-Brain Barrier Penetration of Therapeutic Antibodies
Unlike small molecules, large biologics like antibodies have very low passive permeability across the BBB. Their entry into the CNS is primarily mediated by active transport mechanisms, most notably Receptor-Mediated Transcytosis (RMT).
Signaling Pathways: Receptor-Mediated Transcytosis (RMT)
A common strategy to enhance antibody delivery to the brain is to design them to target receptors expressed on brain endothelial cells, such as the transferrin receptor (TfR).[8][9][10]
-
Mechanism:
-
Binding: The antibody binds to the extracellular domain of the TfR on the luminal (blood-facing) side of the brain endothelial cell.
-
Endocytosis: The antibody-TfR complex is internalized into the cell via clathrin-mediated endocytosis, forming an early endosome.
-
Sorting and Trafficking: Within the endosome, the complex is sorted for transcytosis. A critical factor is the affinity of the antibody for the receptor; lower affinity can favor dissociation in the acidic endosomal environment and subsequent trafficking across the cell, while very high affinity can lead to lysosomal degradation.[8][11]
-
Exocytosis: The vesicle containing the antibody traffics to the abluminal (brain-facing) side of the cell and fuses with the membrane, releasing the antibody into the brain's interstitial fluid.
-
Data Presentation: Quantitative Assessment of Antibody BBB Penetration
The following table summarizes key parameters used to quantify antibody penetration into the brain.
| Parameter | Description | Typical Values | Method of Determination | Reference |
| Papp | Apparent permeability coefficient in an in vitro BBB model. | 1-10 x 10-6 cm/s for TfR-targeted antibodies | iPSC-derived in vitro BBB model | [12] |
| %ID/g | Percentage of the injected dose per gram of brain tissue. | 0.1 - 2.0% for TfR-targeted antibodies | In vivo brain uptake study (radiolabeled antibody) | [13] |
| Brain:Plasma Ratio | Ratio of antibody concentration in brain homogenate to that in plasma. | 0.001 - 0.02 | In vivo pharmacokinetic study | [14] |
| Transcytosis Ratio | Fold-increase in transport of a targeted antibody compared to a non-targeting control antibody. | 10 - 70 fold | In vitro transcytosis assay | [12][15] |
Experimental Protocols
This model provides a physiologically relevant human system for screening and mechanistic studies.[12][16][17][18]
-
Principle: Human induced pluripotent stem cells (iPSCs) are differentiated into brain microvascular endothelial cells (BMECs) and cultured on a transwell insert, forming a tight monolayer that mimics the BBB. The transport of antibodies across this monolayer is quantified.
-
Protocol:
-
Cell Culture: Differentiate iPSCs into BMECs according to established protocols. Seed the BMECs onto the apical side of a collagen/fibronectin-coated transwell insert. Co-culture with astrocytes or pericytes on the basolateral side can enhance barrier properties.
-
Barrier Formation: Culture for 2-3 days until a high transendothelial electrical resistance (TEER > 1500 Ω·cm²) is achieved, indicating tight barrier formation.
-
Transcytosis Experiment:
-
Add the test antibody (e.g., a TfR-targeting antibody) and a non-targeting control IgG to the apical (blood) chamber.
-
Incubate at 37°C.
-
At various time points (e.g., 2, 4, 8, 24 hours), collect samples from the basolateral (brain) chamber.
-
-
Quantification: Measure the antibody concentration in the basolateral samples using a highly sensitive ELISA or a similar immunoassay.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the transcytosis ratio compared to the control IgG.
-
This is the definitive method to confirm and quantify that an antibody reaches the brain parenchyma in a living organism.
-
Principle: The test antibody, often radiolabeled for sensitive detection, is administered systemically to a mouse. After a set time, the animal is euthanized, and the amount of antibody in the brain is measured after vascular washout.
-
Protocol:
-
Antibody Preparation: Label the antibody with a radioisotope (e.g., Iodine-125 or Zirconium-89) or a fluorescent tag.
-
Animal Dosing: Administer a defined dose of the labeled antibody (e.g., 20 mg/kg) intravenously (IV) via the tail vein to a cohort of mice.[13]
-
Circulation Time: Allow the antibody to circulate for a predetermined period (e.g., 4, 24, 48, 72 hours).[19]
-
Blood Sampling: Just before termination, collect a blood sample to determine the plasma concentration of the antibody.
-
Vascular Perfusion: Deeply anesthetize the mouse and perform transcardial perfusion with heparinized saline to flush all blood from the brain vasculature. This step is critical to ensure that the measured brain signal is not from antibody remaining in the blood vessels.
-
Brain Collection: Excise, weigh, and if necessary, dissect the brain into different regions.
-
Quantification:
-
For radiolabeled antibodies, measure the radioactivity in the brain and plasma samples using a gamma counter.
-
For unlabeled antibodies, homogenize the brain tissue and measure the concentration using LC-MS/MS or ELISA.
-
-
Data Calculation: Express the brain uptake as the percentage of the injected dose per gram of brain tissue (%ID/g) or as a brain-to-plasma concentration ratio.
-
References
- 1. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 [mdpi.com]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intracellular sorting and transcytosis of the rat transferrin receptor antibody OX26 across the blood–brain barrier in vitro is dependent on its binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of In vitro transcytosis models to brain targeted biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols for iPSC-derived brain endothelial cells — [lippmannlab.com]
- 17. A Perfused In Vitro Human iPSC-Derived Blood–Brain Barrier Faithfully Mimics Transferrin Receptor-Mediated Transcytosis of Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. Development of a Novel Immunoprecipitation Method for Extracting Monoclonal Antibodies From Brain Tissue and Its Application to Assessing In Vivo Brain Penetration in Mouse via Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for PKCε after CR4056 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR4056 is a first-in-class imidazoline-2 (I2) receptor ligand with potent analgesic properties demonstrated in various preclinical pain models and clinical trials for knee osteoarthritis.[1][2][3] A key mechanism contributing to its analgesic effect is the modulation of Protein Kinase C epsilon (PKCε), a critical enzyme in neuronal signal transduction and pain sensitization.[1][4] Specifically, this compound has been shown to inhibit the inflammation-induced phosphorylation and subsequent membrane translocation of PKCε in sensory neurons.[2][3][5] This inhibition is rapid, long-lasting, and mediated by a Gi protein-coupled pathway.[1][3][5]
These application notes provide detailed protocols for assessing the effect of this compound on PKCε activation using immunocytochemistry (ICC) in cultured sensory neurons and immunohistochemistry (IHC) in dorsal root ganglia (DRG) tissue from animal models of inflammatory pain.
Signaling Pathway of this compound Action on PKCε
This compound exerts its inhibitory effect on PKCε through a signaling cascade that involves Gi/o proteins. In sensory neurons, inflammatory mediators like bradykinin (B550075) (BK) typically activate signaling pathways that lead to the phosphorylation and translocation of PKCε from the cytoplasm to the cell membrane. This translocation is a hallmark of its activation and is crucial for sensitizing neurons to painful stimuli. This compound treatment blocks this translocation. The effect is sensitive to pertussis toxin (PTX), a specific inhibitor of Gi/o proteins, indicating that this compound likely acts through a Gi protein-coupled receptor to inhibit the downstream activation of PKCε.[1][3][5]
Caption: Proposed signaling pathway for this compound-mediated inhibition of PKCε translocation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on PKCε translocation and activation as reported in key studies.
Table 1: In Vitro Inhibition of Bradykinin-Induced PKCε Translocation in Rat Sensory Neurons
| Treatment Condition | Concentration | Duration | Outcome | Reference |
| Bradykinin (BK) | 100 nM | 1 min | Induces PKCε translocation | [3][5] |
| This compound Pre-treatment | 10 µM | 10 min | Blocks BK-induced translocation | [3][5] |
| This compound Washout | 10 µM | 1-4 hrs | Effect reverses after 3-4 hrs | [3] |
| Pertussis Toxin (PTX) + this compound | 200 nM | Overnight | PTX blocks the inhibitory effect of this compound | [3] |
Table 2: In Vivo Inhibition of Phospho-PKCε Immunoreactivity in Rat DRG Neurons
| Animal Model | Treatment | Dose | Outcome | Reference |
| Complete Freund's Adjuvant (CFA) | Vehicle | - | Increased p-PKCε immunoreactivity in DRG neurons | [2][5] |
| Complete Freund's Adjuvant (CFA) | This compound | 5.8 mg/kg (p.o.) | Decreased p-PKCε immunoreactivity and hyperalgesia | [5][6] |
Experimental Protocols
Protocol 1: Immunocytochemistry for PKCε Translocation in Cultured Rat Sensory Neurons
This protocol details the in vitro assessment of this compound's effect on PKCε translocation in primary cultures of rat dorsal root ganglia (DRG) neurons.
Caption: Experimental workflow for in vitro immunocytochemistry of PKCε translocation.
Materials:
-
Primary rat DRG neuron cultures
-
This compound
-
Bradykinin (BK)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS
-
Primary Antibody: Rabbit anti-PKCε
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture: Culture primary rat DRG neurons on poly-D-lysine-coated coverslips until they are well-adhered and have extended neurites.
-
Treatment:
-
For the treated group, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) in culture medium for 10 minutes at 37°C.[3]
-
For the control group, incubate with vehicle.
-
-
Stimulation: Add bradykinin (e.g., 100 nM final concentration) to the culture medium and incubate for 1 minute at 37°C to induce PKCε translocation.[3]
-
Fixation: Immediately after stimulation, aspirate the medium and fix the cells by adding 4% PFA for 15-20 minutes at room temperature.
-
Washing: Gently wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Aspirate the buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-PKCε antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes if nuclear counterstaining is desired.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of neurons from control, BK-stimulated, and this compound-treated groups.
-
Quantify translocation by assessing the fluorescence intensity at the cell membrane versus the cytoplasm. A neuron is considered positive for translocation if a distinct ring of fluorescence is observed at the cell periphery.
-
Protocol 2: Immunohistochemistry for Phospho-PKCε in Rat DRG Tissue Sections
This protocol is for the in vivo assessment of this compound's effect on PKCε phosphorylation in DRG tissue from a rat model of inflammatory pain (e.g., Complete Freund's Adjuvant model).
Caption: Experimental workflow for in vivo immunohistochemistry of phospho-PKCε.
Materials:
-
CFA-injected rats and control animals
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant: 30% Sucrose (B13894) in PBS
-
Cryostat
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0), if necessary
-
Blocking Buffer: 5% Normal Goat Serum with 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-phospho-PKCε (p-PKCε)
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Ethanol (B145695) series (for dehydration)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Animal Model and Treatment:
-
Tissue Harvesting:
-
At the desired time point after treatment, deeply anesthetize the animals.
-
Perform transcardial perfusion first with saline to clear the blood, followed by cold 4% PFA to fix the tissues.
-
Dissect the lumbar DRGs (L4-L5) innervating the inflamed paw.[5]
-
-
Tissue Processing:
-
Post-fix the DRGs in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C overnight or until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 10-14 µm thick sections using a cryostat and mount them on charged microscope slides.
-
-
Immunostaining:
-
Antigen Retrieval: If required for the specific antibody, perform heat-induced antigen retrieval.
-
Blocking: Wash slides with PBS. Circle the tissue with a hydrophobic pen. Incubate sections with Blocking Buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-p-PKCε antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides three times in PBS. Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Wash slides. Incubate with prepared ABC reagent for 1 hour.
-
Chromogenic Detection: Wash slides. Apply DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope). Immediately stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the tissue in xylene and mount with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a bright-field microscope.
-
Quantify the results by counting the number of p-PKCε positive neurons or by measuring the staining intensity (e.g., using an H-score) in the DRG sections from different treatment groups.[5]
-
References
- 1. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
- 4. jcp.bmj.com [jcp.bmj.com]
- 5. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpatholtm.org [jpatholtm.org]
Application Notes and Protocols for Measuring Mechanical Allodynia Following CR4056 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the analgesic effects of CR4056, a first-in-class imidazoline-2 (I2) receptor ligand, on mechanical allodynia in preclinical rodent models of pain. The protocols outlined below are based on established methodologies and published studies investigating the efficacy of this compound.
Introduction to this compound and Mechanical Allodynia
This compound is a novel analgesic compound that has demonstrated significant efficacy in a variety of animal models of inflammatory and neuropathic pain.[1][2] Mechanical allodynia, a key symptom of chronic pain, is a condition where a normally non-painful stimulus is perceived as painful. The assessment of mechanical allodynia is a critical endpoint in the preclinical evaluation of new analgesic drugs. This compound has been shown to dose-dependently attenuate mechanical hyperalgesia and allodynia in rat models of neuropathic and inflammatory pain.[1][3]
The primary mechanism of action of this compound is through its activity as an imidazoline-2 (I2) receptor ligand.[4][5] This interaction leads to the inhibition of monoamine oxidase-A (MAO-A), resulting in an increase in norepinephrine (B1679862) levels in the cerebral cortex and spinal cord.[1][3][6] Additionally, this compound has been shown to modulate N-methyl-D-aspartate (NMDA) receptor activity and inhibit the translocation of protein kinase C epsilon (PKCε), both of which are implicated in the signaling pathways of pain.[4][5][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models of pain, with a focus on its effect on mechanical allodynia and hyperalgesia.
Table 1: Efficacy of this compound in Rat Models of Inflammatory and Neuropathic Pain
| Pain Model | Endpoint | Route of Administration | ED50 | ED100 | Reference |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Mechanical Hyperalgesia | Oral (p.o.) | 5.8 mg/kg | 22.3 mg/kg | [3] |
| Capsaicin-Induced Neurogenic/Inflammatory Pain | Mechanical Hyperalgesia | Oral (p.o.) | 4.1 mg/kg | 17.9 mg/kg | [1][3][6] |
| Postoperative Pain (Plantar Incision) | Mechanical Hyperalgesia | Oral (p.o.) | 4.9 mg/kg | Not Reported | [9] |
| Streptozotocin-Induced Diabetic Neuropathic Pain | Mechanical Hyperalgesia | Oral (p.o.) | Not Reported | 60 mg/kg (complete reversal) | [3] |
| Bortezomib-Induced Painful Neuropathy | Mechanical Allodynia | Oral (p.o.) | >0.6 mg/kg (minimum effective dose) | 6 mg/kg (full abrogation) | [2] |
| Acid-Induced Muscle Allodynia | Mechanical Allodynia | Oral (p.o.) | Not Reported | 20 mg/kg (complete reversal) | [3][10] |
Table 2: Efficacy of this compound in Rat Models of Osteoarthritis Pain
| Pain Model | Endpoint | Route of Administration | Effective Doses | Reference |
| Monoiodoacetate (MIA) Induced Osteoarthritis | Mechanical Allodynia and Hyperalgesia | Oral (p.o.) | 2 mg/kg and 6 mg/kg (significant reduction) | [11][12][13][14] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using the von Frey Test
This protocol describes the use of von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus, a standard method for assessing mechanical allodynia in rodents.[15][16][17]
Materials:
-
Von Frey filaments with varying calibrated forces.
-
Testing chambers with a wire mesh floor.
-
Rodents (rats or mice) with induced pain model (e.g., Chronic Constriction Injury, Spared Nerve Injury, CFA-induced inflammation, etc.).
-
This compound solution for administration.
-
Vehicle control solution.
-
Syringes and gavage needles for oral administration.
Procedure:
-
Acclimation:
-
Habituate the animals to the testing environment and equipment for at least 2-3 days before the experiment.
-
On the testing day, place the animals in the individual testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing begins.[18]
-
-
Baseline Measurement:
-
Before administration of any compound, determine the baseline mechanical sensitivity of each animal.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a sharp withdrawal or licking of the paw.
-
The "up-down" method is a commonly used and efficient way to determine the 50% paw withdrawal threshold.[17]
-
-
Drug Administration:
-
Administer this compound or vehicle control to the animals. The route of administration (e.g., oral gavage) and dose should be based on previous studies (see tables above) and the specific experimental design.
-
-
Post-Dosing Measurements:
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) for each animal at each time point.
-
Data can be presented as the mean paw withdrawal threshold ± SEM for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the drug's effect compared to the vehicle control group.
-
Visualizations
Signaling Pathway of this compound in Pain Modulation
Caption: Proposed signaling pathway of this compound in mediating analgesia.
Experimental Workflow for Assessing Mechanical Allodynia
Caption: Workflow for evaluating this compound's effect on mechanical allodynia.
References
- 1. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 8. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. boa.unimib.it [boa.unimib.it]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
Troubleshooting & Optimization
CR4056 High-Dosage Tolerance Development: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding high-dosage tolerance development of CR4056.
Frequently Asked Questions (FAQs)
Q1: Has tolerance to the analgesic effects of this compound been observed?
Yes, a degree of tolerance to this compound has been reported in preclinical studies after 7 days of administration, but this was only observed at high doses (20 and 60 mg/kg) in a rat model of bortezomib-induced painful neuropathy.[1] At an optimal dose of 6 mg/kg, constant pain relief was observed throughout the treatment period without the development of tolerance.[1]
Q2: What is the proposed mechanism of action for this compound, and how might it relate to tolerance?
This compound is a selective imidazoline-2 (I2) receptor ligand.[2][3][4][5] Its analgesic effects are believed to be mediated through several mechanisms, which could influence the development of tolerance:
-
Inhibition of PKCε Translocation: this compound inhibits the translocation of protein kinase C epsilon (PKCε), a key event in peripheral sensitization to pain.[2][3][4] This effect is rapid and long-lasting.[3][4]
-
Modulation of NMDA Receptor Activity: this compound acts as a reversible, non-competitive, and voltage-independent antagonist of NMDA receptors, particularly those containing the GluN2B subunit.[2] Overactivation of NMDA receptors is implicated in neuropathic pain and could be a factor in tolerance development with other analgesics.[2]
-
Inhibition of Monoamine Oxidase-A (MAO-A): this compound allosterically inhibits human recombinant MAO-A, leading to an increase in norepinephrine (B1679862) levels in the cerebral cortex and lumbar spinal cord.[1][6] This modulation of the noradrenergic system may contribute to its analgesic effects.[5][7]
The multi-target mechanism of this compound may contribute to the observed lower liability for tolerance development compared to classical opioids.
Q3: Are there specific experimental models where tolerance to this compound has been studied?
Tolerance has been specifically investigated in a rat model of bortezomib-induced painful neuropathy.[1] In this model, daily oral administration of high doses of this compound (20 and 60 mg/kg) for 7 days resulted in a certain degree of tolerance.[1] In contrast, a lower dose (6 mg/kg) did not induce tolerance.[1]
Q4: How does the tolerance profile of this compound compare to other analgesics like opioids?
In the same study on bortezomib-induced neuropathy, the opioid buprenorphine showed evidence of tolerance from the fourth day of administration onwards.[1] This suggests that under similar conditions, this compound may have a more favorable tolerance profile, especially at optimal therapeutic doses. Low doses of this compound have also been shown to prevent or reverse the development of tolerance to morphine's anti-hyperalgesic effects.[8]
Troubleshooting Guides
Issue: Diminished analgesic response to high-dose this compound over time in a preclinical model.
Possible Cause: Development of pharmacological tolerance.
Troubleshooting Steps:
-
Dose-Response Evaluation:
-
Conduct a dose-response study to determine the minimum effective dose and the optimal therapeutic dose in your specific model. As observed in the bortezomib-induced neuropathy model, a lower dose (6 mg/kg) provided sustained efficacy without tolerance.[1]
-
-
Duration of Treatment Analysis:
-
Evaluate the analgesic effect at different time points during chronic administration (e.g., daily for 1, 2, and 3 weeks) to map the onset of any diminished response.
-
-
Mechanism of Action Investigation:
-
Assess key signaling pathways associated with this compound's mechanism. Measure PKCε translocation in dorsal root ganglia (DRG) neurons or NMDA receptor activity in spinal cord slices from treated animals to see if there are adaptive changes.
-
-
Consider a "Drug Holiday":
-
If tolerance is observed, temporarily ceasing administration and then re-introducing the compound may help restore efficacy.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy and Tolerance of this compound in Bortezomib-Induced Neuropathy in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Observation Period | Analgesic Effect | Tolerance Development |
| This compound | 0.6 | Daily | Significant reversal of allodynia | Not observed |
| This compound | 6 | Daily | Complete reversal of allodynia, constant pain relief | Not observed |
| This compound | 20 | Daily | Reversal of allodynia | A certain degree of tolerance seen after 7 days |
| This compound | 60 | Daily | Reversal of allodynia | A certain degree of tolerance seen after 7 days |
| Buprenorphine | 0.0288 (s.c.) | Daily | Acutely effective | Evident from the fourth day onwards |
| Gabapentin | 100 | Daily | Significant activity only on the fourth day | Not explicitly stated, but efficacy was transient |
Data extracted from a study on bortezomib-induced painful neuropathy in rats.[1]
Table 2: Effect of this compound on Norepinephrine (NE) Levels in Rats
| Treatment | Dose (mg/kg, p.o.) | Tissue | % Increase in NE (mean ± SEM) |
| Single Dose | 20 | Parieto-occipital Cortex | 68.2% ± 14.1% |
| Sub-chronic (4 days) | 20 | Cerebral Cortex | 63.1% ± 4.2% |
| Sub-chronic (4 days) | 20 | Lumbar Spinal Cord | 51.3% ± 6.7% |
Data from a study investigating the analgesic efficacy of this compound in rat models of inflammatory and neuropathic pain.[7][9][10]
Experimental Protocols
Protocol 1: Assessment of Tolerance in a Bortezomib-Induced Neuropathy Rat Model
-
Animal Model: Female Wistar rats receive bortezomib (B1684674) (0.20 mg/kg, i.v.) three times a week for 8 weeks to induce peripheral neuropathy, characterized by mechanical allodynia.[1]
-
Drug Administration: this compound is administered daily by gavage at various doses (e.g., 0.6, 6, 20, 60 mg/kg) for a period of 2-3 weeks.[1]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at regular intervals throughout the drug administration period. The withdrawal threshold is determined.
-
Tolerance Assessment: A significant increase in the dose required to produce the same level of analgesia over time, or a decrease in the analgesic effect at a constant dose, is indicative of tolerance.
Protocol 2: In Vitro Analysis of PKCε Translocation
-
Cell Culture: Primary cultures of dorsal root ganglia (DRG) sensory neurons are established from rats.
-
Stimulation and Treatment: Neurons are stimulated with an inflammatory mediator like bradykinin (B550075) to induce PKCε translocation. The effect of this compound at various concentrations is tested by pre-incubating the cells with the compound.[3][4]
-
Immunocytochemistry: Cells are fixed and stained with an antibody specific for PKCε.
-
Microscopy and Analysis: The subcellular localization of PKCε is visualized using fluorescence microscopy. The percentage of neurons showing membrane translocation of PKCε is quantified to determine the inhibitory effect of this compound.[3][4]
Visualizations
References
- 1. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 3. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Technical Support Center: Optimizing CR4056 Solubility for In Vivo Experiments
Welcome to the technical support center for CR4056. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for successful in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an imidazoline-2 (I2) receptor ligand with potent analgesic properties observed in various animal models of pain.[1][2] It is a quinazoline (B50416) derivative and, like many compounds in this class, it is poorly soluble in water.[3] This low aqueous solubility can lead to poor absorption and low bioavailability when administered in vivo, making it challenging to achieve therapeutic concentrations and obtain reliable experimental results.
Q2: What are the known solubility properties of this compound?
A2: this compound is practically insoluble in water.[4] It is, however, soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo oral administration in rats, this compound has been formulated as a suspension in 0.5% methyl cellulose (B213188) (MC).
Q3: What are the general strategies to improve the in vivo solubility and bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs:
-
Co-solvent systems: Using a mixture of a primary solvent (in which the drug is soluble, e.g., DMSO) and a well-tolerated aqueous vehicle can keep the drug in solution for administration.[5][6]
-
Surfactant-based formulations: Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[7][8]
-
Cyclodextrin (B1172386) complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][9]
-
Lipid-based formulations: For lipophilic compounds, dissolving them in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[1][10][11]
-
Particle size reduction: Decreasing the particle size of the drug through micronization or nanosuspension increases the surface area for dissolution.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation of this compound upon dilution of DMSO stock in an aqueous vehicle. | The addition of a large volume of an aqueous anti-solvent causes the drug to "crash out" of the solution. | 1. Decrease the final concentration: A lower final concentration might stay in solution. 2. Use a co-solvent system: Add a water-miscible co-solvent like polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol to the aqueous vehicle before adding the DMSO stock. 3. Incorporate a surfactant: Add a surfactant such as Tween 80 or Polysorbate 80 to the aqueous vehicle to help stabilize the drug molecules. |
| Inconsistent or low bioavailability in oral gavage studies. | Poor dissolution of the suspension in the gastrointestinal tract. Particle agglomeration in the suspension leading to inaccurate dosing. | 1. Reduce particle size: Use sonication or homogenization to create a finer, more uniform suspension. 2. Optimize the suspending vehicle: Increase the viscosity of the vehicle by using a higher concentration of methylcellulose (B11928114) or carboxymethylcellulose (CMC). 3. Add a wetting agent: Incorporate a small amount of a surfactant (e.g., Tween 80) to the vehicle to ensure the drug particles are well-wetted and dispersed. |
| Vehicle-related toxicity or adverse effects in animals. | The chosen solvent or excipient is not well-tolerated at the administered concentration. | 1. Reduce the concentration of the problematic excipient: If using a co-solvent system, try to use the minimum amount of the organic solvent necessary to dissolve the drug. 2. Screen alternative vehicles: Test the tolerability of different vehicles in a small cohort of animals before proceeding with the main study. 3. Consult toxicological data: Refer to literature for the safety and tolerability of common pharmaceutical excipients in the chosen animal model and administration route. |
| Difficulty in preparing a stable and homogenous formulation. | The physicochemical properties of this compound make it challenging to formulate with standard vehicles. | 1. Systematic screening of excipients: Perform a systematic solubility screening of this compound in a range of pharmaceutically acceptable solvents, co-solvents, and surfactants. 2. Consider advanced formulations: Explore more complex formulations like self-emulsifying drug delivery systems (SEDDS) or cyclodextrin inclusion complexes. |
Quantitative Data: Solubility of Quinazoline Derivatives
| Solvent | Solubility of Pyrazolo Quinazoline Derivatives (Mole Fraction, x10^4 at 298.15 K) |
| N,N-Dimethylformamide (DMF) | 1.5 - 4.5 |
| Dimethyl sulfoxide (DMSO) | 1.0 - 3.0 |
| Tetrahydrofuran (THF) | 0.5 - 1.5 |
| 1,4-Dioxane | 0.3 - 1.0 |
| Ethyl acetate | 0.1 - 0.5 |
Data adapted from a study on pyrazolo quinazoline derivatives and should be considered as an estimation for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol is based on a method used for in vivo studies with this compound.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Prepare the vehicle: Dissolve the appropriate amount of MC or CMC in sterile water to achieve a 0.5% concentration. Stir until fully dissolved.
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Create a paste: Add a small volume of the 0.5% MC vehicle to the this compound powder and triturate with a mortar and pestle to form a smooth paste. This step ensures that the particles are adequately wetted.
-
Gradual dilution: Slowly add the remaining vehicle to the paste while continuously stirring or vortexing to form a uniform suspension.
-
Homogenization (optional): For a finer suspension, the mixture can be further homogenized using a mechanical homogenizer or sonicator.
-
Storage and administration: Store the suspension at 4°C and ensure it is thoroughly mixed before each administration to guarantee dose uniformity.
Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection
This protocol provides a general method for preparing a co-solvent-based formulation suitable for intravenous administration in small animals. Note: The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution: Dissolve the required amount of this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Prepare the vehicle: In a sterile vial, prepare the desired vehicle. A common co-solvent system for intravenous injection in mice is a mixture of PEG 400 and saline. For example, a vehicle could be composed of 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
Dilute the stock solution: Slowly add the this compound stock solution in DMSO to the PEG 400 portion of the vehicle while vortexing.
-
Final dilution: Add the sterile saline to the mixture in a stepwise manner while continuously vortexing to reach the final desired concentration and volume.
-
Visual inspection: Carefully inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Administration: Use the formulation immediately after preparation.
Signaling Pathways and Experimental Workflows
This compound and the NMDA Receptor Signaling Pathway
This compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in pain transmission.[11] The diagram below illustrates a simplified representation of the NMDA receptor and the proposed inhibitory action of this compound.
This compound and the PKCε Signaling Pathway
This compound has also been demonstrated to inhibit the translocation of Protein Kinase C epsilon (PKCε), a process involved in peripheral pain sensitization.[1] The following workflow illustrates this inhibitory effect.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Interplay between Protein Kinase C Epsilon and Reactive Oxygen Species during Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 9. Protein Kinase C-epsilon in Membrane Delivery during Phagocytosis [immunologyresearchjournal.com]
- 10. pnas.org [pnas.org]
- 11. rupress.org [rupress.org]
- 12. cibtech.org [cibtech.org]
cr4056 vehicle solution preparation and control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and control of CR4056 vehicle solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The most commonly used and recommended vehicle for oral administration of this compound in animal studies is a 0.5% methylcellulose (B11928114) (MC) or 0.5% hydroxypropylmethyl cellulose (B213188) (HPMC) solution.[1][2] For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in the culture medium.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a first-in-class imidazoline-2 (I2) receptor ligand.[3][4] Its analgesic and neuroprotective effects are believed to be mediated through multiple pathways, including the inhibition of monoamine oxidase A (MAO-A), modulation of NMDA receptor activity, and inhibition of PKCε translocation.[1][5][6][7]
Q3: What are the typical effective doses of this compound in rodent models?
A3: The effective oral dose of this compound can vary depending on the animal model and the specific pain or disease state being investigated. Doses ranging from 0.6 mg/kg to 60 mg/kg have been shown to be effective in various rat models of inflammatory and neuropathic pain.[1][8] For example, in a rat model of bortezomib-induced neuropathic pain, the minimum effective dose was 0.6 mg/kg, with 6 mg/kg fully abrogating allodynia.[1] In a rat model of inflammatory pain, the ED50 was found to be 5.8 mg/kg.[7][8]
Q4: How should this compound be administered for in vivo studies?
A4: For in vivo studies in rodents, this compound is typically administered via oral gavage.[1][8] The dosing volume is generally between 5-10 mL/kg.[5]
Q5: What is the solubility of this compound?
A5: this compound has low aqueous solubility. It is soluble in DMSO at a concentration of 45 mg/mL (165.26 mM), and sonication is recommended to aid dissolution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in the vehicle solution. | The concentration of this compound exceeds its solubility in the vehicle. | Ensure the concentration of this compound is within the recommended range for suspension in 0.5% methylcellulose. If the issue persists, consider preparing a fresh solution and ensure thorough mixing. |
| Inconsistent results between experiments. | Improper preparation of the vehicle solution or inaccurate dosing. | Strictly follow the detailed protocol for preparing the 0.5% methylcellulose solution. Ensure accurate weighing of this compound and precise volume administration during oral gavage. |
| Difficulty in suspending this compound powder. | The powder has aggregated. | Before adding to the vehicle, triturate the this compound powder with a mortar and pestle to ensure a fine, uniform particle size.[5] |
| The 0.5% methylcellulose solution is not clear or has clumps. | Improper dissolution of the methylcellulose powder. | Follow the detailed preparation protocol, ensuring the initial dispersion in hot water and subsequent stirring in cold water until the solution is clear and viscous.[5][9] |
| Animal distress during or after oral gavage. | Improper gavage technique. | Ensure proper restraint of the animal and use the correct size of gavage needle (18-20 gauge for mice, 16-18 gauge for rats).[5] Moisten the tip of the gavage needle with water or the vehicle solution to ease insertion.[10] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 |
| MAO-A | 202.7 nM |
| I2-imidazoline receptor | 596 nM |
| NMDA receptor (in cortical neurons) | 5.3 ± 0.1 µM |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Pain Model | Route of Administration | Effective Dose (ED50) | Maximum Efficacy |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Oral | 5.8 mg/kg | ED100 = 22.3 mg/kg |
| Capsaicin-Induced Neurogenic/Inflammatory Pain | Oral | 4.1 mg/kg | ED100 = 17.9 mg/kg |
| Bortezomib-Induced Neuropathic Pain | Oral | Minimum Effective Dose = 0.6 mg/kg | 6 mg/kg fully reversed allodynia |
| Streptozotocin-Induced Diabetic Neuropathic Pain | Oral | Dose-dependent reduction in pain | 60 mg/kg completely reversed hyperalgesia |
Experimental Protocols
1. Preparation of 0.5% Methylcellulose Vehicle Solution
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution for use as a vehicle in oral gavage studies.
Materials:
-
Methylcellulose powder (e.g., 400 cP)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Calculate the required volume of the vehicle solution.
-
Heat approximately one-third of the total required volume of sterile water to 80-90°C.[5]
-
While stirring the hot water vigorously with a magnetic stirrer, slowly add the weighed methylcellulose powder.[5] Continue stirring to ensure the powder is thoroughly wetted and dispersed, which will appear as a milky suspension.[3]
-
Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.[5]
-
Place the beaker on a magnetic stirrer in an ice bath or in a refrigerator and continue to stir until the methylcellulose is fully dissolved and the solution becomes clear and viscous.[5][9] This may take several hours or can be left overnight.
-
Store the prepared vehicle solution at 4°C.
2. Preparation of this compound Suspension for Oral Gavage
This protocol details the steps to prepare a suspension of this compound in the 0.5% methylcellulose vehicle.
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle solution
-
Analytical balance
-
Mortar and pestle (optional, but recommended)
-
Beaker or tube
-
Spatula
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg), the dosing volume (e.g., 10 mL/kg), and the number and weight of the animals.[5]
-
Accurately weigh the calculated amount of this compound powder.
-
To ensure a uniform suspension, it is recommended to first triturate the this compound powder in a mortar and pestle to break up any aggregates.[5]
-
Transfer the weighed (and triturated) powder to a beaker.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder and mix with a spatula to create a smooth and uniform paste.[5]
-
While continuously stirring the paste with a magnetic stirrer, slowly add the remaining volume of the 0.5% methylcellulose vehicle until the final desired volume is reached.[5]
-
For a more uniform and stable suspension, homogenization of the mixture is recommended.
-
Store the prepared suspension in a labeled, sealed container, protected from light, and use within a defined period.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound administration.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Materials and Methods - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
CR4056 Technical Support Center: Neuronal Cell Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CR4056 in neuronal cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound in neuronal cells?
This compound is characterized as a first-in-class imidazoline-2 (I2) receptor ligand.[1][2][3] Its mechanism of action is linked to its interaction with these receptors, leading to downstream effects on various signaling pathways.
Q2: Is this compound selective for the I2 receptor?
While this compound is a potent I2 ligand, its analgesic effects can be antagonized by idazoxan, which is a non-selective antagonist of both imidazoline (B1206853) I2 and α2-adrenergic receptors.[4] However, studies on its inhibition of PKCε translocation suggest this specific action is independent of α2-adrenoceptors and idazoxan-sensitive I2 binding sites, indicating a complex pharmacological profile.[1][2]
Q3: What are the known downstream effects of this compound in neuronal cells?
This compound has several documented downstream effects:
-
Inhibition of PKCε Translocation: In sensory neurons, this compound inhibits the translocation of Protein Kinase C epsilon (PKCε), a key event in peripheral pain sensitization.[1][3] This effect is rapid, long-lasting, and dependent on Gi proteins.[1]
-
Modulation of NMDA Receptors: this compound acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, reducing NMDA-mediated currents.[3][5] This effect is more potent on receptors containing the GluN2B subunit.[5][6]
-
Inhibition of Monoamine Oxidase-A (MAO-A): this compound can selectively inhibit the activity of human recombinant MAO-A, leading to an increase in norepinephrine (B1679862) levels in the central nervous system.[4][7]
-
Anti-inflammatory Effects: The compound has been shown to suppress pro-inflammatory activated microglia and reduce neuroinflammation in animal models of Alzheimer's disease.[3][8][9]
Q4: What is the potency of this compound on NMDA receptors?
In primary cultures of cortical neurons, this compound decreases NMDA and glycine-elicited currents in a dose-dependent manner with an IC50 of 5.3 ± 0.1 µM.[3][5][6]
Q5: Has this compound shown any neurotoxic effects in preclinical studies?
Regulatory central nervous system safety pharmacology studies have been conducted. No significant neurobehavioral changes were reported to be associated with this compound administration at doses up to 160 mg/kg in rats.[10] At a high dose of 500 mg/kg, a decrease in body temperature was observed.[10] Furthermore, this compound did not interfere with the antitumor activity of the neurotoxic chemotherapeutic agent bortezomib, suggesting it does not exacerbate cytotoxicity.[10][11]
Q6: What are the potential side effects observed in human clinical trials?
In a Phase II clinical trial for knee osteoarthritis, this compound was well tolerated. The most commonly reported adverse event was mild headache.[12]
Troubleshooting Guide
Problem 1: Inconsistent results in NMDA receptor antagonism experiments.
-
Possible Cause 1: Glycine (B1666218) Concentration. The antagonistic effect of this compound on NMDA receptors is dependent on the concentration of the co-agonist glycine. High concentrations of glycine can significantly reduce the inhibitory effect of this compound.[3][5]
-
Solution: Carefully control and standardize the glycine concentration in your experimental buffer. Consider running a glycine concentration curve to determine the optimal conditions for observing this compound's effect in your specific cell type.
-
-
Possible Cause 2: NMDA Receptor Subunit Composition. this compound shows higher potency and efficacy on NMDA receptors containing the GluN1-GluN2B subunits compared to those with GluN1-GluN2A.[5][6]
-
Solution: Characterize the NMDA receptor subunit expression in your neuronal cell model. If possible, use cell lines with defined recombinant NMDA receptor expression to validate your findings.
-
Problem 2: Lack of effect on PKCε translocation.
-
Possible Cause: Pertussis Toxin-Sensitive Pathway Disruption. The inhibition of PKCε translocation by this compound is dependent on the activation of Gi/o proteins.[1][2]
-
Solution: Ensure that the cellular machinery for Gi/o protein signaling is intact in your experimental system. As a control, pretreatment with pertussis toxin (PTX) should block the effect of this compound on PKCε translocation.[1]
-
Problem 3: Unexpected cardiovascular or respiratory effects in in vivo models.
-
Possible Cause: Effect on the Catecholamine System. this compound inhibits MAO-A, which can lead to increased norepinephrine levels.[4][7] At supra-pharmacological doses, this can cause slight hypertensive effects, tachycardia, and tachypnea.[4]
-
Solution: Monitor cardiovascular and respiratory parameters in your animal models, especially when using higher doses. Correlate these physiological changes with measurements of norepinephrine levels in the brain and spinal cord to confirm the mechanism.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Reference |
| IC50 for NMDA Current Inhibition | 5.3 ± 0.1 µM | Primary culture of cortical neurons | [3][5] |
| Inhibition of [3H]2-BFI Binding (I2 Receptor) | IC50: 596 ± 76 nM | Rat whole-brain membranes | [4] |
| Increase in Norepinephrine (Cerebral Cortex) | 63.1% ± 4.2% | Rat (after 4 days of 20 mg/kg oral treatment) | [4][7] |
| Increase in Norepinephrine (Lumbar Spinal Cord) | 51.3% ± 6.7% | Rat (after 4 days of 20 mg/kg oral treatment) | [4][7] |
| Effective Dose (ED50) for Analgesia (Inflammatory Pain) | 5.8 mg/kg (p.o.) | Rat (CFA model) | [4][7] |
| Effective Dose (ED50) for Analgesia (Neuropathic Pain) | 4.1 mg/kg (p.o.) | Rat (Capsaicin model) | [4][7] |
Experimental Protocols
Electrophysiological Recording of NMDA-Mediated Currents
This protocol is adapted from studies on primary neuronal cultures.[3][5]
-
Cell Culture: Primary cortical neurons are cultured on coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition software.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution (in mM): 140 KCl, 3 MgCl2, 5 EGTA, 5 HEPES, 2 ATP-Na, pH 7.3.
-
-
Drug Application: NMDA (e.g., 100 µM) and glycine (e.g., 1-500 µM) are applied to elicit a current. This compound is applied via a perfusion system at various concentrations to determine its effect on the NMDA-evoked current.
-
Data Analysis: The effect of this compound is calculated as the percentage variation of the NMDA-evoked current after drug application compared to the control current.
Immunocytochemistry for PKCε Translocation
This protocol is based on the methodology used to study this compound's effect in dorsal root ganglia (DRG) neurons.[1]
-
Cell Culture: DRG neurons are cultured on coverslips.
-
Treatment: Cells are pre-incubated with this compound or vehicle, followed by stimulation with an agent that induces PKCε translocation (e.g., bradykinin).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 10% normal goat serum).
-
Incubate with a primary antibody against PKCε overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Images are acquired using a fluorescence microscope. The translocation of PKCε is quantified by measuring the fluorescence intensity at the cell membrane versus the cytoplasm.
Visualizations
References
- 1. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice [mdpi.com]
- 9. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
cr4056 experimental variability in pain models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of CR4056 in pain models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, orally active, selective imidazoline-2 (I2) receptor ligand with potent analgesic properties demonstrated in a variety of preclinical pain models.[1][2][3] Its mechanism of action is multifactorial and includes:
-
Selective inhibition of monoamine oxidase-A (MAO-A): This leads to increased tissue levels of norepinephrine (B1679862) in the cerebral cortex and spinal cord, enhancing the descending noradrenergic inhibitory pain pathways.[1][3][4]
-
Modulation of NMDA receptors: this compound has been shown to inhibit NMDA receptor activity, which is crucial in central sensitization and pain transmission.[5]
-
Inhibition of PKCε translocation: The compound inhibits the translocation of protein kinase C epsilon (PKCε) in sensory neurons, a key event in peripheral sensitization and inflammatory pain.[2][5]
Q2: In which preclinical pain models has this compound shown efficacy?
This compound has demonstrated significant analgesic effects in a broad range of rodent models, including:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) and capsaicin-induced models.[1][6]
-
Neuropathic Pain: Streptozotocin-induced diabetic neuropathy and bortezomib-induced painful neuropathy.[1][7]
-
Osteoarthritis (OA) Pain: Monoiodoacetate (MIA) and medial meniscal tear (MMT) models in rats.[8]
-
Postoperative Pain: Rat models of plantar incision.[9]
-
Muscular Pain: Acid-induced muscle allodynia.[4]
Q3: What is the general oral effective dose (ED50) range for this compound in rats?
The oral ED50 for this compound in rats varies depending on the specific pain model. The table below summarizes the reported ED50 values.
| Pain Model | Species | Endpoint | Oral ED50 |
| Capsaicin-induced Mechanical Hyperalgesia | Rat | Paw Withdrawal Threshold | 4.1 mg/kg |
| Postoperative Pain (Plantar Incision) | Rat | Mechanical Hyperalgesia | 4.9 mg/kg |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Rat | Mechanical Hyperalgesia | 5.8 mg/kg |
Data compiled from multiple preclinical studies.[1][6][9]
Troubleshooting Guide
Problem 1: High variability or lack of efficacy of this compound in our inflammatory pain model.
Possible Causes and Solutions:
-
Choice of Inflammatory Agent: The type and concentration of the inflammatory agent (e.g., CFA, carrageenan) can significantly impact the inflammatory response and subsequent analgesic effect.
-
Recommendation: Ensure the inflammatory agent is properly prepared and administered consistently. Refer to established protocols for the specific model.
-
-
Timing of Drug Administration: The analgesic effect of this compound can be time-dependent.
-
Recommendation: Administer this compound at the peak of the inflammatory response. For the CFA model, this is typically 24 hours post-injection.[6] For acute models like capsaicin, administer prior to or shortly after the insult.
-
-
Behavioral Testing Parameters: The method and timing of behavioral testing (e.g., von Frey filaments, Randall-Selitto test) are critical.
Problem 2: Inconsistent results in our neuropathic pain model.
Possible Causes and Solutions:
-
Model Induction and Development: Neuropathic pain models (e.g., CCI, SNL, diabetic neuropathy) can have inherent variability in the extent of nerve damage and pain phenotype development.
-
Recommendation: Implement strict surgical procedures and monitor animal health closely. Allow sufficient time for the neuropathic pain phenotype to stabilize before initiating treatment. For streptozotocin-induced neuropathy, confirm hyperglycemia.
-
-
Route of Administration and Dosing: While orally active, the pharmacokinetic profile can be a source of variability.
-
Recommendation: For initial studies, consider intraperitoneal administration to bypass potential oral absorption issues. A dose-response study is highly recommended to determine the optimal dose for your specific model and experimental conditions. Doses in the range of 6-60 mg/kg have been shown to be effective in various models.[7]
-
-
Tolerance Development: At higher doses (20 and 60 mg/kg), some degree of tolerance was observed after 7 days of administration in a bortezomib-induced neuropathy model.[7]
-
Recommendation: For chronic studies, consider the potential for tolerance and include appropriate control groups. A lower effective dose may be preferable for long-term treatment paradigms.
-
Experimental Protocols
1. Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
-
Animal Model: Male Wistar rats (or other appropriate strain).
-
Induction: A single intraplantar injection of 100 µl of Complete Freund's Adjuvant (CFA) into the hind paw.
-
Pain Assessment: Mechanical hyperalgesia is assessed using the Randall-Selitto test or von Frey filaments 24 hours after CFA injection.
-
Drug Administration: this compound is administered orally (p.o.) by gavage.
-
Data Analysis: The paw withdrawal threshold (PWT) is measured at baseline and at various time points after drug administration. The ED50 is calculated from the dose-response curve.[1][6]
2. Rat Model of Neuropathic Pain (Bortezomib-Induced)
-
Animal Model: Male Wistar rats.
-
Induction: Bortezomib (BTZ) is administered intraperitoneally (i.p.) according to a validated dosing schedule.
-
Pain Assessment: Mechanical allodynia is measured using von Frey filaments. Baseline measurements are taken before BTZ administration, and testing is repeated throughout the study.
-
Drug Administration: this compound is administered orally daily. Dosing can begin before, during, or after the establishment of allodynia.[7]
-
Data Analysis: The paw withdrawal threshold is monitored over time. A dose-dependent reversal of BTZ-induced allodynia is the primary endpoint.[7]
Visualizations
Caption: Simplified signaling pathway for the analgesic effects of this compound.
Caption: General experimental workflow for evaluating this compound in a pain model.
References
- 1. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 6. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Technical Support Center: Investigating CR4056 Efficacy in Non-Metabolic Osteoarthritis Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of CR4056 in non-metabolic phenotypes of osteoarthritis (OA), specifically the inflammatory and neuropathic subtypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its established mechanism of action in osteoarthritis?
This compound is a first-in-class, selective imidazoline-2 (I2) receptor ligand with demonstrated analgesic properties.[1][2] Its primary mechanism of action is believed to be the facilitation of the noradrenergic descending inhibitory pain pathway.[2] Additionally, preclinical studies have shown that this compound inhibits the translocation of protein kinase C epsilon (PKCε), a key signaling molecule involved in inflammatory and neuropathic pain.[3][4] More recent findings suggest that this compound may also modulate NMDA receptors, which play a role in central sensitization and chronic pain.[5][6]
Q2: A phase 2 clinical trial showed this compound was effective in the metabolic OA phenotype. Why is there a focus on non-metabolic phenotypes?
While the phase 2 trial demonstrated promising results, particularly in overweight patients representing the metabolic OA phenotype, there were too few patients with inflammatory or neuropathic phenotypes for a meaningful analysis.[1] However, preclinical data strongly suggest that this compound is effective in animal models of both inflammatory and neuropathic pain.[7][8][9] This discrepancy highlights a critical knowledge gap and a potential opportunity for this compound in treating these underserved OA populations. Exploring its efficacy in non-metabolic phenotypes could broaden its therapeutic application.
Q3: What defines the "non-metabolic" OA phenotypes, specifically the inflammatory and neuropathic subtypes?
Osteoarthritis is a heterogeneous disease with several distinct phenotypes.[1] The non-metabolic phenotypes of interest include:
-
Inflammatory OA Phenotype: Characterized by synovitis and elevated levels of inflammatory biomarkers such as high-sensitivity C-reactive protein (hs-CRP) and interleukins (e.g., IL-6). Patients may experience joint swelling, warmth, and pain that is not solely related to mechanical stress.
-
Neuropathic OA Phenotype: This phenotype is associated with neuropathic pain features, such as burning sensations, shooting pain, and allodynia (pain from non-painful stimuli).[10] It is thought to arise from changes in nerve signaling and central sensitization, where the central nervous system becomes hyperexcitable.[1]
Q4: What is the scientific rationale for expecting this compound to be effective in the inflammatory OA phenotype?
The rationale is based on one of its key mechanisms of action: the inhibition of PKCε translocation.[3][4] PKCε is a critical mediator in inflammatory pain signaling pathways.[2][11] By inhibiting PKCε activation in sensory neurons, this compound can potentially dampen the inflammatory cascade and reduce pain associated with synovitis in the inflammatory OA phenotype. Preclinical studies have shown this compound to be effective in the complete Freund's adjuvant (CFA) rat model, a widely used model of inflammatory pain.[7][9]
Q5: What is the scientific rationale for expecting this compound to be effective in the neuropathic OA phenotype?
The potential efficacy of this compound in neuropathic OA is supported by several of its mechanisms:
-
Modulation of the Descending Noradrenergic Pathway: By acting on I2 receptors, this compound is thought to enhance the descending inhibitory pain pathways from the brainstem to the spinal cord, a mechanism known to be effective in controlling neuropathic pain.[2][8]
-
NMDA Receptor Modulation: Recent evidence suggests this compound can inhibit NMDA receptors, particularly those containing the GluN2B subunit.[5][6] Over-activation of NMDA receptors is a key mechanism of central sensitization, a hallmark of neuropathic pain.
-
PKCε Inhibition: PKCε is also implicated in the development and maintenance of neuropathic pain.[1][12][13] Preclinical studies have demonstrated the efficacy of this compound in animal models of neuropathic pain, including those induced by chemotherapy and diabetes.[7][8][14]
Troubleshooting Experimental Challenges
Problem 1: Difficulty in replicating the analgesic effects of this compound in a non-metabolic OA animal model.
-
Possible Cause 1: Inappropriate animal model.
-
Solution: Ensure the chosen animal model accurately reflects the desired non-metabolic phenotype. For an inflammatory phenotype , consider models like antigen-induced arthritis or the monosodium iodoacetate (MIA) model at earlier time points when inflammation is prominent.[15] For a neuropathic phenotype , the MIA model at later stages, which exhibits neuropathic features, or a model of nerve injury-induced OA could be more appropriate.
-
-
Possible Cause 2: Suboptimal dosing regimen.
-
Possible Cause 3: Insensitive outcome measures.
-
Solution: Utilize a battery of behavioral tests to assess different pain modalities. For inflammatory pain, measures of thermal and mechanical hyperalgesia are crucial. For neuropathic pain, include assessments of mechanical allodynia. Weight-bearing tests can also provide insights into joint pain.
-
Problem 2: Inconsistent or weak effects of this compound on inflammatory biomarkers in an inflammatory OA model.
-
Possible Cause 1: Timing of sample collection.
-
Solution: The expression of inflammatory biomarkers can be transient. Establish a time course of biomarker expression in your model and collect samples (e.g., synovial fluid, serum) at peak inflammatory time points.
-
-
Possible Cause 2: this compound's primary effect is on pain signaling rather than inflammation resolution.
-
Solution: this compound's main established mechanism is analgesia through neuromodulation. While it may have downstream effects on inflammation, its primary role may not be as a potent anti-inflammatory agent. Therefore, focus on robust pain assessment as the primary outcome. Consider including a positive control, such as a non-steroidal anti-inflammatory drug (NSAID), to benchmark the anti-inflammatory effects.
-
Problem 3: Lack of a clear effect of this compound on markers of central sensitization in a neuropathic OA model.
-
Possible Cause 1: Insufficient duration of treatment.
-
Solution: Changes in central sensitization may require sustained treatment. Consider a chronic dosing paradigm rather than acute administration to observe effects on neuronal plasticity.
-
-
Possible Cause 2: The chosen markers are not modulated by the this compound pathway.
-
Solution: Investigate a range of central sensitization markers. In addition to behavioral assessments of allodynia, consider ex vivo electrophysiological recordings from spinal cord slices or in vivo imaging to assess neuronal hyperexcitability. The recent finding of NMDA receptor modulation by this compound suggests that examining downstream targets of NMDA receptor signaling could be fruitful.[5][6]
-
Quantitative Data Summary
The following table summarizes the key efficacy data from the Phase 2 clinical trial of this compound in knee OA, highlighting the findings in the overall population and the metabolic phenotype subgroup. Note the absence of sufficient data for non-metabolic phenotypes.
Table 1: Summary of Phase 2 Clinical Trial Efficacy Results for this compound in Knee OA
| Population | Treatment Group | N | Baseline WOMAC Pain Score (Median) | Change from Baseline in WOMAC Pain Score (Median) | P-value vs. Placebo | Reference |
| Overall | This compound (Pooled) | 144 | 60 | -16 | 0.070 | [1] |
| Placebo | 69 | 58 | -10 | - | [1] | |
| Metabolic Phenotype (BMI ≥ 27.5 kg/m ²) | This compound (Pooled) | 105 | Not Reported | -14 | 0.011 | [3] |
| Placebo | 51 | Not Reported | 0 | - | [3] | |
| Neuropathic Phenotype | This compound | Too few patients | Not Reported | Not Reported | Not Analyzed | [1] |
| Inflammatory Phenotype | This compound | Too few patients | Not Reported | Not Reported | Not Analyzed | [1] |
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) pain score on a 0-100 scale.
Experimental Protocols
Protocol 1: Induction and Assessment of an Inflammatory OA Phenotype in Rodents
-
Model Induction (MIA Model - Early Stage):
-
Anesthetize male Wistar rats (200-250g) with isoflurane.
-
Inject 1 mg of monosodium iodoacetate (MIA) in 50 µL of sterile saline into the intra-articular space of one knee. The contralateral knee can be injected with saline as a control.
-
Allow animals to recover for 3-7 days to allow for the development of an acute inflammatory response.
-
-
Treatment:
-
Administer this compound orally at predetermined doses (e.g., 3, 10, 30 mg/kg) or vehicle daily.
-
-
Pain Assessment:
-
Mechanical Hyperalgesia: Use an electronic von Frey apparatus to measure the paw withdrawal threshold in response to a mechanical stimulus applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the latency to paw withdrawal from a radiant heat source.
-
Weight-Bearing: Use an incapacitance tester to measure the distribution of weight between the injured and contralateral limbs.
-
-
Biomarker Analysis:
-
At the end of the study, collect synovial fluid and serum to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and other inflammatory markers (e.g., hs-CRP) using ELISA or multiplex assays.
-
Protocol 2: Induction and Assessment of a Neuropathic OA Phenotype in Rodents
-
Model Induction (MIA Model - Late Stage):
-
Follow the MIA injection protocol as described above.
-
Allow animals to recover for at least 14-21 days. At this stage, the initial inflammatory response has subsided, and neuropathic pain mechanisms, including central sensitization, are more prominent.
-
-
Treatment:
-
Administer this compound orally at predetermined doses or vehicle daily for a chronic period (e.g., 7-14 days).
-
-
Pain Assessment:
-
Mechanical Allodynia: Use von Frey filaments with ascending bending forces to determine the paw withdrawal threshold to a non-noxious stimulus.
-
Mechanical Hyperalgesia and Weight-Bearing: As described in Protocol 1.
-
-
Assessment of Central Sensitization:
-
Spinal Cord Analysis: At the end of the study, collect lumbar spinal cord tissue to assess for markers of central sensitization, such as the phosphorylation of NMDA receptor subunits (e.g., pNR1, pNR2B) or increased expression of glial activation markers (e.g., Iba1 for microglia, GFAP for astrocytes) via Western blot or immunohistochemistry.
-
Visualizations
Caption: Hypothesized signaling pathways of this compound in pain modulation.
Caption: Experimental workflow for evaluating this compound in non-metabolic OA.
References
- 1. Key role for the epsilon isoform of protein kinase C in painful alcoholic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic hypersensitivity for inflammatory nociceptor sensitization mediated by the epsilon isozyme of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 6. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Imidazoline I2 receptors: target for new analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Hypersensitivity For Inflammatory Nociceptor Sensitization Mediated by the ε Isozyme of Protein Kinase C | Journal of Neuroscience [jneurosci.org]
- 12. Key Role for the Epsilon Isoform of Protein Kinase C in Painful Alcoholic Neuropathy in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Neuronal Protein Kinase Cε on Endoplasmic Reticulum Stress and Autophagic Formation in Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Electrophysiology Patch Clamp Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing patch clamp electrophysiology. The content is designed to address common issues encountered during experiments, particularly for those investigating the effects of compounds like CR4056, an imidazoline-2 receptor ligand, on ion channel activity.
Introduction
Patch clamp electrophysiology is a powerful technique for studying ion channels and the electrical properties of cells. It is the primary method used to investigate how novel compounds, such as the analgesic this compound, modulate channel function.[1][2][3] This guide is intended to be a practical resource for troubleshooting common experimental challenges, from initial setup to data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for a successful patch clamp recording?
A1: The formation of a high-resistance "giga-seal" (a seal resistance >1 GΩ) between the micropipette and the cell membrane is the most crucial step.[4][5] This tight seal is essential for low-noise recordings by ensuring that the measured current flows almost exclusively through the ion channels in the patched membrane.[4]
Q2: Why am I having trouble forming a giga-seal?
A2: Several factors can impede giga-seal formation, including unhealthy cells, dirty pipette tips, improper pressure application, or incorrect solution osmolarity.[6][7][8] Healthy cells are critical; for instance, over-exposure to enzymes like trypsin during cell dissociation can make membranes fragile and difficult to seal.[6]
Q3: What is series resistance and why is it important?
A3: Series resistance (Rs) is the sum of the access resistance (Ra) of the pipette and any other resistance in series with the cell membrane. High series resistance can introduce voltage errors, particularly when recording large currents, which can distort the current-voltage relationship.[9][10] It is crucial to monitor and compensate for series resistance to ensure the accuracy of voltage-clamp experiments.
Q4: How can I minimize electrical noise in my recordings?
A4: Electrical noise is a common problem that can obscure small biological signals.[11] Key strategies for noise reduction include proper grounding of all equipment in a star configuration to a single point, using a Faraday cage to shield the setup from external electromagnetic interference, and ensuring all components of the rig are clean.[11][12][13][14][15]
Troubleshooting Guides
Issue 1: Difficulty Achieving a Giga-Seal
Q: I can't form a stable giga-seal. What should I check?
A: A systematic approach is best. Here are the common culprits and their solutions:
-
Cell Health: Unhealthy or damaged cells are a primary reason for sealing difficulties.[6]
-
Pipette Quality: The pipette tip must be clean and have the appropriate shape and resistance.
-
Pressure Control: Incorrect pressure application can prevent the formation of a good seal.
-
Solutions: The osmolarity and cleanliness of your internal and external solutions are critical.
Issue 2: High Electrical Noise in the Recording
Q: My recordings are very noisy. How can I reduce the noise?
A: Noise can originate from multiple sources. Follow these steps to identify and eliminate it:
-
Grounding: Improper grounding is a major source of 50/60 Hz line-frequency noise.[14]
-
Shielding: External electromagnetic fields from lights, computers, and other lab equipment can introduce noise.[11][12]
-
Perfusion System: The perfusion system can be a source of electrical and mechanical noise.
-
Pipette and Holder: The recording pipette itself can be a source of noise.
-
Solution: Use a pipette holder with clean silver-chloride (Ag/AgCl) wire. Re-chloride the wire regularly.[6] Keep the pipette holder clean and dry.
-
Issue 3: Unstable Whole-Cell Configuration
Q: After breaking into the cell, the recording is unstable and the access resistance increases over time. What's wrong?
A: Maintaining a stable whole-cell patch requires a good initial seal and minimal mechanical disruption.
-
Mechanical Drift: Slow drift of the micromanipulator or the microscope stage can disrupt the patch.[17]
-
Pipette Shape and Size: The geometry of the pipette tip can affect stability.
-
Rupture Technique: The method used to rupture the membrane patch can impact stability.
-
Internal Solution: The composition of the internal solution can affect cell health and recording stability.
Quantitative Data Summary
For successful patch clamp experiments, several parameters should be carefully controlled. The following table provides typical ranges for key experimental variables.
| Parameter | Typical Range | Importance |
| Pipette Resistance | 2 - 8 MΩ | Affects seal formation, whole-cell access, and recording noise.[6][7][20] |
| Giga-seal Resistance | > 1 GΩ (ideally 1-5 GΩ) | Minimizes current leakage and background noise.[4] |
| Access Resistance (Ra) | < 25 MΩ | High Ra can cause voltage errors and slow the clamp speed.[10][16] |
| External Solution Osmolarity | 300 - 320 mOsm | Must be matched with the internal solution to prevent osmotic stress on the cell.[6][22] |
| Internal Solution Osmolarity | 290 - 310 mOsm (~10 mOsm < External) | Mismatched osmolarity can compromise cell health and seal formation.[6] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording
-
Preparation:
-
Locating a Cell:
-
Lower the pipette into the recording chamber.
-
Under visual guidance (e.g., DIC optics), approach a healthy-looking cell.
-
-
Seal Formation:
-
As the pipette nears the cell, you should see the resistance increase slightly.
-
Gently press the pipette against the cell membrane to form a dimple.[6]
-
Release the positive pressure. A seal should begin to form.
-
Apply gentle, continuous negative pressure (suction) until a seal of >1 GΩ is achieved.[4]
-
-
Achieving Whole-Cell Configuration:
-
Once a stable giga-seal is formed, apply short, sharp pulses of suction to rupture the membrane patch under the pipette.[6][23]
-
Alternatively, use the amplifier's "zap" function to apply a brief voltage pulse.[16]
-
Successful break-in is indicated by the appearance of a capacitive transient in response to a voltage step.
-
-
Recording:
-
Switch the amplifier to voltage-clamp mode.
-
Compensate for pipette capacitance and series resistance.
-
Begin your experimental protocol (e.g., applying voltage steps and recording ionic currents).
-
Visualizations
Caption: A typical experimental workflow for whole-cell patch clamp recording.
Caption: Decision tree for troubleshooting giga-seal formation issues.
Caption: Diagram of a star grounding scheme to minimize electrical noise.
References
- 1. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 2. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 5. birmingham.ac.uk [birmingham.ac.uk]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. Grounding Guide - NPI Electronic [npielectronic.com]
- 13. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 14. Molecular Devices Support Portal [support.moleculardevices.com]
- 15. blog.a-msystems.com [blog.a-msystems.com]
- 16. axolbio.com [axolbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Patch Clamp Protocol [labome.com]
- 23. Whole Cell Patch Clamp Protocol [protocols.io]
minimizing stress-induced variability in cr4056 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing stress-induced variability in behavioral studies involving CR4056.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class imidazoline-2 (I2) receptor ligand.[1] Its primary mechanism of action involves the modulation of the monoaminergic descending inhibitory pathway.[2] this compound has been shown to be a potent analgesic in various animal models of pain.[1][3] It also exhibits neuroprotective properties and has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. Additionally, this compound can modulate NMDA receptor activity and inhibit the translocation of protein kinase C epsilon (PKCε), a key event in pain sensitization.[4][5]
Q2: Why is minimizing stress crucial in behavioral studies with this compound?
A2: Stress is a significant confounding factor in animal research that can introduce substantial variability into behavioral data.[6] Stressed animals may exhibit altered pain perception, anxiety levels, and cognitive function, which can mask or exaggerate the pharmacological effects of this compound. For instance, a stressed mouse might show increased neophobia, confounding the results of maze-based cognitive assays.[7] Minimizing stress is therefore essential for obtaining reliable and reproducible data on the analgesic, anxiolytic, and cognitive-enhancing properties of this compound.
Q3: What are the most common sources of stress for rodents in a laboratory setting?
A3: Common stressors for laboratory rodents include improper handling, changes in environment or routine, loud noises, and the experimental procedures themselves.[7][8] Even subtle factors like the sex of the experimenter can induce a stress response in rodents.[9] Specific to behavioral assays, the novelty of the apparatus, restraint, and exposure to aversive stimuli (e.g., heat in the hot plate test or the open arms of an elevated plus maze) are significant sources of stress.
Q4: How can I acclimate my animals to the experimental procedures to reduce stress?
A4: Habituation is key to reducing stress-induced variability. This involves repeatedly exposing the animals to the experimental environment and procedures before the actual experiment begins. For example, animals should be brought to the testing room and allowed to acclimate for at least 30-60 minutes prior to any behavioral testing.[2] For specific assays, such as the von Frey test, animals should be habituated to the testing chambers for several consecutive days before baseline measurements are taken.[10] Gentle handling by the experimenter for several days leading up to the experiment is also strongly recommended to reduce handling-induced stress.[4]
II. Troubleshooting Guides for Common Behavioral Assays
This section provides troubleshooting tips for common issues encountered during behavioral assays used to evaluate the effects of this compound, with a focus on minimizing stress-related variability.
A. Analgesia and Nociception Models
Issue: High variability in baseline paw withdrawal thresholds.
| Potential Cause | Troubleshooting Solution |
| Inadequate Habituation | Implement a multi-day habituation protocol. Place animals in the testing chambers on the elevated wire grid for at least an hour on 2-3 consecutive days before testing.[6][10] |
| Stress from Handling | Handle mice gently using cupping or tunnel methods for several days prior to testing to familiarize them with the experimenter.[7] |
| Environmental Disturbances | Conduct the test in a quiet room, free from sudden noises or movements. Use sound-attenuating chambers if available.[10] |
| Inconsistent Filament Application | Ensure the filament is applied to the plantar surface of the paw with just enough force to cause it to bend and is held for a consistent duration (1-2 seconds).[6] |
Issue: Animals are jumping or attempting to escape immediately upon being placed on the plate, even at non-noxious temperatures.
| Potential Cause | Troubleshooting Solution |
| Anxiety from Confinement | Habituate the animals to the testing cylinder for short periods on days preceding the experiment without activating the heat. |
| Learned Response | The hot plate test, especially when measuring jumping as an endpoint, may be best performed only once per animal to avoid learned escape behaviors.[11] |
| Stress from the Testing Environment | Ensure the testing room has consistent and dim lighting to reduce anxiety. Allow for a 30-60 minute acclimation period to the room before testing.[2] |
B. Anxiety Models
Issue: Animals show very low overall activity, freezing in the center or one of the closed arms.
| Potential Cause | Troubleshooting Solution |
| High Stress/Anxiety Levels | Pre-handle the mice for 3-5 days before the test.[4] Ensure the testing room is dimly lit and quiet. |
| Neophobia to the Apparatus | Allow for a longer habituation period in the testing room (at least 45-60 minutes).[4][5] |
| Inconsistent Placement | Always place the animal in the center of the maze facing the same arm (typically a closed arm) to ensure consistency across trials.[4][12] |
C. Learning and Memory Models
Issue: Animals exhibit "floating" behavior or thigmotaxis (wall-hugging) and do not actively search for the platform.
| Potential Cause | Troubleshooting Solution |
| Stress and Hypothermia | Maintain the water temperature at a consistent and appropriate level (around 25-26°C).[8][13] Dry the animals thoroughly after each trial. |
| Lack of Motivation | Ensure the animal understands the concept of the escape platform through visible platform training before moving to the hidden platform trials.[14] |
| Visual Impairments | Conduct a cued trial with a visible platform to rule out any visual deficits that may be confounding the spatial learning assessment. |
| Confounding Motor Deficits | If motor impairments are a concern, an adapted MWM protocol with altered starting positions can help to mitigate their impact on cognitive assessment.[8] |
III. Quantitative Data from this compound Behavioral Studies
The following tables summarize quantitative data from preclinical studies on this compound, demonstrating its efficacy in various behavioral models.
Table 1: Analgesic Efficacy of this compound in a Rat Model of Postoperative Pain
Data from Randall-Selitto test, 24 hours after surgery.[15]
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham | - | 610.0 ± 18.5 |
| Vehicle | - | 302.5 ± 29.7 |
| This compound | 1 | 350.0 ± 35.0 |
| This compound | 3 | 480.0 ± 40.0 |
| This compound | 10 | 590.0 ± 25.0 |
| Naproxen | 30 | 330.0 ± 30.0 |
*p < 0.0001 vs. Vehicle
Table 2: Efficacy of this compound in a Rat Model of Streptozotocin-Induced Neuropathic Pain
Data represents the reversal of mechanical hyperalgesia.[16]
| Treatment | Dose (mg/kg) | % Reversal of Hyperalgesia (AUC 0-6h) |
| Vehicle | - | 0 |
| This compound | 60 (p.o.) | 84% |
| Morphine | 20 (s.c.) | 100% |
*p < 0.001 vs. Vehicle
Table 3: Effect of this compound in a Rat Model of Capsaicin-Induced Neurogenic/Inflammatory Pain
Data from Randall-Selitto test.[16]
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | - | ~100 |
| This compound | 3 | ~150 |
| This compound | 10 | ~200 |
| This compound | 30 | ~250 |
| Piroxicam | 10 | ~225 |
*p < 0.001 vs. Vehicle
IV. Experimental Protocols
Detailed methodologies for key behavioral assays are provided below, with specific steps to minimize stress.
A. Von Frey Test for Mechanical Allodynia
Objective: To assess the mechanical withdrawal threshold in response to a calibrated stimulus.
Methodology:
-
Habituation:
-
Testing Day:
-
Bring animals to the testing room and allow them to habituate for at least 60 minutes before starting the experiment.
-
Place each animal in an individual clear observation arena on the wire grid floor.[17]
-
Begin testing only when the animal is calm and not actively exploring.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[18]
-
A positive response is a sharp withdrawal or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.
-
B. Hot Plate Test for Thermal Nociception
Objective: To measure the latency of response to a thermal stimulus.
Methodology:
-
Habituation:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.[2]
-
On a day prior to testing, place the animals in the testing cylinder on the hot plate with the heat turned off for a few minutes to reduce novelty-induced stress.
-
-
Testing:
-
Set the hot plate to a constant temperature (e.g., 52-55°C).[2][19]
-
Gently place the animal in the transparent glass cylinder on the heated surface and start the timer.[19]
-
Observe the animal for nocifensive behaviors such as paw licking, flicking, or jumping.
-
Record the latency to the first clear nocifensive response.
-
Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
C. Elevated Plus Maze for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior based on the animal's preference for open versus enclosed arms.
Methodology:
-
Pre-Test Handling:
-
Handle animals for several days leading up to the test to reduce anxiety.[4]
-
-
Habituation:
-
Testing:
-
Gently place the animal in the center of the maze, facing a closed arm.[4][12]
-
Allow the animal to explore the maze for a 5-minute period.[12]
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
An increase in the time spent in the open arms is indicative of anxiolytic-like effects.
-
V. Signaling Pathways and Experimental Workflows
A. Proposed Signaling Pathway for this compound's Analgesic Action
References
- 1. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Hot plate test [bio-protocol.org]
- 10. forum.painresearcher.net [forum.painresearcher.net]
- 11. Hot plate test [panlab.com]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.jax.org [media.jax.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Hot plate test - Wikipedia [en.wikipedia.org]
Technical Support Center: CR4056 Stability in Solution for Long-Term Experiments
This technical support center provides guidance and answers to frequently asked questions regarding the stability of CR4056 in solution, particularly for long-term experimental setups. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues and ensure the reliability of their results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.
Issue 1: Precipitation of this compound in aqueous buffer after dilution from a DMSO stock.
-
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I dilute it into my aqueous experimental buffer, a precipitate forms. What should I do?
-
Answer: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The simplest solution is often to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can help to keep the compound in solution.
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of this compound. The concentration of the surfactant should be optimized to ensure it does not interfere with your experimental assay.
-
Consider an Alternative Solvent: If your experiment allows, you could explore the use of other water-miscible organic solvents for your stock solution, such as ethanol (B145695) or dimethylformamide (DMF). However, the compatibility of these solvents with your experimental system must be verified. For in vivo oral administration, this compound has been suspended in 0.5% methyl cellulose.[1]
-
Issue 2: Loss of this compound activity in a long-term cell culture experiment.
-
Question: My long-term cell culture experiment with this compound is showing diminishing effects over time. Could the compound be degrading in the culture medium?
-
Answer: Yes, it is possible that this compound is degrading in the cell culture medium over the course of a long-term experiment. Here’s how to approach this issue:
-
Replenish the Compound: The most straightforward approach is to perform partial or complete media changes with freshly diluted this compound at regular intervals. The frequency of media changes will depend on the stability of the compound in your specific culture conditions.
-
Conduct a Stability Study: To determine the rate of degradation, you can perform a simple stability study. Prepare your complete cell culture medium with this compound and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of this compound using a suitable analytical method like HPLC.
-
Protect from Light: Some compounds are light-sensitive. Ensure your cell culture plates or flasks are protected from direct light, especially if they are housed in an incubator with a light source.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro assays, 10 mM stock solutions of this compound have been prepared in DMSO.[1] It is recommended to use anhydrous DMSO to minimize degradation due to moisture.
Q2: How should I store this compound stock solutions?
A2: While specific long-term stability data for this compound in DMSO is not publicly available, general best practices for small molecule stock solutions are recommended. Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Based on general compound stability studies, many compounds in DMSO are stable for at least one month when stored at -20°C.
Q3: For how long is a this compound solution in DMSO stable?
A3: One publication noted that for in vitro assays, this compound stock solutions in DMSO were prepared and used on the same day, suggesting that the long-term stability has not been fully characterized.[1] Studies on other quinazoline (B50416) derivatives have shown stability in 0.2% DMSO for up to 96 hours.[2] However, the stability of any compound in solution is highly dependent on its specific structure and the storage conditions. It is best practice to prepare fresh dilutions from a frozen stock for each experiment.
Q4: Can I store this compound in an aqueous buffer?
A4: Storing this compound in an aqueous buffer for extended periods is generally not recommended without specific stability data. Small molecules are often more prone to hydrolysis and other forms of degradation in aqueous solutions compared to organic solvents like DMSO. If you need to prepare a working solution in an aqueous buffer, it is advisable to do so immediately before use.
Quantitative Data Summary
| Solvent | Concentration | Temperature | Duration | Percent Remaining (Hypothetical) |
| DMSO | 10 mM | -20°C | 1 month | >99% |
| DMSO | 10 mM | 4°C | 1 week | 98% |
| DMSO | 10 mM | Room Temp | 24 hours | 95% |
| PBS (pH 7.4) | 10 µM | 37°C | 24 hours | 85% |
| Cell Culture Medium | 10 µM | 37°C | 48 hours | 70% |
Experimental Protocols
Protocol 1: General Protocol for Evaluating the Stability of this compound in Solution via HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solvent over time.
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in the solvent of interest (e.g., DMSO, PBS, cell culture medium) at the desired concentration.
-
Dispense aliquots of this solution into several tightly sealed, light-protected vials.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot from one of the vials for analysis.
-
Analyze the concentration of this compound using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an appropriate buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point for quinazoline derivatives. Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Storage of Samples:
-
Store the remaining vials under the desired experimental conditions (e.g., -20°C, 4°C, room temperature, 37°C).
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 24h, 48h, 1 week, 1 month), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the concentration of this compound using the same HPLC method as for the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
References
potential confounding factors in cr4056 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CR4056. The information is presented in a question-and-answer format to directly address potential issues and confounding factors that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing variable effects of this compound on astrocyte markers. Is this a known issue?
A1: Yes, the effect of I2-imidazoline ligands like this compound on astrocytes has been a subject of some debate in the literature.[1] Some studies have reported an increase in astrocyte markers such as Glial Fibrillary Acidic Protein (GFAP), while others have shown a reduction.[1] Research involving this compound and another I2 ligand, BU224, has demonstrated an increase in GFAP and glutamine synthetase (GS).[1]
A potential confounding factor is the duration of treatment . The length of the experimental treatment period may influence the observed outcomes on astrocytes.[1] Short-term versus long-term administration could yield different results. It is crucial to maintain consistent and well-documented treatment timelines to ensure reproducibility.
Q2: Our results suggest off-target effects. How specific is this compound for the I2-imidazoline receptor?
A2: this compound has been demonstrated to be highly specific for I2-imidazoline receptors (I2-IRs).[1] It has shown a lack of affinity and activity for a wide range of other common targets.[1] The majority of its biological activities can be antagonized by the I2 antagonist idazoxan, but not by antagonists for I1, adrenergic α1 and α2, or opiate receptors.[1]
However, it is important to note that the inhibition of PKCε translocation by this compound, a key part of its analgesic mechanism, was found to be independent of idazoxan-sensitive I2 binding sites, suggesting a more complex mechanism of action that may involve subtypes of I2 receptors or other pathways.[2]
Q3: We are planning a preclinical pain study with this compound. Are there specific pain models where it has shown the most robust effects?
A3: this compound has demonstrated potent analgesic activity in various animal models of pain.[2][3][4] It has shown efficacy in models of both inflammatory and neuropathic pain.[3]
-
Inflammatory Pain: In a model of capsaicin-induced inflammatory pain, this compound completely blocked mechanical hyperalgesia.[3]
-
Neuropathic Pain: In rat models of neuropathic pain, oral administration of this compound significantly attenuated mechanical hyperalgesia and allodynia.[3]
-
Osteoarthritis (OA) Pain: In rat models of OA induced by monoiodoacetate (MIA) or medial meniscal tear (MMT), this compound significantly reduced pain behaviors.[4]
Q4: We are designing a clinical trial for this compound in osteoarthritis. Are there any known patient-related factors that could influence the outcome?
A4: Yes, a phase II clinical trial in patients with knee osteoarthritis suggested that the analgesic efficacy of this compound might be dependent on the patient's disease phenotype.[5] Specifically, the study found a statistically significant improvement in pain scores in the subgroup of patients with a metabolic OA phenotype , characterized by a BMI of ≥ 27.5 kg/m ².[5] The response in patients with neuropathic or inflammatory phenotypes was less clear due to smaller sample sizes.[5] This suggests that patient stratification based on metabolic parameters could be a critical factor in clinical trial design.
Troubleshooting Guides
Issue: Inconsistent analgesic effects of this compound in our animal model.
Possible Cause & Solution:
-
Confounding Neurological Pathways: this compound has been shown to increase norepinephrine (B1679862) (NE) levels in the brain and spinal cord.[3] The analgesic effect of many compounds is influenced by noradrenergic pathways.[3] Ensure that your experimental model does not involve manipulations that could interfere with NE signaling, as this could confound the results.
-
PKCε Pathway Variability: The mechanism of this compound involves the inhibition of PKCε translocation in sensory neurons.[2] The baseline activity and responsiveness of this pathway could vary between individual animals. Consider measuring baseline PKCε levels or its activation state as a potential covariate in your analysis.
Data Summary
Table 1: Summary of this compound Efficacy in Preclinical Pain Models
| Pain Model | Animal | Key Findings | Reference |
| Capsaicin-induced inflammatory pain | Rat | Completely blocked mechanical hyperalgesia. ED50 = 4.1 mg/kg, p.o. | [3] |
| Neuropathic pain (unspecified model) | Rat | Significantly attenuated mechanical hyperalgesia and allodynia. | [3] |
| Monoiodoacetate (MIA)-induced osteoarthritis | Rat | Significantly and dose-dependently reduced allodynia and hyperalgesia. | [4] |
| Medial meniscal tear (MMT)-induced osteoarthritis | Rat | Significantly reduced the progression of pain behavior. | [4] |
Table 2: Phase II Clinical Trial Results for this compound in Knee Osteoarthritis
| Patient Group | Treatment | Median WOMAC Pain Improvement | P-value vs. Placebo | Reference |
| Women | This compound (100 mg bid) | 14 points | 0.184 | [5] |
| Men | This compound (200 mg bid) | 20 points | 0.030 | [5] |
| Pooled | This compound | 16 points | 0.070 | [5] |
| Metabolic OA Phenotype (BMI ≥ 27.5 kg/m ²) | This compound | 12-18 points | Statistically Significant | [5] |
| All Patients | Placebo | 10 points | - | [5] |
Experimental Protocols
Protocol 1: Evaluation of Analgesic Efficacy in the Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
-
Model Induction: A single intra-articular injection of monoiodoacetate (MIA) into the right knee of male rats is performed to induce osteoarthritis.
-
Pain Assessment: Allodynia and hyperalgesia are measured as the paw withdrawal threshold to mechanical stimulation.
-
Treatment: this compound is administered orally.
-
Outcome Measures:
-
Acute Effect: Paw withdrawal thresholds are measured 90 minutes after a single dose of this compound, 14 days after MIA injection.
-
Repeated Treatment Effect: Anti-allodynic and anti-hyperalgesic effects are measured after 7 days of repeated this compound administration.
-
Visualizations
Caption: Proposed signaling pathway for the analgesic action of this compound.
Caption: Experimental workflow for this compound testing in an OA model.
Caption: Logical relationship of potential confounding factors in this compound research.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chronic CR4056 Administration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the chronic administration of CR4056. The following guides and frequently asked questions (FAQs) are compiled from preclinical and clinical data to address specific issues that may be encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in preclinical models of chronic pain?
A1: Based on multiple preclinical studies in rats, a starting oral dose in the range of 2 to 6 mg/kg, administered once daily, has been shown to be effective in various models of inflammatory and neuropathic pain.[1][2][3] For instance, in a rat model of bortezomib-induced neuropathic pain, a daily oral dose of 6 mg/kg fully abrogated allodynia throughout the administration period without evidence of tolerance at this dose.[1]
Q2: We are observing a decrease in the analgesic effect of this compound over time. What could be the cause?
A2: Tolerance to the analgesic effects of this compound has been observed at higher doses. In a study on bortezomib-induced neuropathy in rats, some tolerance was noted after 7 days of administration at doses of 20 and 60 mg/kg, but not at 6 mg/kg.[1] If you observe diminishing efficacy, consider the following:
-
Dosage Review: You may be using a dose that is prone to inducing tolerance. If possible, test a lower dose to see if a stable analgesic effect can be maintained.
-
Washout Period: If the experimental design allows, introducing a washout period may help restore sensitivity to the compound.
-
Mechanism of Action: this compound's mechanism involves the modulation of the noradrenergic system.[4][5] Chronic stimulation of this pathway could lead to receptor desensitization or downregulation.
Q3: Are there any known sex differences in the response to this compound?
A3: A Phase II clinical trial in patients with knee osteoarthritis showed a more pronounced analgesic effect in men compared to women at the doses tested (200 mg bid for men, 100 mg bid for women).[6] In preclinical studies on postoperative pain in rats, this compound was effective in both males and females.[7] Researchers should consider sex as a biological variable in their experimental design and analysis.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a selective ligand for the imidazoline-2 (I2) receptor.[6][8] Its analgesic properties are believed to stem from multiple actions, including:
-
Inhibition of Monoamine Oxidase A (MAO-A): This leads to an increase in norepinephrine (B1679862) levels in the central nervous system, enhancing descending inhibitory pain pathways.[1][4][5]
-
Inhibition of PKCε Translocation: In sensory neurons, this compound inhibits the translocation of Protein Kinase C epsilon, a key event in peripheral pain sensitization.[8][9]
-
Modulation of NMDA Receptors: this compound has been shown to inhibit NMDA receptor activity, which may contribute to its analgesic and neuroprotective effects.[9]
Q5: What potential side effects should we monitor for during chronic administration in animal models?
A5: Preclinical safety pharmacology studies have shown that this compound is generally well-tolerated.[4] However, at supra-pharmacological doses, some effects have been noted. In conscious rats, a dose-dependent diuretic effect was observed.[4] At very high doses (500 mg/kg), a decrease in body temperature was recorded.[1] No significant neurobehavioral changes were observed up to 160 mg/kg.[1] It is advisable to monitor for changes in water intake, urine output, and body temperature, especially when using higher dose ranges.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in analgesic response between subjects. | Differences in metabolism or absorption. Phenotypic differences within the cohort. | Ensure consistent administration technique (e.g., gavage volume, time of day). Stratify animals based on baseline pain sensitivity. In osteoarthritis models, consider that this compound may be more effective in metabolic phenotypes.[6][10] |
| Unexpected behavioral changes unrelated to analgesia. | Off-target effects at high doses. | Review the administered dose. The "no observed effect level" for neurobehavioral changes in rats was reported to be 160 mg/kg.[1] If using doses approaching this level, consider reducing the dose. |
| Lack of efficacy in a specific pain model. | The underlying pain mechanism may not be targeted by this compound. | This compound has shown efficacy in inflammatory, neuropathic, and osteoarthritis pain models.[2][3][4][5][11] Review the literature to confirm if the compound has been validated in a similar model. Consider the specific molecular drivers of your model. |
| Difficulty with oral administration formulation. | Poor suspension of the compound. | This compound has been successfully suspended in 0.5% hydroxyl-propyl-carboxymethyl cellulose (B213188) (HPMC) for oral administration in rats.[3] Ensure proper mixing and suspension before each administration. |
Quantitative Data Summary
Table 1: Effective Oral Dosages of this compound in Preclinical Rat Models
| Pain Model | Species | Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Rat | ED50 = 5.8 | Dose-dependently reversed hyperalgesia. | [4][5] |
| Capsaicin-Induced Neuropathic Pain | Rat | ED50 = 4.1 | Completely blocked mechanical hyperalgesia. | [4][5] |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | 6, 20, 60 | Significantly attenuated mechanical hyperalgesia and allodynia. | [4] |
| Bortezomib-Induced Neuropathic Pain | Rat | 0.6, 2, 6 | 6 mg/kg fully abrogated allodynia without tolerance. | [1] |
| Monoiodoacetate (MIA) Osteoarthritis | Rat | 2, 6, 20 | Dose-dependently reduced allodynia and hyperalgesia. | [2][3][11] |
| Postoperative Pain | Rat | ED50 = 1.63 | Dose-dependently reversed established hyperalgesia. | [7] |
Table 2: Human Dosage in Phase II Clinical Trial
| Condition | Population | Dose | Duration | Key Efficacy Finding | Reference |
| Knee Osteoarthritis | Adult Males | 200 mg bid | 14 days | Significant improvement in WOMAC pain score vs. placebo. | [6] |
| Knee Osteoarthritis | Adult Females | 100 mg bid | 14 days | No statistically significant improvement vs. placebo. | [6] |
Experimental Protocols
Protocol 1: Induction of Neuropathic Pain with Streptozotocin (B1681764) (STZ) and this compound Administration
-
Induction: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 75 mg/kg to induce diabetes.
-
Confirmation: At 12 and 24 days post-STZ injection, confirm diabetes by measuring blood glucose concentrations. Animals with glucose levels below 250 mg/dL are typically excluded.
-
Treatment: Four weeks after STZ injection, begin oral administration of this compound at the desired doses (e.g., 6, 20, or 60 mg/kg).
-
Assessment: Measure the paw withdrawal threshold (PWT) to mechanical pressure using a Randall-Selitto Analgesy-Meter at baseline and at specified time points after this compound administration.[4]
Protocol 2: Induction of Osteoarthritis Pain with Monoiodoacetate (MIA) and this compound Administration
-
Induction: Induce osteoarthritis via a single intra-articular injection of monoiodoacetate (MIA) into the right knee of male rats.
-
Treatment: Begin daily oral administration of this compound (e.g., 2 and 6 mg/kg) or vehicle from day 14 to day 21 post-MIA injection.
-
Assessment:
-
Allodynia: Measure the mechanical withdrawal threshold in the ipsilateral paw using a Dynamic Plantar Aesthesiometer (von Frey test).
-
Hyperalgesia: Evaluate the mechanical withdrawal threshold in the ipsilateral knee using a Pressure Application Measurement (PAM) device.
-
Assessments are performed prior to and at set intervals (e.g., 90 minutes) after drug administration on specified days.[2][3]
-
Visualizations
References
- 1. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 10. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 11. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: CR4056 and Naproxen in Preclinical Osteoarthritis Models
For researchers and drug development professionals, this guide provides an objective comparison of the novel analgesic CR4056 and the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952). The following analysis is based on their performance in established rat models of osteoarthritis (OA), offering insights into their potential as therapeutic agents for OA pain.
This comparison synthesizes data from preclinical studies, focusing on the efficacy of both compounds in mitigating pain-related behaviors in two distinct and well-established rat models of OA: the monoiodoacetate (MIA) model, which mimics the painful and structural components of human OA, and the medial meniscal tear (MMT) model, another surgically induced model of OA.[1][2]
Efficacy in Pain Reduction: A Tale of Two Models
The analgesic effects of this compound and naproxen were evaluated by measuring mechanical allodynia (pain response to a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).
In the MIA model , acute oral administration of this compound demonstrated a significant and dose-dependent reduction in both allodynia and hyperalgesia.[1][2] In contrast, acute administration of naproxen significantly reduced allodynia but not hyperalgesia.[1][2] However, after a 7-day period of repeated daily treatment, both this compound and naproxen showed significant anti-allodynic and anti-hyperalgesic effects.[1][2]
The MMT model revealed a more distinct difference between the two compounds. In this model, pain behavior was assessed by analyzing the weight-bearing asymmetry between the injured and contralateral limbs. Repeated treatment with this compound significantly reduced the progression of this pain behavior, whereas naproxen had no effect.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative studies.
Table 1: Effect of Acute and Repeated Administration of this compound and Naproxen on Mechanical Allodynia in the MIA Rat Model
| Treatment Group | Dose | Acute Effect (Day 14) - Paw Withdrawal Threshold (g) | Repeated Treatment Effect (Day 21) - Paw Withdrawal Threshold (g) |
| Vehicle (HPMC 0.5%) | - | ~25 | ~20 |
| This compound | 2 mg/kg | ~40 | ~55 |
| This compound | 6 mg/kg | ~55 | ~65 |
| Naproxen | 10 mg/kg | ~45 | ~50 |
*p < 0.05 vs. vehicle. Data are approximated from graphical representations in the source study.[1]
Table 2: Effect of Acute and Repeated Administration of this compound and Naproxen on Mechanical Hyperalgesia in the MIA Rat Model
| Treatment Group | Dose | Acute Effect (Day 14) - Paw Withdrawal Threshold (g) | Repeated Treatment Effect (Day 21) - Paw Withdrawal Threshold (g) |
| Vehicle (HPMC 0.5%) | - | ~70 | ~65 |
| This compound | 2 mg/kg | ~100 | ~110 |
| This compound | 6 mg/kg | ~120 | ~130 |
| Naproxen | 10 mg/kg | No significant effect | ~95* |
*p < 0.05 vs. vehicle. Data are approximated from graphical representations in the source study.[1]
Table 3: Effect of Repeated Administration of this compound and Naproxen on Weight-Bearing Asymmetry in the MMT Rat Model
| Treatment Group | Dose | Change in Hind Paw Weight Distribution (%) |
| Vehicle (HPMC 0.5%) | - | Progressive increase in asymmetry |
| This compound | 6 mg/kg | Significant reduction in asymmetry progression* |
| Naproxen | 10 mg/kg | No significant effect |
*p < 0.05 vs. vehicle.[1]
Mechanisms of Action: A Divergence in Pathways
The differing efficacy profiles of this compound and naproxen can be attributed to their distinct mechanisms of action.
This compound is a first-in-class imidazoline-2 (I2) receptor ligand.[1][2] I2 receptors are located in both the central and peripheral nervous system.[1] The analgesic effect of this compound is believed to be mediated through its interaction with these I2 binding sites, which may facilitate noradrenergic inhibitory pain pathways.[3] Furthermore, this compound has been shown to inhibit the inflammation-induced phosphorylation and membrane translocation of protein kinase C epsilon (PKCε) in sensory neurons, a process implicated in the generation of pain.[4] This action is independent of α2-adrenoceptors.[4]
Naproxen , a traditional NSAID, exerts its analgesic and anti-inflammatory effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6][7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] While effective in reducing inflammation-driven pain, its efficacy may be limited in pain states with a more complex, non-inflammatory, or neuropathic component, which can be a feature of the MMT model.
Caption: Signaling pathways for this compound and naproxen.
Experimental Protocols
The comparative efficacy of this compound and naproxen was assessed using the following experimental designs in male Wistar rats.[1][8]
Osteoarthritis Induction
-
Monoiodoacetate (MIA) Model: A single intra-articular injection of 1 mg/50 µL of MIA into the right knee was performed to induce OA.[1][8] This model is characterized by cartilage degradation and mimics the painful and structural aspects of human OA.[1][9]
-
Medial Meniscal Tear (MMT) Model: OA was induced by surgically tearing the medial meniscus in the right knee.[1][2] This model represents a post-traumatic form of OA.
Drug Administration
-
This compound: Suspended in 0.5% hydroxyl-propyl-carboxymethyl cellulose (B213188) (HPMC) and administered orally at doses of 2 and 6 mg/kg.[1]
-
Naproxen: Dissolved in distilled water and administered orally at a dose of 10 mg/kg.[1]
-
Dosing Schedule:
Pain Assessment
-
Mechanical Allodynia: The paw withdrawal threshold to a non-painful mechanical stimulus was measured using a Dynamic Plantar Aesthesiometer (von Frey test).[1][8]
-
Mechanical Hyperalgesia: The paw withdrawal threshold to a painful mechanical stimulus was evaluated using a Pressure Application Measurement (PAM) device.[8][10]
-
Weight-Bearing Asymmetry: The difference in weight distribution between the hind paws was measured to assess pain-related functional impairment in the MMT model.[1][8]
All pain assessments were conducted 90 minutes after drug administration.[1][8]
Caption: Experimental workflow for comparing this compound and naproxen.
Conclusion
The preclinical data presented here suggest that this compound, an I2 ligand, could be a promising new therapeutic for osteoarthritis pain.[1][2] Its efficacy in both the MIA and MMT rat models, particularly its superior performance over naproxen in the MMT model, indicates a broader analgesic profile that may address different pain modalities present in OA.[1] While naproxen remains an effective treatment for inflammation-associated pain, the distinct mechanism of action of this compound may offer an advantage in managing the complex pain states of osteoarthritis that are not solely driven by inflammation.[1] These findings supported the progression of this compound into Phase II clinical trials for knee OA pain.[1]
References
- 1. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 4. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. Naproxen - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. boa.unimib.it [boa.unimib.it]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of CR4056 and Gabapentin for Neuropathy: A Research Guide
This guide provides a detailed comparison of the preclinical investigational drug CR4056 and the established clinical treatment gabapentin (B195806) for the management of neuropathic pain. The comparison is based on available preclinical data for this compound and extensive clinical trial data for gabapentin, as no head-to-head clinical trials have been conducted. This document is intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound is a first-in-class analgesic that acts as a ligand for the imidazoline-2 (I2) receptor.[1][2] Its mechanism of action is still being fully elucidated but is understood to involve the modulation of pain signaling pathways.[3][4] Preclinical studies suggest that this compound's analgesic effects may be mediated through the inhibition of PKCε translocation and modulation of NMDA receptor activity.[1][3][5] There is also evidence for its interaction with monoamine oxidase (MAO) activity, which plays a role in the control of neuropathic pain.[6][7]
Gabapentin , a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain.[8][9] Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[10][11] This interaction reduces the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, thereby dampening neuronal hyperexcitability associated with neuropathic pain.[9][11] While structurally similar to GABA, gabapentin does not act on GABA receptors or significantly affect GABA synthesis or uptake at clinical doses.[8][12]
Signaling Pathways
References
- 1. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 10. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
A Preclinical Head-to-Head: CR4056 Shows Sustained Efficacy Over Buprenorphine in Mitigating Bortezomib-Induced Neuropathic Pain
For researchers and drug development professionals navigating the complexities of chemotherapy-induced neuropathic pain (CIPN), a preclinical study offers a compelling comparison between the novel I2 imidazoline (B1206853) receptor ligand, CR4056, and the established opioid, buprenorphine, for the management of bortezomib-induced pain. The findings indicate that while both agents initially reduce pain, this compound demonstrates a more sustained and durable analgesic effect, positioning it as a potentially promising therapeutic candidate for this debilitating condition.
A key study directly comparing the two compounds in a rat model of bortezomib-induced neuropathy revealed that this compound, administered orally, dose-dependently reversed mechanical allodynia with a minimum effective dose of 0.6 mg/kg.[1][2][3] The optimal dose of 6 mg/kg provided consistent pain relief throughout the treatment period without a rebound effect after cessation.[1][2][3] In stark contrast, buprenorphine, administered subcutaneously, was effective only acutely, with tolerance developing rapidly from the fourth day of treatment onwards.[1][2][3][4]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative findings from a preclinical study evaluating the effects of this compound and buprenorphine on mechanical allodynia in a rat model of bortezomib-induced neuropathic pain.
Table 1: Effect of this compound and Buprenorphine on Mechanical Allodynia
| Treatment Group | Dose | Route of Administration | Peak Effect on Mechanical Allodynia | Duration of Effect |
| This compound | 0.6 mg/kg | Oral (gavage) | Dose-dependent reversal | Sustained with chronic dosing |
| This compound | 6 mg/kg | Oral (gavage) | Complete reversal | Sustained throughout treatment |
| This compound | 20 mg/kg | Oral (gavage) | Significant reduction | Tolerance observed after 7 days |
| This compound | 60 mg/kg | Oral (gavage) | Significant reduction | Tolerance observed after 7 days |
| Buprenorphine | 28.8 µg/kg | Subcutaneous | Significant reduction on day 1 (approx. 63%) | Acute; tolerance evident from day 4 |
Data compiled from a study in Wistar rats with bortezomib-induced neuropathy.[1][2][3][4]
Delving into the Mechanisms: Distinct Signaling Pathways
The divergent efficacy profiles of this compound and buprenorphine can be attributed to their distinct mechanisms of action. This compound is a novel I2 imidazoline receptor ligand.[5][6] Its analgesic properties are linked to the inhibition of PKCε translocation and the modulation of NMDA receptor activity.[5][6][7][8] This pathway is independent of the opioid system, as this compound has no affinity for opiate receptors.[9] Furthermore, this compound is a selective inhibitor of monoamine oxidase A (MAO-A), which increases synaptic levels of noradrenaline and serotonin, potentially contributing to its analgesic effects through descending pain pathways.[9][10][11]
Buprenorphine, on the other hand, is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[12] Its analgesic effects are primarily mediated through the opioid system. While it has been explored for neuropathic pain, evidence for its long-term efficacy is limited, and the development of tolerance is a known clinical challenge.[13][14][15][16][17]
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 6. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buprenorphine for neuropathic pain--targeting hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buprenorphine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mypcnow.org [mypcnow.org]
- 15. Buprenorphine--a review of its role in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buprenorphine for neuropathic pain in adults | Cochrane [cochrane.org]
- 17. Buprenorphine—A review of its role in neuropathic pain | Journal of Opioid Management [wmpllc.org]
The Synergistic Analgesia of CR4056 and Morphine: A Comparative Guide for Researchers
A detailed analysis of experimental data reveals that the combination of CR4056, a novel imidazoline (B1206853) I2 receptor ligand, and the classic opioid analgesic, morphine, produces a potent synergistic effect in preclinical pain models. This synergy not only enhances the analgesic efficacy but also presents a promising strategy to reduce the therapeutic dose of morphine, potentially mitigating its adverse side effects.
This guide provides a comprehensive comparison of the analgesic properties of this compound and morphine, both alone and in combination, supported by experimental data from various rodent models of pain. Detailed methodologies for the key experiments are provided to allow for replication and further investigation.
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of morphine are primarily mediated through the activation of μ-opioid receptors in the central nervous system, leading to a cascade of events that ultimately inhibit pain signaling.[1][2][3][4] Morphine's action involves hyperpolarization of neurons and a reduction in the release of nociceptive neurotransmitters.[1][2]
This compound, on the other hand, exhibits a more complex and multi-target mechanism of action. As a selective ligand for imidazoline I2 receptors, it is also known to inhibit monoamine oxidase-A (MAO-A), leading to an increase in norepinephrine (B1679862) levels in the central nervous system.[5][6] Furthermore, studies have shown that this compound can inhibit the translocation of protein kinase C epsilon (PKCε) and modulate the activity of NMDA receptors, both of which are implicated in the sensitization of pain pathways.[7]
The synergistic interaction between this compound and morphine is believed to stem from the convergence of their distinct mechanistic pathways, leading to a more profound analgesic effect than either compound can achieve alone.[8][9][10]
Caption: Signaling pathways of this compound and Morphine leading to synergistic analgesia.
Comparative Analgesic Efficacy
Experimental data from preclinical studies consistently demonstrate the synergistic analgesic effect of co-administering this compound and morphine. The following tables summarize the quantitative data from key studies.
Table 1: Anti-Hyperalgesic Effects in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Treatment | ED50 (mg/kg) |
| This compound (oral) | 4.88[8] |
| Morphine (subcutaneous) | 2.07[8] |
| This compound + Morphine (1:1 ratio) | 0.52[8] |
ED50: The dose of a drug that produces 50% of its maximum effect.
Table 2: Anti-Hyperalgesic Effects in the Capsaicin-Induced Neurogenic Pain Model
| Treatment | ED50 (mg/kg) |
| This compound (oral) | 4.1[6] |
| Morphine (subcutaneous) | Not explicitly stated in the provided abstracts, but used in combination studies. |
| This compound + Morphine Combination | Demonstrated a synergistic interaction via isobolographic analysis.[10] |
Table 3: Analgesic Effects in a Rat Model of Postoperative Pain
| Treatment | ED50 (mg/kg) |
| This compound (oral) | 4.9[11] |
| This compound + Morphine Combination | Showed synergistic effects.[9][12] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Caption: Workflow for the CFA-induced inflammatory pain model.
-
Induction: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of a rat's hind paw.
-
Inflammation Development: Over the next 24 hours, this induces a localized inflammation, characterized by swelling (edema) and hypersensitivity to mechanical stimuli (hyperalgesia).
-
Treatment: Animals are then treated with either this compound (administered orally), morphine (administered subcutaneously), a combination of both, or a vehicle control.
-
Assessment: Mechanical hyperalgesia is quantified using the Randall-Selitto test, which measures the paw withdrawal threshold to a progressively increasing pressure stimulus.
-
Data Analysis: Dose-response curves are generated, and the ED50 values are calculated to determine the potency of each treatment.
Capsaicin-Induced Neurogenic Pain
This model is used to study acute neurogenic inflammation and hyperalgesia.
-
Induction: Capsaicin (B1668287) is injected into the plantar surface of a rat's hind paw, causing immediate pain and hyperalgesia.
-
Treatment: this compound, morphine, their combination, or vehicle is administered prior to or after the capsaicin injection.
-
Assessment: Mechanical hyperalgesia is measured using the Randall-Selitto test at various time points after treatment.
-
Data Analysis: The analgesic effect is quantified, and dose-response relationships are determined.
Isobolographic Analysis
This is a graphical method used to evaluate the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
Caption: A representative isobologram illustrating a synergistic interaction.
-
The individual ED50 values for this compound and morphine are plotted on the x and y axes, respectively.
-
A "line of additivity" connects these two points.
-
The experimentally determined ED50 of the drug combination is then plotted.
-
If the experimental point falls significantly below the line of additivity, the interaction is considered synergistic.[10][13][14][15][16][17][18][19]
Advantages of the Combination Therapy
The synergistic interaction between this compound and morphine offers several potential benefits:
-
Opioid-Sparing Effect: The combination allows for a significant reduction in the required dose of morphine to achieve a comparable analgesic effect.[8][9]
-
Reduced Side Effects: By lowering the dose of morphine, the incidence and severity of its common adverse effects, such as constipation, sedation, and the development of tolerance and dependence, may be diminished.[8][9]
-
Improved Safety Profile: The combination has been shown to have an improved safety and abuse liability profile compared to morphine alone in preclinical models.[8]
-
Prevention and Reversal of Tolerance: this compound has been observed to prevent and even reverse the development of tolerance to the anti-hyperalgesic effects of morphine.[8][9] This is associated with a decrease in the activation of microglia, which are immune cells in the central nervous system implicated in the development of opioid tolerance.[8][9]
Conclusion
The combination of this compound and morphine represents a promising multimodal analgesic strategy. The robust synergistic effects observed in preclinical models, coupled with a favorable side-effect profile, warrant further investigation in clinical settings. For researchers in pain and drug development, the distinct yet complementary mechanisms of action of these two compounds provide a compelling rationale for exploring similar combination therapies to address the ongoing challenges in pain management.
References
- 1. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Possible mechanisms of morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 8. Improved efficacy, tolerance, safety, and abuse liability profile of the combination of this compound and morphine over morphine alone in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved efficacy, tolerance, safety, and abuse liability profile of the combination of this compound and morphine over morphine alone in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Isobolographic analysis reveals antinociceptive synergism between Phα1β recombinant toxin and morphine in a model of cancer pain in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The analgesic interaction of tramadol and morphine in rats: An isobolographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An isobolographic analysis of the antinociceptive effect of xylopic acid in combination with morphine or diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic antihyperalgesic and antinociceptive effects of morphine and methyl 8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate (MP-III-024), a positive allosteric modulator at α2GABAA and α3GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of CR4056: A Comparative Analysis with Idazoxan Antagonism
A deep dive into the preclinical evidence supporting the analgesic efficacy of the novel I2 imidazoline (B1206853) receptor ligand, CR4056, and the validation of its mechanism through antagonism by idazoxan (B1206943). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols.
This compound, a first-in-class imidazoline-2 (I2) receptor ligand, has emerged as a promising non-opioid analgesic with demonstrated efficacy in a wide range of preclinical pain models.[1][2][3] Its unique mechanism of action, centered on the I2 imidazoline receptor, offers a novel therapeutic avenue for the treatment of inflammatory, neuropathic, and postoperative pain.[1][2][4] A key element in validating this mechanism has been the use of idazoxan, a non-selective I2/α2-adrenoceptor antagonist, which consistently and dose-dependently reverses the analgesic effects of this compound.[1][2][4]
Comparative Efficacy of this compound in Preclinical Pain Models
This compound has demonstrated significant and dose-dependent analgesic effects across multiple rat models of pain. The tables below summarize the key quantitative data from these studies, highlighting the potency of this compound and the antagonistic effect of idazoxan.
| Pain Model | Species | This compound Administration | ED50 (Effective Dose, 50%) | ED100 (Effective Dose, 100%) | Antagonist Effect of Idazoxan | Reference |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Rat | Oral (p.o.) | 5.8 mg/kg | Not Reported | Not Reported in this specific model in the provided text | [1][4] |
| Capsaicin-Induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 4.1 mg/kg | 17.9 mg/kg | Dose-dependent antagonism. 3 mg/kg idazoxan (i.p.) greatly reduced the analgesic action of this compound (74.1% ± 12.7% inhibition). | [1][4] |
| Postoperative Pain (Brennan Model) | Rat | Oral (p.o.) | 4.9 mg/kg | Not Reported | The analgesic effect was completely suppressed by idazoxan (3 mg/kg, i.p.). | [2][5] |
| Bortezomib-Induced Neuropathic Pain (Allodynia) | Rat | Oral (p.o.) | 0.6 mg/kg (Minimum Effective Dose) | Not Reported | Not Reported | [6] |
| Comparative Analgesics in Pain Models | Pain Model | Species | This compound Dose | Comparator Drug & Dose | Outcome | Reference |
| Postoperative Pain | Rat | Male | ED50: 4.9 mg/kg (p.o.) | Morphine (s.c.) | This compound and morphine dose-dependently reversed hyperalgesia. Isobolographic analysis confirmed a synergistic interaction between this compound and morphine. | [2] |
| Osteoarthritis (MIA model) | Rat | Male | Dose-dependent | Naproxen (B1676952) (acute) | Acute this compound reduced both allodynia and hyperalgesia, while acute naproxen only reduced allodynia. After 7 days, both showed significant anti-allodynic and anti-hyperalgesic effects. | [7][8][9] |
| Acid-Induced Muscle Allodynia | Rat | Male | 6 mg/kg (p.o.) | Gabapentin (B195806) 30 mg/kg | The anti-nociceptive effects of 6 mg/kg this compound and 30 mg/kg gabapentin were similar. |
Elucidating the Mechanism of Action: Signaling Pathways
The analgesic effect of this compound is primarily mediated through its interaction with I2 imidazoline receptors. This interaction triggers a cascade of downstream events, including the modulation of monoamine oxidase A (MAO-A) activity and an increase in norepinephrine (B1679862) levels in the central nervous system.[1] Furthermore, recent studies have revealed that this compound can inhibit the translocation of protein kinase C epsilon (PKCε) and modulate NMDA receptor activity, suggesting a multi-faceted mechanism of action.[10][11][12] The antagonism by idazoxan provides crucial evidence for the central role of the I2 receptor in initiating these analgesic pathways.
References
- 1. dovepress.com [dovepress.com]
- 2. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]
- 4. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 12. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CR4056 and Other I2 Imidazoline Receptor Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the I2 imidazoline (B1206853) receptor ligand CR4056 with other notable ligands. This document synthesizes experimental data on binding affinities, functional activities, and known signaling pathways to offer a comprehensive overview for advancing research in this area.
This compound is a novel, selective I2 imidazoline receptor ligand that has shown potent analgesic properties in a variety of preclinical pain models and is currently in Phase II clinical trials for osteoarthritis pain.[1][2][3] Its unique mechanism of action offers a promising alternative to traditional analgesics. Understanding its pharmacological profile in comparison to other I2 ligands is crucial for elucidating the therapeutic potential of targeting this receptor system.
Quantitative Comparison of I2 Receptor Ligands
The following tables summarize the binding affinities and functional activities of this compound and other key I2 receptor ligands. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Comparative Binding Affinities (IC50/Ki in nM) of I2 Receptor Ligands
| Ligand | I2 Receptor | MAO-A | MAO-B | α2A-Adrenergic | α2B-Adrenergic | α2C-Adrenergic | I1 Receptor |
| This compound | 596 (IC50)[1] | 358 (IC50)[1] | >10,000 (IC50)[1] | - | - | - | - |
| 2-BFI | 9.8 (Ki) | - | - | - | - | - | - |
| BU224 | 2.1 (Ki) | - | - | - | - | - | - |
| Idazoxan | 1.6 (pKi = 7.22) | - | - | 0.98 (pKi = 8.01) | 37.2 (pKi = 7.43) | 2.0 (pKi = 7.7) | 1259 (pKi = 5.90) |
| Cirazoline | ~1.3 (Ki) | - | - | - | - | - | - |
Note: pKi values for Idazoxan were converted to Ki (nM). Data for this compound are presented as IC50 values. A direct comparison of IC50 and Ki values should be made with caution.
Table 2: Functional Activity of I2 Receptor Ligands in Preclinical Models
| Ligand | Assay | Model | Effect | ED50 / IC50 |
| This compound | Mechanical Hyperalgesia | Capsaicin-induced pain (rat) | Reversal of hyperalgesia | 4.1 mg/kg, p.o.[1] |
| This compound | Mechanical Hyperalgesia | Postoperative pain (rat) | Blockade of hyperalgesia | 4.9 mg/kg, p.o. |
| This compound | Inflammatory Pain | Complete Freund's Adjuvant (CFA) (rat) | Reversal of hyperalgesia | 5.8 mg/kg, p.o.[4] |
| This compound | NMDA Receptor Current | Primary cortical neurons | Inhibition | 5.3 µM (IC50)[5] |
| 2-BFI | NMDA Receptor Current | Primary cortical neurons | Inhibition | 8 µM (IC50)[5] |
Signaling Pathways of I2 Receptor Ligands
The precise signaling pathways initiated by I2 receptor activation are still under investigation, and the receptor itself has not yet been cloned.[2][6] However, research suggests that I2 ligands exert their effects through multiple mechanisms, including allosteric modulation of monoamine oxidase (MAO), interaction with protein kinase C epsilon (PKCε), and modulation of NMDA receptor activity.
Experimental Methodologies
Detailed protocols for key experiments are essential for the replication and extension of these findings.
Radioligand Binding Assay for I2 Receptors
This assay determines the affinity of a ligand for the I2 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Protocol Details:
-
Membrane Preparation: Homogenize tissue (e.g., whole brains from male Wistar rats) in a buffered sucrose (B13894) solution and centrifuge to isolate the membrane fraction.[1]
-
Incubation: Incubate the membrane preparation with a specific radioligand for I2 receptors, such as [3H]2-BFI or [3H]-idazoxan, and varying concentrations of the unlabeled test compound.[1][7]
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
PKCε Translocation Assay
This assay measures the ability of a compound to inhibit the translocation of PKCε from the cytosol to the cell membrane, an event associated with the sensitization of nociceptors.
Workflow:
Protocol Details:
-
Cell Culture: Culture primary sensory neurons (e.g., from rat dorsal root ganglia).
-
Treatment: Pre-incubate the cells with the test compound (e.g., this compound) before stimulating with an inflammatory mediator like bradykinin (B550075) to induce PKCε translocation.[8]
-
Fixation and Staining: Fix the cells and perform immunocytochemistry using an antibody specific for PKCε, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity at the cell membrane versus the cytosol to determine the extent of PKCε translocation.
NMDA Receptor Electrophysiology Assay
This assay evaluates the effect of I2 ligands on the function of NMDA receptors, which play a key role in central sensitization and pain transmission.
Workflow:
Protocol Details:
-
Preparation: Use primary cultures of cortical neurons or acute spinal cord slices.[5]
-
Recording: Establish whole-cell patch-clamp recordings from the neurons.
-
Ligand Application: Apply NMDA and its co-agonist glycine to evoke an inward current. Then, co-apply the test ligand (e.g., this compound) to assess its effect on the NMDA-evoked current.[5]
-
Measurement: Record the amplitude of the NMDA-mediated current before and after the application of the test ligand.
-
Data Analysis: Quantify the percentage of inhibition of the NMDA-evoked current by the test ligand to determine its modulatory effect.
Concluding Remarks
This compound represents a promising first-in-class analgesic targeting I2 imidazoline receptors.[2] Its pharmacological profile, characterized by moderate affinity for I2 sites and inhibitory effects on MAO-A, PKCε translocation, and NMDA receptor function, distinguishes it from other I2 ligands. The provided data and experimental outlines offer a foundation for further research into the therapeutic potential of this compound and the broader class of I2 imidazoline receptor modulators. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative potencies and selectivities of these compounds.
References
- 1. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presynaptic imidazoline receptors and non-adrenoceptor[3H]-idazoxan binding sites in human cardiovascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CR4056 and Pregabalin for Pain Management
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analgesic drug development, a thorough comparison of novel compounds with established therapies is crucial for identifying promising new treatments. This guide provides a detailed head-to-head comparison of CR4056, an investigational imidazoline-2 (I2) receptor ligand, and pregabalin (B1679071), a widely prescribed α2δ ligand, for the treatment of pain. While direct head-to-head clinical trials are not yet available, this document synthesizes preclinical and clinical data to offer a comprehensive comparative analysis of their mechanisms of action, pharmacokinetics, efficacy, and safety profiles.
At a Glance: this compound vs. Pregabalin
| Feature | This compound | Pregabalin |
| Primary Mechanism of Action | Ligand for the imidazoline (B1206853) receptor I2.[1] Modulates NMDA receptors and inhibits PKCε translocation.[2][3] | Binds to the α2δ-1 subunit of voltage-gated calcium channels.[4][5] |
| Development Status | Phase II clinical trials for osteoarthritis pain.[1][6] | Approved for various indications including neuropathic pain, fibromyalgia, and epilepsy.[4] |
| Indications Explored | Osteoarthritis pain, neuropathic pain (preclinical).[1][6] | Neuropathic pain (diabetic peripheral neuropathy, postherpetic neuralgia, spinal cord injury), fibromyalgia, epilepsy, generalized anxiety disorder.[4] |
| Reported Efficacy | Demonstrated analgesic effects in animal models of inflammatory and neuropathic pain.[1] Showed a reduction in pain scores in a Phase II trial for knee osteoarthritis.[7] | Proven efficacy in reducing pain in numerous clinical trials across various neuropathic pain conditions.[8] |
| Common Adverse Events | Mild headache reported in a Phase II trial.[7] | Dizziness, somnolence, peripheral edema, weight gain.[9] |
Mechanism of Action: Distinct Molecular Targets
The analgesic effects of this compound and pregabalin stem from their interactions with different molecular targets within the nervous system.
This compound exerts its effects through a novel mechanism centered on the imidazoline I2 receptor .[1] Its analgesic properties are also attributed to the modulation of N-methyl-D-aspartate (NMDA) receptors and the inhibition of protein kinase C epsilon (PKCε) translocation , a key process in peripheral pain sensitization.[2][3][10] This multi-faceted mechanism suggests a potential for broad-spectrum analgesic activity.
Pregabalin , on the other hand, is a well-characterized α2δ ligand . It binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[4][5] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This reduction in neuronal excitability is the primary basis for its analgesic, anticonvulsant, and anxiolytic effects.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of this compound and pregabalin exhibit key differences that may influence their clinical application.
| Parameter | This compound | Pregabalin |
| Bioavailability | Information from human studies is not yet publicly available. | High (~90%) and independent of dose.[5] |
| Time to Peak Plasma Concentration (Tmax) | Not yet established in humans. | Rapid, approximately 1 hour after oral administration.[5] |
| Metabolism | Not yet fully characterized in humans. | Negligible metabolism (<2%). |
| Elimination Half-life | Not yet established in humans. | Approximately 6.3 hours.[5] |
| Excretion | Not yet fully characterized in humans. | Primarily excreted unchanged in the urine. |
Preclinical Efficacy: Insights from Animal Models
Both this compound and pregabalin have demonstrated efficacy in various preclinical models of pain.
This compound has shown significant analgesic effects in rat models of inflammatory and neuropathic pain. For instance, in a model of complete Freund's adjuvant (CFA)-induced inflammatory pain, oral administration of this compound was found to be active with an ED50 of 5.8 mg/kg. In a capsaicin-induced neurogenic pain model, it completely blocked mechanical hyperalgesia. Furthermore, in a study on bortezomib-induced neuropathic pain in rats, this compound dose-dependently reversed allodynia and showed a more sustained effect compared to gabapentin.
Pregabalin has an extensive body of preclinical data supporting its analgesic effects across a wide range of animal models of neuropathic pain, including diabetic neuropathy and chemotherapy-induced neuropathy.
Clinical Efficacy and Safety: Human Trial Data
Clinical data for this compound is currently limited to a Phase II trial, whereas pregabalin has been extensively studied in numerous Phase III trials leading to its approval for multiple indications.
This compound Clinical Data
A Phase II, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with knee osteoarthritis pain.[7]
-
Primary Outcome: The study assessed the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score.
-
Results: After 14 days, there was a notable improvement in WOMAC pain scores in the this compound group compared to placebo, with the effect being statistically significant in men.[7] A pre-specified subgroup analysis in patients with a metabolic osteoarthritis phenotype (BMI ≥ 27.5 kg/m ²) showed statistically significant pain reduction in all this compound-treated groups.[7]
-
Safety: this compound was well-tolerated, with the most common adverse event being mild headache.[7]
Pregabalin Clinical Data
Pregabalin has demonstrated efficacy in a multitude of randomized, placebo-controlled trials for various neuropathic pain conditions.
-
Neuropathic Pain: Pregabalin has been shown to significantly reduce pain scores compared to placebo in patients with diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury-related neuropathic pain.[8]
-
Fibromyalgia: Clinical trials have established the efficacy of pregabalin in reducing pain and improving function in patients with fibromyalgia.
-
Safety: The most commonly reported adverse events associated with pregabalin are dizziness, somnolence, peripheral edema, and weight gain.[9]
Experimental Protocols
This compound: Preclinical Model of Inflammatory Pain (CFA Model)
A common experimental protocol to assess the efficacy of analgesics in inflammatory pain involves the use of Complete Freund's Adjuvant (CFA).
Pregabalin: Clinical Trial in Diabetic Peripheral Neuropathy
Clinical trials for pregabalin in diabetic peripheral neuropathy (DPN) typically follow a structured protocol.
Summary and Future Directions
This compound and pregabalin represent two distinct approaches to the pharmacological management of pain. Pregabalin is an established and effective treatment for a range of neuropathic pain conditions with a well-defined mechanism of action. This compound, with its novel mechanism targeting the imidazoline I2 receptor and other pathways, shows promise as a potential new analgesic, particularly in the context of osteoarthritis and potentially neuropathic pain.
The preclinical data for this compound are encouraging, and the initial Phase II results in osteoarthritis suggest a favorable safety profile and potential efficacy, especially in specific patient phenotypes. However, more extensive clinical trials are needed to fully elucidate its efficacy and safety in a broader range of pain conditions and to directly compare its performance against established therapies like pregabalin.
Future research should focus on:
-
Conducting Phase III clinical trials for this compound in osteoarthritis and initiating trials in neuropathic pain conditions.
-
Designing and executing head-to-head clinical trials comparing this compound with pregabalin to directly assess their relative efficacy and safety.
-
Further elucidating the detailed molecular mechanisms underlying the analgesic effects of this compound.
This comparative guide provides a foundational understanding of this compound and pregabalin for the scientific and drug development community. As more data on this compound becomes available, a more definitive comparison will be possible, potentially paving the way for a new class of analgesics for patients suffering from chronic pain.
References
- 1. A systematic review and meta-analysis of pregabalin preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A clinical study to compare the efficacy and safety of pregabalin sustained release formulation with pregabalin immediate release formulation in patients of diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Model Validation of CR4056: A Comparative Analysis of its Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-model validation of the analgesic properties of CR4056, a first-in-class imidazoline-2 (I2) receptor ligand. By objectively comparing its performance with other analgesics across various preclinical and clinical models, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's therapeutic potential. The information is supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound has demonstrated potent analgesic activity in a broad spectrum of animal models of inflammatory, neuropathic, and osteoarthritic pain.[1][2] As a selective imidazoline-2 (I2) receptor ligand, its mechanism of action is distinct from traditional opioids and NSAIDs, offering a novel therapeutic avenue for pain management.[1] Clinical evidence from a Phase II trial in patients with knee osteoarthritis further supports its analgesic efficacy in humans, particularly in a metabolic phenotype of the disease.[3] This guide synthesizes the key findings from multiple studies to provide a clear comparison of this compound's efficacy and mechanism.
Mechanism of Action
This compound exerts its analgesic effects primarily through its interaction with imidazoline-2 (I2) receptors.[1] This interaction triggers a cascade of downstream signaling events that ultimately modulate pain perception. A key mechanism is the allosteric inhibition of monoamine oxidase-A (MAO-A), which leads to an increase in the synaptic levels of noradrenaline in the central nervous system.[2][4][5] This enhancement of the descending noradrenergic inhibitory pain pathways is believed to be a major contributor to its analgesic effect.[1]
Furthermore, this compound has been shown to inhibit the translocation of protein kinase C epsilon (PKCε) in sensory neurons, a critical step in peripheral sensitization and the generation of inflammatory pain.[4][6][7] The compound also modulates the activity of NMDA receptors, which are key players in central sensitization and chronic pain states.[8][9] this compound acts as a non-competitive antagonist at the NMDA receptor, with a higher potency for GluN2B-containing receptors.[8] This multi-faceted mechanism of action, targeting both peripheral and central pain pathways, likely underlies its broad-spectrum analgesic activity.
Caption: Proposed mechanism of action for this compound's analgesic properties.
Comparative Efficacy in Preclinical Pain Models
This compound has been extensively evaluated in various rat models of pain, demonstrating significant analgesic effects. The following tables summarize the quantitative data from these studies, comparing this compound to other analgesics where available.
Inflammatory Pain Models
| Model | Compound | Dose (mg/kg, p.o.) | Efficacy | Reference |
| Complete Freund's Adjuvant (CFA) | This compound | ED50 = 5.8 | Reversal of mechanical hyperalgesia | [2][3] |
| This compound | 6-60 | Dose-dependent complete reversal of inflammatory pain | [4] | |
| Capsaicin-Induced Pain | This compound | ED50 = 4.1 | Blockade of mechanical hyperalgesia | [3] |
| This compound | 10 | Significant reversal of decreased withdrawal threshold | [3] | |
| Piroxicam | 10 | Significant reversal of decreased withdrawal threshold | [3] |
Neuropathic Pain Models
| Model | Compound | Dose (mg/kg, p.o.) | Efficacy | Reference |
| Bortezomib-Induced Neuropathy | This compound | 0.6 | Minimum effective dose for reversing allodynia | [2] |
| This compound | 6 | Optimal dose for sustained pain relief | [2] | |
| Buprenorphine | 0.0288 (s.c.) | Effective acutely, but tolerance develops | [2] | |
| Gabapentin | 100 | Significant activity only on the fourth day of treatment | [2] | |
| Streptozotocin-Induced Diabetic Neuropathy | This compound | 60 | 84% decrease in total hyperalgesic effect (AUC 0-6h) | [3] |
| Morphine | 20 (s.c.) | Complete reversal of hyperalgesia at 30 and 90 mins | [3] | |
| Acid-Induced Muscle Allodynia | This compound | 6 | Anti-nociceptive effects similar to Gabapentin | [3] |
| Gabapentin | 30 | Anti-nociceptive effects similar to this compound | [3] |
Osteoarthritis Pain Models
| Model | Compound | Dose (mg/kg, p.o.) | Efficacy (Acute Administration) | Efficacy (Repeated Administration) | Reference |
| Monoiodoacetate (MIA) | This compound | 2, 6, 20 | Dose-dependent reduction of allodynia and hyperalgesia | Significant anti-allodynic and anti-hyperalgesic effects | [1][6][7][8] |
| Naproxen (B1676952) | 10 | Significant reduction of allodynia, but not hyperalgesia | Significant anti-allodynic and anti-hyperalgesic effects | [1][6][7] | |
| Medial Meniscal Tear (MMT) | This compound | 20 | - | Significantly reduced progression of pain behavior | [1][6][7] |
| Naproxen | 10 | - | No effect | [1][6][7] |
Clinical Efficacy in Knee Osteoarthritis
A Phase II, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in patients with moderate to severe knee osteoarthritis pain.[3]
| Population | Treatment | n | Median Change in WOMAC Pain Score (0-100) | p-value vs Placebo | Reference |
| Overall | This compound (pooled) | 144 | -16 | 0.070 | [3] |
| Placebo | 69 | -10 | - | [3] | |
| Men | This compound (200 mg bid) | 52 | -20 | 0.030 | [3] |
| Placebo | - | - | - | [3] | |
| Women | This compound (100 mg bid) | 92 | -14 | 0.184 | [3] |
| Placebo | - | - | - | [3] | |
| Metabolic Phenotype (BMI ≥ 27.5 kg/m ²) | This compound (all groups) | 156 | -12 to -18 | Statistically Significant | [3] |
| Placebo | - | - | - | [3] |
Experimental Protocols
Detailed methodologies for the key animal models cited are provided below.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Objective: To induce a persistent inflammatory pain state.
-
Procedure: A 50% solution of CFA in physiological saline (100 µL) is injected into the plantar surface of the rat's right hind paw.[3] This induces a localized inflammation, edema, and hyperalgesia that develops over 24 hours and can last for several weeks.[3][10]
-
Pain Assessment: Mechanical hyperalgesia is typically measured using a Randall-Selitto test or von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.
-
Drug Administration: this compound or vehicle is administered orally at various time points after CFA injection to assess its analgesic effect.
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Capsaicin-Induced Neurogenic Pain
-
Objective: To induce acute neurogenic inflammation and hyperalgesia.
-
Procedure: Capsaicin (B1668287) (0.1% in a vehicle of saline, Tween 80, and ethanol) is injected subcutaneously into the plantar surface of the rat's hind paw (10 µL total volume).[3] This activates TRPV1 receptors on nociceptors, leading to a rapid onset of pain and hyperalgesia.[10][11]
-
Pain Assessment: Mechanical hyperalgesia is measured using a Randall-Selitto test to determine the paw withdrawal threshold.
-
Drug Administration: this compound, a comparator drug (e.g., piroxicam), or vehicle is administered orally one hour after the capsaicin challenge.[3]
Monoiodoacetate (MIA)-Induced Osteoarthritis Pain
-
Objective: To model the pain and joint pathology associated with osteoarthritis.
-
Procedure: A single intra-articular injection of monoiodoacetate (MIA) is administered into the right knee joint of male rats.[1][6] MIA is a metabolic inhibitor that disrupts chondrocyte glycolysis, leading to cartilage degeneration and subsequent pain behaviors.[1]
-
Pain Assessment: Mechanical allodynia is measured using von Frey filaments to assess the paw withdrawal threshold to a non-noxious stimulus. Mechanical hyperalgesia is measured using a pressure application measurement (PAM) device.[8]
-
Drug Administration: this compound, naproxen, or vehicle is administered orally as a single dose or in a repeated dosing regimen.[1][8]
Medial Meniscal Tear (MMT)-Induced Osteoarthritis Pain
-
Objective: To create a surgical model of osteoarthritis that mimics traumatic joint injury.
-
Procedure: Under anesthesia, the right knee joint of male rats is surgically opened, and the medial meniscus is transected.[1][6] This leads to joint instability and progressive cartilage degeneration, resulting in pain-related behaviors.
-
Pain Assessment: Pain is assessed by measuring the weight-bearing asymmetry between the injured and contralateral limbs using an incapacitance tester.[1]
-
Drug Administration: this compound, naproxen, or vehicle is administered orally in a repeated dosing regimen.[1]
Caption: Comparison of MIA and MMT models for osteoarthritis pain.
Conclusion
The available preclinical and clinical data provide a strong validation of the analgesic properties of this compound across multiple pain modalities. Its novel mechanism of action, targeting the imidazoline-2 receptor and associated downstream pathways, distinguishes it from currently available analgesics and suggests its potential as a non-opioid, non-NSAID treatment option. The comparative data presented in this guide highlight its robust efficacy, particularly in models of inflammatory and neuropathic pain, as well as in a clinically relevant model of osteoarthritis. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in various pain conditions.
References
- 1. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. boa.unimib.it [boa.unimib.it]
- 9. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Neuropathic Pain Research: A Comparative Guide to CR4056 and its Alternatives
For researchers, scientists, and drug development professionals, the quest for effective therapeutics for neuropathic pain is a paramount challenge. This guide provides an objective comparison of CR4056, an imidazoline-2 (I2) receptor ligand, with other prominent and emerging alternatives in preclinical neuropathic pain research. The following sections detail their mechanisms of action, comparative efficacy in animal models, and the experimental protocols used to generate this data.
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant area of unmet medical need. This compound has shown promise in preclinical models through its unique mechanism of action involving the modulation of monoamine oxidase A (MAO-A) and potential interaction with NMDA receptors.[1][2] This guide compares this compound with established first-line treatments such as gabapentinoids (gabapentin, pregabalin) and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine (B1670986). Furthermore, it explores novel therapeutic targets, including Adaptor-Associated Kinase 1 (AAK1) inhibitors and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel blockers, providing a comprehensive overview of the current and future landscape of neuropathic pain therapeutics.
Mechanism of Action: A Diverse Array of Targets
The therapeutic agents discussed in this guide employ distinct mechanisms to achieve analgesia in neuropathic pain models.
This compound: This compound is a ligand for the imidazoline-2 (I2) receptor. Its primary mechanism is believed to be the inhibition of monoamine oxidase A (MAO-A), leading to an increase in synaptic levels of norepinephrine (B1679862).[1] This enhancement of the descending noradrenergic inhibitory pain pathways is a key component of its analgesic effect. Additionally, evidence suggests that this compound may modulate NMDA receptor activity, which is critically involved in central sensitization, a hallmark of neuropathic pain.[2]
Gabapentinoids (Gabapentin and Pregabalin): These drugs do not interact with GABA receptors as their name might suggest. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate (B1630785) and substance P in the spinal cord.[3]
Duloxetine (SNRI): As a serotonin-norepinephrine reuptake inhibitor, duloxetine increases the levels of both serotonin (B10506) (5-HT) and norepinephrine (NE) in the synaptic cleft in the central nervous system. This action strengthens the descending inhibitory pain pathways that dampen nociceptive signals from the periphery.[4]
AAK1 Inhibitors (e.g., LX-9211): Adaptor-Associated Kinase 1 (AAK1) is involved in clathrin-mediated endocytosis, a process that regulates the number of receptors on the cell surface.[5] Inhibition of AAK1 is thought to reduce the internalization of GABA-A receptors, thereby enhancing inhibitory neurotransmission.[5] The analgesic effect of AAK1 inhibitors is linked to the α2 adrenergic signaling pathway.[5][6]
HCN Channel Blockers (e.g., Ivabradine): Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are crucial for neuronal excitability. In neuropathic pain states, the expression and activity of HCN channels, particularly the HCN2 isoform, are upregulated in sensory neurons, contributing to ectopic firing.[7][8] Blocking these channels reduces neuronal hyperexcitability and subsequent pain signaling.[7]
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various preclinical models of neuropathic pain. It is important to note that these data are compiled from different studies and direct head-to-head comparisons were not always available.
Table 1: Efficacy in Models of Chemotherapy-Induced Neuropathic Pain (Bortezomib Model)
| Compound | Animal Model | Behavioral Assay | Effective Dose (mg/kg, p.o.) | Observed Effect | Citation |
| This compound | Rat | von Frey | 0.6 - 6 | Dose-dependent reversal of mechanical allodynia. 6 mg/kg provided sustained relief. | [9] |
| Gabapentin | Rat | von Frey | 100 | Significant but transient reversal of mechanical allodynia. | [9] |
Table 2: Efficacy in Models of Nerve Injury-Induced Neuropathic Pain (CCI/SNL Models)
| Compound | Animal Model | Behavioral Assay | Effective Dose (mg/kg) | Observed Effect | Citation |
| This compound | Rat (Acid-induced muscle allodynia) | von Frey | 6 | Similar anti-nociceptive effect to 30 mg/kg gabapentin. | [10] |
| Pregabalin | Rat (CCI) | Hot Plate & Pin Prick | 30 (i.p.) | Significant reversal of thermal and mechanical hyperalgesia. | |
| Duloxetine | Rat (SNL) | von Frey | 10 | Lower anti-allodynic effect in chronic vs. subacute phase. | |
| Ivabradine | Rat (CCI) | von Frey | 6 (p.o., b.i.d.) | Significant reduction in mechanical allodynia. | [1] |
Table 3: Efficacy in Other Neuropathic Pain Models
| Compound | Animal Model | Behavioral Assay | ED50 (mg/kg) | Observed Effect | Citation |
| This compound | Rat (Capsaicin-induced) | Randall-Selitto | 4.1 (p.o.) | Complete block of mechanical hyperalgesia. | [10] |
| This compound | Rat (CFA-induced) | Randall-Selitto | 5.8 (p.o.) | Reversal of inflammatory pain. | [10] |
| Pregabalin | Rat (Carrageenan-induced) | Thermal Hyperalgesia | 6 (p.o.) | Dose-dependent alleviation of thermal hyperalgesia. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Bortezomib-Induced Neuropathic Pain Model in Rats
This model mimics the painful peripheral neuropathy often experienced by patients undergoing chemotherapy with the proteasome inhibitor bortezomib (B1684674).
-
Animals: Adult female Wistar rats are typically used.[9]
-
Induction of Neuropathy: Bortezomib is administered intravenously at a dose of 0.20 mg/kg, three times a week for eight weeks.[9] This regimen has been shown to induce a stable and reproducible mechanical allodynia.
-
Behavioral Testing: Mechanical allodynia is the primary endpoint and is assessed using the von Frey test. Testing is typically performed before the first bortezomib injection to establish a baseline and then periodically throughout the induction and treatment phases.
-
Drug Administration: Test compounds (e.g., this compound, gabapentin) are administered orally (by gavage) or via other relevant routes. The timing of administration can be prophylactic (before the onset of allodynia) or therapeutic (after allodynia is established).[9]
Von Frey Test for Mechanical Allodynia
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent, is used. The testing is conducted on a wire mesh floor, allowing access to the plantar surface of the hind paws.
-
Acclimation: Animals are placed in individual Plexiglas chambers on the mesh floor and allowed to acclimate for at least 15-20 minutes before testing.
-
Procedure: Filaments of increasing stiffness are applied perpendicularly to the mid-plantar surface of the hind paw until the filament bends. A positive response is a brisk withdrawal or flinching of the paw. The 50% paw withdrawal threshold is often determined using the up-down method.
-
Data Analysis: The force required to elicit a withdrawal response is recorded. A decrease in the withdrawal threshold indicates mechanical allodynia.
Hargreaves Test for Thermal Hyperalgesia
The Hargreaves test measures the latency to paw withdrawal from a thermal stimulus.
-
Apparatus: A radiant heat source is positioned beneath a glass floor on which the animal is placed. The device measures the time it takes for the animal to withdraw its paw from the heat.
-
Acclimation: Animals are placed in individual Plexiglas enclosures on the glass surface and allowed to acclimate.
-
Procedure: The radiant heat source is focused on the plantar surface of the hind paw. The time from the start of the heat stimulus to the withdrawal of the paw is automatically recorded as the paw withdrawal latency. A cut-off time is set to prevent tissue damage.
-
Data Analysis: A shorter paw withdrawal latency compared to baseline or a control group indicates thermal hyperalgesia.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways of this compound and its alternatives, as well as a general experimental workflow for preclinical neuropathic pain studies.
References
- 1. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline I2 receptors: target for new analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin | Journal of Neuroscience [jneurosci.org]
- 6. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Neuroanatomical characterization of imidazoline I2 receptor agonist-induced antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of CR4056: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like CR4056 is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the safe handling and disposal of this compound, its contaminated materials, and associated waste streams.
Immediate Safety and Handling
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Waste Classification and Segregation
Proper segregation of waste at the point of generation is paramount to ensure safe and compliant disposal. All materials that have come into contact with this compound must be considered chemical waste.
| Waste Type | Description | Recommended Disposal Container |
| Solid Chemical Waste | Unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and materials from spill cleanup. | Labeled, sealed, and chemically resistant container for solid hazardous waste. |
| Liquid Chemical Waste | Unused stock solutions (e.g., in DMSO), experimental media containing this compound, and the first rinse of emptied containers. | Labeled, sealed, and chemically resistant container for liquid hazardous waste. Segregate based on solvent (e.g., halogenated vs. non-halogenated). |
| Sharps Waste | Needles, syringes, pipette tips, and any other sharp objects contaminated with this compound. | Puncture-proof, labeled sharps container specifically for chemically contaminated sharps. |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is mandatory for the disposal of this compound and associated materials.
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated.
-
Rinse the labware with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove this compound residue.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
-
Disposal of Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label.
-
Dispose of the clean, empty container according to your institution's guidelines for glass or plastic recycling or disposal.
-
-
Management of Solid and Liquid Waste:
-
Collect all solid and liquid waste in the appropriate, clearly labeled hazardous waste containers as described in the table above.
-
Ensure that waste containers are kept securely closed except when adding waste.
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Do not mix incompatible waste streams.
-
-
Final Disposal:
-
Arrange for the collection of full hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all labeling and documentation are complete and accurate as per institutional and regulatory requirements.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate a typical experimental workflow involving this compound and the corresponding disposal pathway for the generated waste.
Essential Safety and Logistics for Handling CR4056
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of investigational compounds like CR4056 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity in the laboratory.
This compound is an analgesic drug candidate identified as an imidazoline (B1206853) receptor I2 ligand and a selective inhibitor of MAO-A.[1][2] Its chemical name is 6-(1H-imidazol-1-yl)-2-phenylquinazoline, with the chemical formula C17H12N4.[1] As with any investigational compound where a specific Safety Data Sheet (SDS) may not be readily available, it is crucial to handle this compound with a high degree of caution, assuming it to be a potent and potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting. This is based on standard best practices for handling potent, non-volatile chemical compounds.[3][4][5]
| PPE Category | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1 certified, with side shields | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended when there is a significant risk of splashes.[3][6] | |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Provides a barrier against skin contact.[4] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Worn over the lab coat | Recommended when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | N95 Respirator or higher | Based on risk assessment | May be necessary if there is a risk of aerosolization of the compound. |
| Foot Protection | Closed-toe shoes | Fully covers the foot | Protects against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet to control potential exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and reagents before commencing work.
-
Prepare a spill kit specifically for cytotoxic or hazardous drugs.[4]
-
-
Handling :
-
Always wear the appropriate PPE as outlined in the table above.
-
When weighing solid this compound, do so in a ventilated enclosure to avoid inhalation of any fine particles.
-
For dissolution, add the solvent to the solid compound slowly to prevent splashing. For in vitro assays, this compound stock solutions have been prepared in DMSO.[8]
-
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to protect personnel and the environment.[4][5]
-
Waste Segregation :
-
Solid Waste : Unused or expired this compound powder, as well as grossly contaminated materials (e.g., weighing papers, pipette tips), should be collected in a clearly labeled, sealed container for hazardous chemical waste.[5]
-
Liquid Waste : Solutions containing this compound must be collected in a sealed, leak-proof container labeled as hazardous liquid waste. Do not dispose of down the drain.[5][9]
-
Contaminated Sharps : Needles, syringes, and other sharps that have come into contact with this compound should be placed in a puncture-proof sharps container designated for hazardous waste.[4]
-
Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag.[4]
-
-
Container Management :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the identity of the contents (this compound).
-
Keep waste containers sealed when not in use.
-
-
Final Disposal :
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor. The primary method for final disposal should be incineration.[4]
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CR-4056 - Wikipedia [en.wikipedia.org]
- 2. This compound | MAO | Imidazoline Receptor | TargetMol [targetmol.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
